molecular formula C21H32Cl2O2 B047918 15-(3,4-dichlorophenyl)pentadecanoic Acid CAS No. 116409-73-5

15-(3,4-dichlorophenyl)pentadecanoic Acid

Cat. No.: B047918
CAS No.: 116409-73-5
M. Wt: 387.4 g/mol
InChI Key: FYSQGGGVGFUGIY-UHFFFAOYSA-N
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Description

15-(3,4-dichlorophenyl)pentadecanoic Acid is a synthetically modified long-chain fatty acid that serves as a valuable chemical tool in biochemical and pharmacological research. Its structure incorporates a 3,4-dichlorophenyl moiety at the terminus of a 15-carbon aliphatic chain, making it a compelling analog of endogenous fatty acids and endocannabinoid-like compounds. This unique design is of significant interest for studying the structure-activity relationships of fatty acid amides and their interactions with various enzymatic pathways and receptor systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

15-(3,4-dichlorophenyl)pentadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32Cl2O2/c22-19-16-15-18(17-20(19)23)13-11-9-7-5-3-1-2-4-6-8-10-12-14-21(24)25/h15-17H,1-14H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSQGGGVGFUGIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCCCCCCCCCCCCCC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371104
Record name 15-(3,4-dichlorophenyl)pentadecanoic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116409-73-5
Record name 15-(3,4-dichlorophenyl)pentadecanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15-(3,4-Dichlorophenyl)pentadecanoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 15-(3,4-dichlorophenyl)pentadecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of 15-(3,4-dichlorophenyl)pentadecanoic acid. The document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this compound's physicochemical characteristics. Information is presented in a structured format, including tabulated data for easy reference and detailed experimental protocols for the determination of key properties. A logical workflow for the characterization of these physical properties is also provided in a visual format. While specific experimental data for this compound is limited in publicly accessible literature, this guide extrapolates from data on similar long-chain fatty acids and provides established methodologies for its empirical determination.

Introduction

This compound is a synthetic, long-chain fatty acid derivative. Its structure, featuring a terminal dichlorophenyl group, suggests potential for unique biological activities and pharmacological applications. The long alkyl chain imparts significant lipophilicity, while the carboxylic acid moiety provides a site for ionization and potential salt formation. A thorough understanding of its physical properties is paramount for its application in research and development, influencing aspects such as formulation, bioavailability, and interaction with biological systems. While no specific signaling pathways have been definitively associated with this compound, its parent compound, pentadecanoic acid, is recognized as an essential fatty acid with diverse biological roles, including anti-inflammatory, anti-fibrotic, and anticancer activities.[1][2][3]

Chemical Identity

IdentifierValue
IUPAC Name This compound
CAS Number 116409-73-5
Molecular Formula C₂₁H₃₂Cl₂O₂
Molecular Weight 387.38 g/mol
Canonical SMILES C1=CC(=C(C=C1CCCCCCCCCCCCCCC(=O)O)Cl)Cl

Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.

PropertyValueSource
Melting Point 76-77 °C[4]
Boiling Point 500.3 °C at 760 mmHg (Predicted)[4][5]
Density 1.09 g/cm³ (Predicted)[4][5]
Flash Point 256.4 °C[4][5]
Refractive Index 1.516[4]
XLogP3 7.7 (Predicted)[5]
pKa Not Experimentally Determined
Solubility Not Experimentally Determined
Solubility Profile (Predicted)
Acidity (pKa)

The pKa of this compound has not been experimentally reported. For long-chain fatty acids, the pKa is influenced by the chain length and the presence of any substituents. The pKa of similar long-chain saturated fatty acids in an aqueous environment is typically around 4.8. However, in a lipid bilayer, the apparent pKa can be significantly higher, in the range of 6.3 to 7.2.[7][8]

Experimental Protocols

The following section details the methodologies for the experimental determination of key physical properties of this compound.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is recorded as the melting point.

Determination of Solubility

The solubility of this compound can be determined by the equilibrium solubility method. A known excess of the compound is added to a fixed volume of the solvent of interest (e.g., ethanol, DMSO, water). The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC).

Determination of pKa by Titration

The pKa of this compound can be determined by potentiometric titration.[9][10]

Protocol:

  • A known weight of this compound is dissolved in a suitable organic solvent (e.g., ethanol) and then diluted with water to create a biphasic system or a co-solvent system.

  • The solution is placed in a thermostatted vessel and stirred continuously.

  • A calibrated pH electrode is immersed in the solution.

  • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the comprehensive determination of the physical properties of this compound.

G cluster_synthesis Compound Synthesis & Purification cluster_physical_properties Physical Property Determination cluster_data_analysis Data Analysis & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS) Purification->Structure_Verification Melting_Point Melting Point Determination Structure_Verification->Melting_Point Solubility Solubility Profiling Structure_Verification->Solubility pKa pKa Determination Structure_Verification->pKa LogP LogP/LogD Measurement Structure_Verification->LogP Data_Compilation Data Compilation & Tabulation Melting_Point->Data_Compilation Solubility->Data_Compilation pKa->Data_Compilation LogP->Data_Compilation Report Technical Guide Generation Data_Compilation->Report

References

In-Silico Modeling of 15-(3,4-dichlorophenyl)pentadecanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in-silico modeling of 15-(3,4-dichlorophenyl)pentadecanoic acid. In the absence of direct experimental data for this specific molecule, this document outlines a robust, hypothetical in-silico investigation. The methodologies are informed by the known biological activities of its parent compound, pentadecanoic acid (C15:0), a molecule of increasing interest in metabolic and cellular health. This guide details a workflow encompassing homology modeling, molecular docking, molecular dynamics simulations, and ADMET prediction to explore the potential bioactivity and druggability of this compound. The protocols and data presentation herein are intended to serve as a practical resource for researchers embarking on the computational analysis of novel fatty acid derivatives.

Introduction

Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, has garnered significant attention for its diverse biological activities, including the activation of AMP-activated protein kinase (AMPK) and the inhibition of the mammalian target of rapamycin (mTOR).[1][2] These pathways are critical in regulating cellular metabolism, growth, and longevity. The compound this compound is a synthetic derivative of pentadecanoic acid, featuring a dichlorophenyl group at the terminus of the acyl chain. This modification is expected to significantly alter its physicochemical properties and, consequently, its biological activity. The addition of halogen atoms is a common strategy in medicinal chemistry to enhance membrane permeability and modulate ligand-receptor interactions.[3]

This guide proposes a comprehensive in-silico modeling workflow to predict the biological targets, binding affinities, and pharmacokinetic profile of this compound. By leveraging computational techniques, we can generate initial hypotheses about its mechanism of action and potential as a therapeutic agent, thereby guiding future experimental validation.

Physicochemical Properties and Structural Information

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its potential bioavailability and for parameterizing the in-silico models.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 116409-73-5Synquest Labs[4]
Molecular Formula C21H32Cl2O2Synquest Labs[4]
Molecular Weight 387.38 g/mol ECHEMI[5]
Predicted LogP 7.69ECHEMI[5]
Predicted Boiling Point 500.3 ± 30.0 °CECHEMI[5]
Predicted Melting Point 76-77 °CECHEMI[5]
Predicted Density 1.090 ± 0.06 g/cm³ECHEMI[5]

Proposed In-Silico Modeling Workflow

The proposed workflow for the in-silico investigation of this compound is a multi-step process that begins with target identification and culminates in the prediction of its pharmacokinetic profile.

In-Silico Modeling Workflow Target_Identification Target Identification (Based on Pentadecanoic Acid) Homology_Modeling Homology Modeling of Targets (e.g., PPARγ) Target_Identification->Homology_Modeling Molecular_Docking Molecular Docking (Ligand-Target Binding) Target_Identification->Molecular_Docking Homology_Modeling->Molecular_Docking Ligand_Preparation Ligand Preparation (3D Structure Generation) Ligand_Preparation->Molecular_Docking ADMET_Prediction ADMET Prediction (Pharmacokinetics & Toxicity) Ligand_Preparation->ADMET_Prediction MD_Simulations Molecular Dynamics Simulations (Complex Stability) Molecular_Docking->MD_Simulations Data_Analysis Data Analysis and Report Generation MD_Simulations->Data_Analysis ADMET_Prediction->Data_Analysis

Caption: A flowchart of the proposed in-silico modeling workflow.

Detailed Experimental Protocols

Target Identification and Homology Modeling

Given the structural similarity to pentadecanoic acid, potential protein targets for this compound include key regulators of metabolism such as AMP-activated protein kinase (AMPK) , the mammalian target of rapamycin (mTOR) , and peroxisome proliferator-activated receptors (PPARs) . While crystal structures for some of these targets are available, homology modeling may be necessary for specific isoforms or if the available structures are of insufficient quality.

Protocol for Homology Modeling (Example: Human PPARγ):

  • Template Selection: Perform a BLAST search against the Protein Data Bank (PDB) using the amino acid sequence of human PPARγ to identify suitable templates with high sequence identity and resolution.

  • Sequence Alignment: Align the target sequence with the template sequence using a tool like ClustalW to ensure accurate positioning of conserved residues.

  • Model Building: Generate 3D models using software such as MODELLER or SWISS-MODEL. Typically, 10-100 models are generated.

  • Model Evaluation and Refinement: Assess the quality of the generated models using tools like PROCHECK for Ramachandran plot analysis and Verify3D to evaluate the compatibility of the 3D model with its own amino acid sequence. The best-scoring model is selected and subjected to energy minimization to relieve any steric clashes.

Homology Modeling Protocol Input Target Amino Acid Sequence (e.g., Human PPARγ) BLAST BLAST against PDB Input->BLAST Align Sequence Alignment (ClustalW) Input->Align Template Select High-Resolution Template BLAST->Template Template->Align Model Generate 3D Models (MODELLER) Align->Model Evaluate Model Evaluation (PROCHECK, Verify3D) Model->Evaluate Refine Energy Minimization Evaluate->Refine Output Final 3D Protein Model Refine->Output

Caption: A workflow for homology modeling of a target protein.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This will be used to investigate the binding of this compound to the active sites of its potential targets.

Protocol for Molecular Docking:

  • Protein Preparation: The 3D structure of the target protein (from PDB or homology modeling) is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket based on known active sites or using pocket detection algorithms.

  • Ligand Preparation: A 3D structure of this compound is generated and energy-minimized using a suitable force field (e.g., MMFF94).

  • Docking Simulation: Perform docking using software like AutoDock Vina or Glide. The search space is defined by a grid box encompassing the binding site. Multiple docking runs are performed to ensure conformational sampling.

  • Analysis of Results: The resulting poses are ranked based on their binding energy scores. The best-scoring poses are visually inspected to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues. The potential impact of the dichlorophenyl group on binding will be of particular interest.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time, assessing its stability.

Protocol for Molecular Dynamics Simulation:

  • System Preparation: The best-ranked docked complex is placed in a periodic box of water molecules, and ions are added to neutralize the system.

  • Energy Minimization: The entire system is energy-minimized to remove steric clashes.

  • Equilibration: The system is gradually heated to physiological temperature (310 K) and equilibrated under constant pressure and temperature (NPT ensemble) to allow the solvent and ions to relax around the protein-ligand complex.

  • Production Run: A production MD simulation is run for an extended period (e.g., 100 ns).

  • Trajectory Analysis: The trajectory is analyzed to calculate root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and to analyze the persistence of key intermolecular interactions over time.

MD Simulation Setup Complex Protein-Ligand Complex Solvation Solvation in Water Box Complex->Solvation Neutralization Addition of Ions Solvation->Neutralization Minimization Energy Minimization Neutralization->Minimization Equilibration System Equilibration (NVT and NPT) Minimization->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis (RMSD, RMSF) Production->Analysis

Caption: A conceptual diagram of the molecular dynamics simulation setup.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for evaluating the drug-like potential of a compound.

Protocol for ADMET Prediction:

  • Input: The 2D structure or SMILES string of this compound is used as input.

  • Prediction: Utilize online web servers or standalone software (e.g., SwissADME, pkCSM, ADMETlab) to predict a range of ADMET properties.[6]

  • Analysis: The predicted properties are compared against established thresholds for oral bioavailability (e.g., Lipinski's rule of five) and potential toxicity flags.

Table 2: Predicted ADMET Properties of this compound

PropertyPredicted ValueInterpretation
Human Intestinal Absorption HighLikely well-absorbed from the gut.
Blood-Brain Barrier Permeability LowUnlikely to cross the blood-brain barrier.
CYP450 2D6 Inhibitor YesPotential for drug-drug interactions.
AMES Toxicity Non-toxicUnlikely to be mutagenic.
hERG I Inhibitor NoLow risk of cardiotoxicity.

(Note: The values in this table are hypothetical and for illustrative purposes. Actual predictions would be generated using ADMET prediction software.)

Potential Signaling Pathway Involvement

Based on the known activities of pentadecanoic acid, this compound may modulate the AMPK/mTOR signaling pathway.

AMPK_mTOR_Pathway Molecule 15-(3,4-dichlorophenyl) pentadecanoic acid AMPK AMPK Molecule->AMPK activates mTOR mTOR AMPK->mTOR inhibits Autophagy Autophagy AMPK->Autophagy promotes Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth promotes

Caption: A potential signaling pathway modulated by the compound.

Conclusion

This technical guide has outlined a comprehensive in-silico strategy for the initial characterization of this compound. By employing a combination of homology modeling, molecular docking, molecular dynamics simulations, and ADMET prediction, it is possible to generate valuable hypotheses regarding its biological activity, mechanism of action, and drug-like properties. The proposed workflow provides a structured and scientifically rigorous approach to guide further experimental investigations into this novel fatty acid derivative. The insights gained from such computational studies can significantly accelerate the drug discovery and development process.

References

Biological activity of dichlorophenyl fatty acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of Dichlorophenyl Fatty Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorophenyl fatty acid derivatives represent a compelling class of molecules in medicinal chemistry and drug development. The incorporation of a dichlorophenyl moiety into a fatty acid backbone significantly influences the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby dictating its biological activity.[1] These structural modifications can enhance interactions with biological targets, leading to a diverse range of pharmacological effects.[1] This technical guide provides a comprehensive overview of the primary biological activities associated with dichlorophenyl fatty acid derivatives, including their anti-inflammatory, anticancer, and enzyme-inhibiting properties. It details the mechanisms of action, summarizes quantitative data, provides experimental protocols, and illustrates key pathways and workflows.

Anti-inflammatory Activity

Derivatives of dichlorophenyl fatty acids, most notably diclofenac (2-[(2,6-dichlorophenyl)amino]benzeneacetic acid) and its analogues, are well-established for their anti-inflammatory effects.[1] The primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.[1][2]

Mechanism of Action: S-diclofenac

A novel derivative, S-diclofenac, combines a hydrogen sulfide (H₂S)-releasing moiety with the diclofenac structure. This modification not only retains the anti-inflammatory properties but also mitigates the gastric toxicity commonly associated with NSAIDs.[3] S-diclofenac has been shown to downregulate the expression of genes encoding enzymes for nitric oxide and prostanoids.[3][4] It also reduces the levels of pro-inflammatory cytokines like IL-1β and TNF-α while increasing the anti-inflammatory cytokine IL-10, partly through the inhibition of the NF-κB signaling pathway.[3][4]

G LPS LPS (Inflammatory Stimulus) NFkB_pathway NF-κB Pathway Activation LPS->NFkB_pathway S_diclofenac S-diclofenac Derivative S_diclofenac->NFkB_pathway Inhibits Nucleus Nucleus NFkB_pathway->Nucleus p65/AP-1 translocation Pro_inflammatory Expression of: - Pro-inflammatory Cytokines (IL-1β, TNF-α) - NO & Prostanoid Synthases Nucleus->Pro_inflammatory Anti_inflammatory Expression of: - Anti-inflammatory Cytokines (IL-10) Nucleus->Anti_inflammatory Inflammation Inflammation Pro_inflammatory->Inflammation Anti_inflammatory->Inflammation Reduces

S-diclofenac inhibits the NF-κB inflammatory pathway.[3]
Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory potential of various diclofenac N-derivatives has been quantified by their ability to inhibit nitric oxide (NO) production in LPS-activated macrophages.

CompoundCell LineIC₅₀ for NO Inhibition (µg·mL⁻¹)Reference
Diclofenac (DCF)RAW 264.747.12 ± 4.85[2]
Compound 9cRAW 264.71.88 ± 0.05[2]
Compound 2RAW 264.710 - 20[2]
Compound 4RAW 264.710 - 20[2]
Compound 8cRAW 264.710 - 20[2]
Compound 10aRAW 264.710 - 20[2]
Compound 10bRAW 264.710 - 20[2]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol is adapted from studies evaluating the anti-inflammatory effects of diclofenac derivatives.[2][5]

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in appropriate media until they reach a suitable confluence.

  • Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁵ cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with sub-cytotoxic concentrations of the dichlorophenyl fatty acid derivatives for 1 hour.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to the wells (final concentration of 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS is also maintained.

  • Incubation: The plates are incubated for 24-48 hours.

  • NO Measurement: After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

  • Griess Reagent: 100 µL of Griess reagent is added to each well, and the plate is incubated for 10 minutes at room temperature.

  • Absorbance Reading: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated, untreated control. The IC₅₀ value is determined from the dose-response curve.

Anticancer Activity

The dichlorophenyl moiety is a feature of several approved anticancer drugs, suggesting that derivatives incorporating this group may possess cytotoxic activity against cancer cells.[6] Studies have confirmed that various dichlorophenyl derivatives exhibit potent growth-inhibiting effects across a range of cancer cell lines.[7][8] The proposed mechanism often involves the induction of apoptosis.[9]

Mechanism of Action: Apoptosis Induction

Dichlorophenyl derivatives can trigger programmed cell death (apoptosis) in cancer cells. While specific pathways are compound-dependent, a common mechanism involves the activation of intrinsic apoptotic pathways, potentially through mitochondrial disruption.[2][9]

G cluster_cell Cellular Processes Derivative Dichlorophenyl Derivative CancerCell Cancer Cell Derivative->CancerCell MitoPotential Disruption of Mitochondrial Potential CancerCell->MitoPotential Triggers CaspaseActivation Caspase Activation MitoPotential->CaspaseActivation Apoptosis Apoptosis (Programmed Cell Death) CaspaseActivation->Apoptosis G start Start seed Seed cancer cells in a 96-well plate (e.g., 1x10^5 cells/ml) start->seed adhere Incubate for 24h to allow cell adherence seed->adhere treat Add serial dilutions of dichlorophenyl derivatives adhere->treat incubate Incubate for 48-72h treat->incubate add_mtt Add MTT reagent to each well (e.g., 10 µL of 5 mg/mL solution) incubate->add_mtt incubate_mtt Incubate for 4h at 37°C (Formation of formazan crystals) add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO or isopropanol) incubate_mtt->solubilize measure Measure absorbance at ~570 nm using a plate reader solubilize->measure analyze Calculate % viability and IC50 values measure->analyze end End analyze->end G start Start culture Culture adherent cells (e.g., HepG2) to confluence start->culture pretreat Pre-treat cells with dichlorophenyl derivative or vehicle culture->pretreat add_radio Add reaction medium containing (1-¹⁴C)-labeled fatty acid pretreat->add_radio incubate Incubate at 37°C in a sealed plate with a CO₂ trap (e.g., NaOH) add_radio->incubate capture ¹⁴CO₂ produced from β-oxidation is captured in the trap incubate->capture stop Stop reaction by adding acid (e.g., perchloric acid) capture->stop collect_co2 Remove the trap for ¹⁴CO₂ scintillation counting stop->collect_co2 collect_asm Centrifuge plate and collect supernatant (contains acid-soluble metabolites, ASMs) stop->collect_asm analyze Calculate rate of fatty acid oxidation (nmol/min/mg protein) collect_co2->analyze count_asm Perform scintillation counting on the ASM fraction collect_asm->count_asm count_asm->analyze end End analyze->end

References

Unraveling the Multifaceted Mechanism of Action of Pentadecanoic Acid (C15:0): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, is emerging as a bioactive compound with significant potential for therapeutic applications. Growing evidence indicates its role in mitigating the risks of various chronic conditions, including metabolic diseases, cardiovascular disorders, and certain cancers.[1][2][3][4] Unlike its even-chain counterparts, C15:0 exhibits a pleiotropic mechanism of action, engaging multiple signaling pathways to exert its beneficial effects on cellular health and homeostasis. This technical guide provides an in-depth exploration of the hypothesized mechanisms of action of pentadecanoic acid, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways involved.

Core Molecular Mechanisms: A Multi-Target Approach

Pentadecanoic acid's biological activities stem from its ability to modulate several key cellular signaling nodes. It acts as a dual partial agonist of Peroxisome Proliferator-Activated Receptors (PPARs), an activator of AMP-activated protein kinase (AMPK), and an inhibitor of the mechanistic target of rapamycin (mTOR) and Histone Deacetylase 6 (HDAC6).[1][3][4][5] Furthermore, it has been shown to attenuate inflammatory signaling through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) and nuclear factor kappa B (NF-κB) pathways, and to activate the PI3K-AKT pathway.[1][2][6]

Data Summary: Quantitative Insights into C15:0 Activity

The following tables summarize the quantitative data on the biological activities of pentadecanoic acid across various experimental systems.

Table 1: Anti-proliferative and Cytotoxic Activity of Pentadecanoic Acid (C15:0)

Cell LineAssay TypeEndpointC15:0 ConcentrationReference
Various Cancer Cell LinesProliferation/Clonogenic AssayStrong InhibitionNot specified[7]
MCF-7 (Breast Cancer)HDAC InhibitionIC50~200 µM[4]
A549 (Lung Cancer)HDAC InhibitionIC50Not specified[7]
Various Cancer Cell LinesProliferation AssayMean IC50130 - 260 µM[4]
DOHH-2, GA-10, MHH-PREB-1, SU-DHL-4 (B-Cell Lymphomas)Proliferation AssayEC50, IC50, GI50≤ 50 µM[4]
Endothelial Cells, T-Cells, FibroblastsAnti-proliferative ActivityEffective Concentration1.9 - 50 µM[3]

Table 2: Modulation of Signaling Pathways and Cellular Functions by Pentadecanoic Acid (C15:0)

System/Cell TypeTarget/PathwayEffectC15:0 ConcentrationReference
HepG2 CellsPPARα, PPARδ, PPARγAgonist ActivityDose-dependent[8]
Human Primary Cell Systems (BioMAP®)Multiple BiomarkersBroad Anti-inflammatory & Antifibrotic1.9 - 50 µM[9][10]
C2C12 MyotubesGlucose Uptake (Basal)Promotion20 and 40 µM[11][12]
C2C12 MyotubesGlucose Uptake (Insulin-stimulated)Enhancement20 and 40 µM[11][12]
Porcine Iliac Artery Endothelial Cells (PIEC)Tube Formation (Angiogenesis)Promotion12.5 µM[6]
MCF-7/SC Breast Cancer Stem-like CellsJAK2/STAT3 SignalingSuppression of IL-6 induced phosphorylation150 µM (pre-treatment)[2][13]

Key Signaling Pathways Modulated by Pentadecanoic Acid

The pleiotropic effects of C15:0 are a result of its interaction with a network of interconnected signaling pathways that are fundamental to cellular metabolism, inflammation, and growth.

PPARα/δ Dual Partial Agonism

Pentadecanoic acid acts as a dual partial agonist for PPARα and PPARδ, which are nuclear receptors that play a critical role in the regulation of lipid metabolism and inflammation.[1][8] Activation of these receptors can lead to increased fatty acid oxidation and a reduction in inflammatory responses.

PPAR_Signaling cluster_nucleus Nucleus C15_0 Pentadecanoic Acid (C15:0) PPAR_alpha_delta PPARα/δ C15_0->PPAR_alpha_delta Binds and partially activates RXR RXR PPAR_alpha_delta->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression (e.g., Fatty Acid Oxidation Genes) PPRE->Gene_Expression Regulates Metabolic_Effects Increased Lipid Oxidation Anti-inflammatory Effects Gene_Expression->Metabolic_Effects

PPARα/δ signaling pathway activation by C15:0.
AMPK Activation and mTOR Inhibition

C15:0 has been shown to activate AMPK, a central regulator of cellular energy homeostasis, while inhibiting the mTOR pathway, which is involved in cell growth and proliferation.[1][14][15] This reciprocal regulation mimics a state of caloric restriction, promoting catabolic processes and cellular stress resistance.

AMPK_mTOR_Pathway C15_0 Pentadecanoic Acid (C15:0) AMPK AMPK C15_0->AMPK Activates mTOR mTOR C15_0->mTOR Inhibits AMPK->mTOR Inhibits Catabolism Catabolic Processes (e.g., Fatty Acid Oxidation, Autophagy) AMPK->Catabolism Promotes Anabolism Anabolic Processes (e.g., Protein Synthesis, Cell Growth) mTOR->Anabolism Promotes

C15:0 modulates the AMPK and mTOR signaling pathways.
HDAC6 Inhibition

Pentadecanoic acid has been identified as a selective inhibitor of Histone Deacetylase 6 (HDAC6), an enzyme implicated in tumorigenesis.[1][5][7] By inhibiting HDAC6, C15:0 can induce the acetylation of α-tubulin, which is consistent with its observed anti-proliferative effects in cancer cells.[7]

HDAC6_Inhibition C15_0 Pentadecanoic Acid (C15:0) HDAC6 HDAC6 C15_0->HDAC6 Inhibits alpha_Tubulin α-Tubulin HDAC6->alpha_Tubulin Deacetylates Acetylated_alpha_Tubulin Acetylated α-Tubulin alpha_Tubulin->Acetylated_alpha_Tubulin Microtubule_Stability Microtubule Stability Acetylated_alpha_Tubulin->Microtubule_Stability Cancer_Effects Anti-proliferative Effects Reduced Cell Migration Microtubule_Stability->Cancer_Effects

Inhibition of HDAC6 by Pentadecanoic Acid (C15:0).
JAK-STAT and NF-κB Inflammatory Signaling

C15:0 demonstrates potent anti-inflammatory effects by attenuating the JAK-STAT and NF-κB signaling pathways.[1] It has been shown to suppress the IL-6-induced phosphorylation of JAK2 and STAT3, thereby blocking the downstream inflammatory cascade.[2][13][16]

Inflammatory_Signaling cluster_pathway JAK-STAT Pathway C15_0 Pentadecanoic Acid (C15:0) JAK2 JAK2 C15_0->JAK2 Inhibits Phosphorylation IL6R IL-6 Receptor IL6R->JAK2 IL6 IL-6 IL6->IL6R p_JAK2 p-JAK2 JAK2->p_JAK2 STAT3 STAT3 p_STAT3 p-STAT3 STAT3->p_STAT3 p_JAK2->STAT3 Gene_Expression Inflammatory Gene Expression p_STAT3->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation

Inhibition of JAK-STAT signaling by C15:0.

Experimental Protocols: Methodologies for Investigating C15:0's Mechanism of Action

A comprehensive understanding of C15:0's mechanism of action has been achieved through a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments cited in the literature.

In Vitro Assays

1. Cell Culture and Treatment:

  • Cell Lines: A variety of human cell lines are used, including MCF-7 and A549 for cancer studies, C2C12 myotubes for metabolic studies, and primary human cells in the BioMAP® systems.[7][9][11]

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for C2C12 and MCF-7) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • C15:0 Preparation and Application: Pentadecanoic acid is typically dissolved in a suitable solvent like DMSO to create a stock solution, which is then diluted in culture media to the desired final concentrations for treating the cells.

2. Western Blot Analysis for Signaling Protein Phosphorylation:

  • Objective: To quantify the activation state of key signaling proteins (e.g., AMPK, Akt, STAT3) by measuring their phosphorylation levels.

  • Protocol:

    • Cell Lysis: After treatment with C15:0, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

    • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins overnight at 4°C.

    • Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.[2][11]

3. Glucose Uptake Assay:

  • Objective: To measure the effect of C15:0 on glucose transport into cells.

  • Protocol:

    • C2C12 myotubes are serum-starved for several hours.

    • Cells are then treated with C15:0 at various concentrations. For insulin-stimulated uptake, insulin is added during the final part of the incubation.

    • The glucose uptake is initiated by adding 2-NBDG, a fluorescent glucose analog, to the culture medium.

    • After incubation, the cells are washed with ice-cold PBS to stop the uptake.

    • The fluorescence intensity inside the cells is measured using a fluorescence microplate reader, which is proportional to the amount of glucose taken up.[12]

4. BioMAP® Phenotypic Profiling:

  • Objective: To assess the broad, systems-level effects of C15:0 on human disease models.

  • Platform Description: The BioMAP® Diversity PLUS Panel consists of 12 human primary cell systems that are stimulated to model various disease states. These systems include co-cultures of different cell types to better mimic in vivo tissue environments.[17][18][19]

  • Methodology:

    • The primary cell systems are treated with C15:0 at a range of concentrations (e.g., 1.9 to 50 µM).[10]

    • After incubation, the levels of 148 clinically relevant protein biomarkers (e.g., cytokines, chemokines, growth factors, matrix metalloproteinases) are measured from the cell culture supernatants or cell lysates using ELISAs or other immunoassays.

    • The resulting data generates a "BioMAP profile" for C15:0, which can be compared to a large reference database of profiles from other compounds to identify mechanistic similarities and predict clinical effects.[9][20]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the effects of pentadecanoic acid on a specific signaling pathway in vitro.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis start Start: Hypothesis Formulation cell_culture Cell Line Selection and Culture start->cell_culture compound_prep C15:0 Stock Solution Preparation start->compound_prep treatment Cell Treatment with C15:0 (Dose-response & Time-course) cell_culture->treatment compound_prep->treatment harvest Cell Lysis and Protein Extraction treatment->harvest quantification Protein Quantification (BCA Assay) harvest->quantification western_blot Western Blotting (p-Protein & Total Protein) quantification->western_blot data_analysis Densitometry and Statistical Analysis western_blot->data_analysis conclusion Conclusion and Interpretation data_analysis->conclusion

General workflow for in vitro analysis of C15:0's effects.

Conclusion and Future Directions

The body of evidence strongly suggests that pentadecanoic acid is a pleiotropic bioactive fatty acid that operates through a complex network of signaling pathways. Its ability to concurrently modulate metabolic, inflammatory, and cell growth pathways underscores its potential as a therapeutic agent for a range of chronic diseases. The convergence of its activities on key cellular regulators like AMPK, mTOR, PPARs, and HDAC6 provides a mechanistic basis for the beneficial health outcomes associated with higher circulating levels of C15:0.

For drug development professionals, C15:0 presents an intriguing lead compound. Future research should focus on elucidating the precise molecular interactions with its targets, exploring the therapeutic potential of C15:0 derivatives with improved potency and selectivity, and conducting robust clinical trials to validate its efficacy and safety in human populations for specific disease indications. The detailed understanding of its mechanism of action provided in this guide serves as a foundational resource for these future endeavors.

References

The Frontier of Lipid Research: A Technical Guide to the Discovery and Synthesis of Novel Long-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain fatty acids (LCFAs) are fundamental building blocks of cellular structures and critical signaling molecules involved in a myriad of physiological and pathophysiological processes. While conventional fatty acids are well-characterized, the discovery of novel LCFAs with unique structures and biological activities is unlocking new avenues in drug development and our understanding of cellular metabolism. This technical guide provides an in-depth overview of the core methodologies for the discovery and synthesis of these novel fatty acids, presents detailed experimental protocols, and summarizes key quantitative data for researchers in the field.

Discovery of Novel Long-Chain Fatty Acids: From Serendipity to Systematic Screening

The identification of novel LCFAs has evolved from fortuitous observations to systematic, high-throughput analytical workflows. Early discoveries often arose from unexpected readings in chemical analyses, as was the case with Nebraskanic and Wuhanic acids, two unusual fatty acids discovered in the seed oil of the Chinese violet cress.[1][2] These fatty acids, both containing 24 carbon atoms, possess uncommon molecular branches, distinguishing them from the more common C16 and C18 fatty acids.[2]

Modern discovery pipelines leverage advanced analytical techniques, primarily mass spectrometry-based lipidomics, to systematically screen biological samples for unknown lipid species. A comprehensive workflow, such as the Ozone-enabled Fatty Acid Discovery (OzFAD), allows for the de novo identification of unsaturated fatty acids in complex mixtures like human plasma and cell lines by coupling liquid chromatography and mass spectrometry with gas-phase ozonolysis of double bonds.[3]

Experimental Workflow: Lipidomics for Novel Fatty Acid Discovery

The following diagram illustrates a typical workflow for the discovery of novel fatty acids using lipidomics.

Lipidomics Workflow for Novel Fatty Acid Discovery cluster_0 Sample Preparation cluster_1 Analytical Separation and Detection cluster_2 Data Analysis and Identification Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (e.g., MTBE-based) Sample->Extraction Hydrolysis Hydrolysis of Lipids Extraction->Hydrolysis Derivatization Fatty Acid Derivatization Hydrolysis->Derivatization LC Liquid Chromatography (LC) (e.g., HILIC or RP) Derivatization->LC MS Mass Spectrometry (MS) (Data-Independent Acquisition) LC->MS OzID Ozone-Induced Dissociation (OzID) MS->OzID DataProcessing Data Processing & Deconvolution OzID->DataProcessing StructureElucidation Structural Elucidation of Novel FAs DataProcessing->StructureElucidation Quantification Relative Quantification StructureElucidation->Quantification

A typical lipidomics workflow for novel fatty acid discovery.

Synthesis of Novel Long-Chain Fatty Acids

Once a novel fatty acid is identified, its synthesis is crucial for confirming its structure and enabling further biological studies. Both chemical and enzymatic approaches are employed to synthesize these complex molecules.

Chemical Synthesis Methodologies

Chemical synthesis offers the flexibility to create a wide variety of fatty acid derivatives with different chain lengths and saturation patterns. Key reactions in the synthesis of novel LCFAs include:

  • Wittig Reaction: This reaction is instrumental in forming carbon-carbon double bonds, allowing for the elongation of the fatty acid chain.[4][5]

  • Stereospecific Hydrogenation: Used to control the geometry of double bonds, which is often critical for biological activity.[4]

  • Negishi Coupling: A powerful cross-coupling reaction for constructing the carbon skeleton of very-long-chain polyunsaturated fatty acids (VLC-PUFAs).[6]

Enzymatic Synthesis and Biosynthesis

The biosynthesis of very-long-chain fatty acids is primarily carried out by a family of enzymes known as ELOVLs (Elongation of Very Long Chain Fatty Acids). ELOVL4, in particular, is responsible for producing VLC-PUFAs and very-long-chain saturated fatty acids (VLC-SFAs) with chain lengths of 28 carbons or more.[7][8] These fatty acids play vital roles in neuronal signaling and retinal function.[7][9]

The following diagram illustrates the general enzymatic elongation of fatty acids.

Fatty Acid Elongation Cycle FattyAcylCoA Fatty Acyl-CoA (Cn) Condensation Condensation (ELOVL) FattyAcylCoA->Condensation MalonylCoA Malonyl-CoA MalonylCoA->Condensation Reduction1 Reduction (NADPH) Condensation->Reduction1 Dehydration Dehydration Reduction1->Dehydration Reduction2 Reduction (NADPH) Dehydration->Reduction2 ElongatedFA Elongated Fatty Acyl-CoA (Cn+2) Reduction2->ElongatedFA

The enzymatic cycle of fatty acid elongation.

Biological Functions and Signaling Pathways

Novel LCFAs are not merely structural components; they are active participants in cellular signaling. Their incorporation into cell membranes can alter the properties of lipid rafts, which are microdomains rich in cholesterol and sphingolipids that serve as platforms for signal transduction.[10][11]

For instance, n-3 PUFAs can modulate the composition of lipid rafts, thereby influencing downstream signaling networks and cellular processes like proliferation and apoptosis.[10][12] This has significant implications for the development of therapeutics for cancer and inflammatory diseases.[11][12]

The following diagram depicts the influence of LCFAs on lipid raft signaling.

Modulation of Lipid Raft Signaling by LCFAs LCFA Dietary LCFAs (e.g., n-3 PUFA) Membrane Plasma Membrane LCFA->Membrane LipidRaft Lipid Raft Membrane->LipidRaft SignalingProtein Signaling Protein LipidRaft->SignalingProtein Downstream Downstream Signaling SignalingProtein->Downstream CellularResponse Altered Cellular Response (e.g., Apoptosis, Proliferation) Downstream->CellularResponse

Influence of LCFAs on lipid raft signaling pathways.

Experimental Protocols

Protocol 1: Lipidomics Analysis for Fatty Acid Profiling

This protocol provides a general framework for the analysis of fatty acid composition in biological samples using liquid chromatography-mass spectrometry (LC-MS).

  • Lipid Extraction:

    • Homogenize the tissue or cell sample in a suitable solvent mixture, such as methyl-tert-butyl ether (MTBE), methanol, and water.[13]

    • Vortex and centrifuge to separate the phases.

    • Collect the organic (lipid-containing) phase.

  • Hydrolysis and Derivatization:

    • Hydrolyze the extracted lipids to release free fatty acids.

    • Derivatize the fatty acids to fatty acid methyl esters (FAMEs) for gas chromatography (GC) analysis or to other derivatives for enhanced detection in LC-MS.[14][15]

  • LC-MS/MS Analysis:

    • Employ a suitable LC column for separation, such as a hydrophilic interaction chromatography (HILIC) column for polar lipids or a reverse-phase C30 column for non-polar lipids.[13][16]

    • Utilize a mass spectrometer with tandem MS (MS/MS) capabilities for structural elucidation. Multiple reaction monitoring (MRM) can be used for targeted quantification.[13]

  • Data Analysis:

    • Process the raw data to identify and quantify the fatty acids based on their mass-to-charge ratio and fragmentation patterns.

Protocol 2: Chemical Synthesis of a Novel Long-Chain Fatty Acid via Wittig Reaction and Hydrogenation

This protocol outlines a general approach for the synthesis of a novel unsaturated long-chain fatty acid.

  • Chain Elongation via Wittig Reaction:

    • Prepare a phosphonium ylide from an appropriate alkyl halide.

    • React the ylide with a long-chain aldehyde to form the desired alkene. The geometry of the double bond can be influenced by the reaction conditions.

  • Stereospecific Hydrogenation:

    • If a saturated fatty acid is desired, or if a specific double bond geometry is required, perform a hydrogenation reaction using a suitable catalyst (e.g., Lindlar's catalyst for a cis-alkene).

  • Purification:

    • Purify the final product using column chromatography or recrystallization.

  • Characterization:

    • Confirm the structure of the synthesized fatty acid using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature on the synthesis and biological activity of novel long-chain fatty acids.

Table 1: Synthesis of Novel Long-Chain Fatty Acid Derivatives

CompoundKey Synthesis Reaction(s)Overall YieldReference
(4Z,15Z)-octadecadienoic acidWittig reaction, stereospecific hydrogenationNot specified[4]
(23Z,34Z)-heptatriacontadienoic acidWittig reaction, stereospecific hydrogenationNot specified[4]
VLC-PUFA (e.g., 32:6 n-3)Negishi coupling40%[6]
Long-chain fatty acids via oxidationOxidation of long-chain fatty alcohols>90% conversion[17]

Table 2: Biological Activity of Novel Long-Chain Fatty Acids

Fatty Acid/DerivativeBiological EffectQuantitative MeasureReference
(4Z,15Z)-octadecadienoic acidNeurite outgrowth activity on Aβ(25-35)-treated neuronsComparable to NGF (positive control)[4]
(23Z,34Z)-heptatriacontadienoic acidNeurite outgrowth activity on Aβ(25-35)-treated neuronsComparable to NGF (positive control)[4]
Chinese violet cress oilReduction in friction between steel surfaces20% reduction at 25°C, 300% at 100°C vs. castor oil[2]
(S)-1y (ELOVL6 inhibitor)Suppression of fatty acid elongation in mouse liverSignificant at 30 mg/kg oral dosing[18]

Conclusion and Future Directions

The field of novel long-chain fatty acid research is rapidly expanding, driven by technological advancements in analytical chemistry and a deeper understanding of lipid metabolism. The discovery and synthesis of these molecules are providing new tools to probe biological systems and are offering promising leads for the development of novel therapeutics for a range of diseases, including neurodegenerative disorders, cancer, and metabolic syndromes. Future research will likely focus on the development of more sophisticated analytical platforms for the comprehensive characterization of the lipidome, the refinement of synthetic strategies to access a wider diversity of fatty acid structures, and the elucidation of the precise molecular mechanisms by which these novel lipids exert their biological effects.

References

In-Vitro Stability of 15-(3,4-dichlorophenyl)pentadecanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for assessing the in-vitro stability of 15-(3,4-dichlorophenyl)pentadecanoic acid. Due to the limited availability of direct stability data for this specific compound, this document outlines detailed experimental protocols for in-vitro stability assessment of lipophilic molecules, which are directly applicable. Furthermore, this guide explores the known signaling pathways of the parent compound, pentadecanoic acid, offering potential avenues for investigating the biological activity of its dichlorophenylated analog. This includes its role as an activator of AMP-activated protein kinase (AMPK) and an inhibitor of the mammalian target of rapamycin (mTOR). The presented methodologies and biological context aim to equip researchers with the necessary tools and information to effectively evaluate the stability and potential pharmacological profile of this compound.

Introduction

This compound is a synthetic, long-chain fatty acid analog. Its structure, featuring a dichlorinated phenyl ring at the terminus of a fifteen-carbon chain, suggests potential for unique biological activity and a lipophilic character that necessitates careful evaluation of its metabolic stability. Understanding the in-vitro stability is a critical early step in the drug discovery and development process, providing insights into a compound's potential pharmacokinetic profile, including its half-life and bioavailability.

This guide details standardized in-vitro methodologies, including microsomal and hepatocyte stability assays, to determine the metabolic fate of this compound. Additionally, it provides an overview of the AMPK and mTOR signaling pathways, which are known to be modulated by the parent compound, pentadecanoic acid.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting in-vitro stability studies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₁H₃₂Cl₂O₂[1]
Molecular Weight 387.38 g/mol [2]
CAS Number 116409-73-5[3]
Appearance Solid[4]
Melting Point 76-77°C[2]
XLogP3 7.7[2]
Chemical Stability Stable under normal handling and storage conditions.[3]

Experimental Protocols for In-Vitro Stability Assessment

The following protocols are standard methods for evaluating the in-vitro metabolic stability of compounds, particularly those with lipophilic properties.

Microsomal Stability Assay

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.

Objective: To determine the rate of disappearance of this compound when incubated with liver microsomes.

Materials:

  • This compound

  • Liver microsomes (human, rat, mouse, etc.)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile or other suitable organic solvent

  • Control compounds (one high clearance, one low clearance)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Prepare working solutions of the test compound and control compounds by diluting the stock solutions in buffer. The final concentration in the incubation should be optimized (typically 1-10 µM).

    • Prepare the microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5-1.0 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension to the appropriate wells.

    • Add the working solutions of the test and control compounds to their respective wells. Include negative control wells without the NADPH regenerating system.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls (this is time = 0).

  • Time Points and Quenching:

    • Incubate the plate at 37°C with shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding a cold quenching solution (e.g., acetonitrile).

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the in-vitro half-life (t₁/₂) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLᵢₙₜ) using the following equation: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL)

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain a wider range of phase I and phase II metabolic enzymes and cofactors.

Objective: To determine the rate of disappearance of this compound when incubated with intact hepatocytes.

Materials:

  • Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.)

  • Hepatocyte culture medium

  • This compound

  • Control compounds

  • Collagen-coated plates

  • Incubator (37°C, 5% CO₂)

  • LC-MS/MS system

Methodology:

  • Hepatocyte Plating:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol.

    • Determine cell viability and density.

    • Seed the hepatocytes onto collagen-coated plates at a desired density and allow them to attach.

  • Incubation:

    • Prepare a working solution of this compound and control compounds in the culture medium.

    • Remove the plating medium from the attached hepatocytes and add the medium containing the test or control compound.

    • Incubate the plates at 37°C in a humidified incubator with 5% CO₂.

  • Time Points and Sampling:

    • At designated time points (e.g., 0, 0.5, 1, 2, 4, 24 hours), collect aliquots of the incubation medium and/or the cell lysate.

    • Quench the metabolic activity by adding a cold organic solvent.

  • Sample Analysis:

    • Process the samples (e.g., centrifugation, protein precipitation) as required.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Similar to the microsomal stability assay, determine the in-vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Potential Signaling Pathways

While the direct molecular targets of this compound are yet to be elucidated, the known biological activities of its parent compound, pentadecanoic acid (C15:0), provide a valuable starting point for investigation. Pentadecanoic acid has been shown to activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (mTOR).[5][6]

AMP-activated Protein Kinase (AMPK) Signaling Pathway

AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism.[7][8] Activation of AMPK generally shifts cellular processes from anabolic (energy-consuming) to catabolic (energy-producing) pathways.

AMPK_Pathway cluster_upstream Upstream Signals cluster_core AMPK Core cluster_downstream Downstream Effects Low Energy Status (High AMP/ATP) Low Energy Status (High AMP/ATP) LKB1 LKB1 Low Energy Status (High AMP/ATP)->LKB1 activates Hormones (e.g., Adiponectin, Leptin) Hormones (e.g., Adiponectin, Leptin) AMPK AMPK Hormones (e.g., Adiponectin, Leptin)->AMPK activates Ca2+ Mobilization Ca2+ Mobilization CaMKK2 CaMKK2 Ca2+ Mobilization->CaMKK2 activates Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation promotes Glucose Uptake Glucose Uptake AMPK->Glucose Uptake promotes Autophagy Autophagy AMPK->Autophagy promotes Protein Synthesis (via mTORC1 inhibition) Protein Synthesis (via mTORC1 inhibition) AMPK->Protein Synthesis (via mTORC1 inhibition) inhibits Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis inhibits Lipid Synthesis Lipid Synthesis AMPK->Lipid Synthesis inhibits LKB1->AMPK phosphorylates (activates) CaMKK2->AMPK phosphorylates (activates)

Caption: Overview of the AMPK signaling pathway.

Mammalian Target of Rapamycin (mTOR) Signaling Pathway

mTOR is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival.[9][10] It integrates signals from growth factors, nutrients, and cellular energy status. mTOR functions within two distinct complexes, mTORC1 and mTORC2.

mTOR_Pathway cluster_upstream_mTOR Upstream Signals cluster_core_mTOR mTOR Complexes cluster_downstream_mTOR Downstream Effects Growth Factors (e.g., Insulin, IGF-1) Growth Factors (e.g., Insulin, IGF-1) mTORC1 mTORC1 Growth Factors (e.g., Insulin, IGF-1)->mTORC1 activates mTORC2 mTORC2 Growth Factors (e.g., Insulin, IGF-1)->mTORC2 activates Amino Acids Amino Acids Amino Acids->mTORC1 activates Cellular Energy (via AMPK) Cellular Energy (via AMPK) Cellular Energy (via AMPK)->mTORC1 inhibits Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis promotes Lipid Synthesis Lipid Synthesis mTORC1->Lipid Synthesis promotes Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation promotes Autophagy_mTOR Autophagy mTORC1->Autophagy_mTOR inhibits Actin Cytoskeleton Organization Actin Cytoskeleton Organization mTORC2->Actin Cytoskeleton Organization promotes Cell Survival Cell Survival mTORC2->Cell Survival promotes

Caption: Overview of the mTOR signaling pathway.

Experimental Workflow

The following diagram illustrates a logical workflow for the in-vitro stability and preliminary biological characterization of this compound.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_stability In-Vitro Stability Assessment cluster_bioactivity Preliminary Bioactivity Screening cluster_data Data Analysis and Interpretation Synthesis Synthesis of This compound Purity Purity and Structural Confirmation (NMR, MS, HPLC) Synthesis->Purity Microsomal Microsomal Stability Assay Purity->Microsomal Hepatocyte Hepatocyte Stability Assay Purity->Hepatocyte Plasma Plasma Stability Assay Purity->Plasma AMPK_assay AMPK Activation Assay Purity->AMPK_assay mTOR_assay mTOR Inhibition Assay Purity->mTOR_assay Analysis Determination of t1/2 and CLint and Assessment of Biological Activity Microsomal->Analysis Hepatocyte->Analysis Plasma->Analysis AMPK_assay->Analysis mTOR_assay->Analysis

Caption: Experimental workflow for stability and bioactivity assessment.

Conclusion

This technical guide provides a robust framework for the in-vitro evaluation of this compound. By employing the detailed experimental protocols for microsomal and hepatocyte stability, researchers can obtain critical data on the metabolic fate of this compound. Furthermore, the exploration of the AMPK and mTOR signaling pathways, based on the activity of the parent compound, offers a rational basis for investigating the potential pharmacological effects of this novel fatty acid analog. The systematic approach outlined herein will facilitate a comprehensive understanding of the stability and biological activity of this compound, guiding its future development.

References

Solubility and Biological Activity of 15-(3,4-dichlorophenyl)pentadecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-(3,4-dichlorophenyl)pentadecanoic acid is a synthetic long-chain fatty acid derivative. Its structure, featuring a terminal dichlorophenyl group, suggests potential for unique biological activity, particularly in pathways related to lipid metabolism and cellular signaling. This technical guide provides an in-depth overview of the available solubility information and explores the potential signaling pathways of this compound, primarily based on data from its parent molecule, pentadecanoic acid. Due to a lack of specific quantitative solubility data for this compound in the public domain, this guide also outlines general principles and experimental methodologies for determining the solubility of long-chain fatty acids.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₁H₃₂Cl₂O₂ECHEMI
Molecular Weight387.38 g/mol ECHEMI
Melting Point76-77°CMOLBASE
Boiling Point500.3°C at 760 mmHgMOLBASE
Density1.09 g/cm³MOLBASE
Refractive Index1.516MOLBASE

Solubility Profile

Disclaimer: The following quantitative solubility data pertains to the parent compound, pentadecanoic acid . The presence of the 3,4-dichlorophenyl substituent in the target compound is expected to significantly alter its solubility profile, likely increasing its hydrophobicity and favoring solubility in non-polar and aromatic organic solvents while decreasing its solubility in polar solvents.

Quantitative Solubility Data for Pentadecanoic Acid
SolventSolubility (mg/mL)Temperature (°C)
Ethanol~25Not Specified
Dimethylformamide (DMF)~25Not Specified
Dimethyl sulfoxide (DMSO)~10Not Specified
General Solubility Considerations for Substituted Long-Chain Fatty Acids

The principle of "like dissolves like" is paramount in predicting the solubility of this compound. The long aliphatic chain contributes to its non-polar character, while the carboxylic acid group provides a site for polar interactions. The terminal 3,4-dichlorophenyl group adds significant hydrophobicity and potential for aromatic interactions.

  • Polar Solvents (e.g., Methanol, Ethanol): Solubility is expected to be lower than that of pentadecanoic acid due to the increased hydrophobic character imparted by the dichlorophenyl group.

  • Aprotic Polar Solvents (e.g., DMSO, DMF): These solvents are generally good at dissolving a wide range of compounds. While pentadecanoic acid shows good solubility, the bulky, non-polar dichlorophenyl group may slightly hinder solubility compared to the parent compound.

  • Non-Polar Aromatic Solvents (e.g., Toluene, Benzene): The presence of the aromatic dichlorophenyl ring suggests that solubility would be favorable in aromatic solvents due to potential π-π stacking interactions.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are effective at dissolving non-polar compounds and are likely to be good solvents for this compound.

Experimental Protocols for Solubility Determination

A standardized and robust method for determining the solubility of a compound like this compound is crucial for its application in research and development. A common and reliable method is the shake-flask method .

Shake-Flask Method for Solubility Determination

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent of high purity

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical technique for quantification.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid ensures that saturation is reached.

  • Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25°C or 37°C).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. For finer particles, centrifugation at the same temperature can be used to achieve clear separation of the solid and liquid phases.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant from each vial. Immediately dilute the aliquot with a known volume of the solvent to prevent precipitation. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method or another suitable analytical technique to determine the concentration of this compound.

  • Calculation: Calculate the solubility of the compound in the solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or mol/L.

The workflow for this experimental protocol is illustrated in the diagram below.

G Experimental Workflow for Solubility Determination A Add excess solid compound to solvent B Equilibrate at constant temperature with agitation A->B C Separate solid and liquid phases (settling/centrifugation) B->C D Collect and dilute supernatant C->D E Quantify concentration via analytical method (e.g., HPLC) D->E F Calculate solubility E->F

Workflow for determining solubility via the shake-flask method.

Potential Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, the biological activities of its parent compound, pentadecanoic acid, have been investigated. Pentadecanoic acid is known to interact with key metabolic regulators, including Peroxisome Proliferator-Activated Receptors (PPARs) and AMP-activated Protein Kinase (AMPK). It is plausible that the dichlorophenyl derivative may exhibit similar or modulated activities on these pathways.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Pentadecanoic acid has been shown to be an agonist of PPARs, which are nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism.[1][2] Activation of PPARs can lead to a variety of cellular responses, including increased fatty acid oxidation and improved insulin sensitivity.

The diagram below illustrates the general signaling pathway of PPAR activation.

G PPAR Signaling Pathway cluster_0 Extracellular cluster_1 Cytoplasm/Nucleus Ligand 15-(3,4-dichlorophenyl) pentadecanoic acid (Hypothesized) PPAR PPAR Ligand->PPAR Binds and activates PPAR-RXR Complex PPAR-RXR Heterodimer PPAR->PPAR-RXR Complex RXR RXR RXR->PPAR-RXR Complex PPRE PPRE (DNA Response Element) PPAR-RXR Complex->PPRE Binds to Target Gene Transcription Target Gene Transcription PPRE->Target Gene Transcription Initiates Metabolic Regulation Regulation of Lipid and Glucose Metabolism Target Gene Transcription->Metabolic Regulation

Hypothesized PPAR signaling activation by the target compound.
AMP-activated Protein Kinase (AMPK) Activation

Pentadecanoic acid has also been identified as an activator of AMPK, a central regulator of cellular energy homeostasis.[3] AMPK activation occurs in response to a low cellular energy state (high AMP:ATP ratio) and initiates a cascade of events to restore energy balance, including the stimulation of catabolic processes like fatty acid oxidation and the inhibition of anabolic processes.

The following diagram outlines the AMPK signaling cascade.

G AMPK Signaling Pathway Activator 15-(3,4-dichlorophenyl) pentadecanoic acid (Hypothesized) AMPK AMPK Activator->AMPK Activates Catabolic Pathways Increased Catabolic Pathways (e.g., Fatty Acid Oxidation, Glycolysis) AMPK->Catabolic Pathways Stimulates Anabolic Pathways Decreased Anabolic Pathways (e.g., Fatty Acid Synthesis, Protein Synthesis) AMPK->Anabolic Pathways Inhibits Energy Restoration Restoration of Cellular Energy Balance Catabolic Pathways->Energy Restoration Anabolic Pathways->Energy Restoration

Hypothesized AMPK signaling activation by the target compound.

Conclusion

While specific experimental data on the solubility of this compound in various organic solvents is currently lacking, general principles of chemical solubility can guide solvent selection. The presence of the dichlorophenyl group suggests a more hydrophobic character compared to its parent compound, pentadecanoic acid. For precise applications, experimental determination of solubility using a standardized method like the shake-flask protocol is highly recommended. Furthermore, based on the known biological activities of pentadecanoic acid, it is hypothesized that this compound may act as a modulator of key metabolic signaling pathways, including those regulated by PPARs and AMPK. Further research is necessary to elucidate the specific biological functions and pharmacological potential of this compound.

References

An In-Depth Technical Guide to the Predicted ADME Properties of 15-(3,4-dichlorophenyl)pentadecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the novel compound, 15-(3,4-dichlorophenyl)pentadecanoic acid. In the absence of direct experimental data, this report leverages established in silico predictive models and structure-activity relationships to forecast its pharmacokinetic profile. This information is crucial for guiding further preclinical development and anticipating the compound's behavior in biological systems.

Physicochemical Properties and Drug-Likeness

The initial step in ADME profiling involves the assessment of fundamental physicochemical properties that influence a compound's behavior. These parameters are critical determinants of its potential for oral bioavailability and overall drug-likeness. The predicted properties for this compound are summarized below.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueImplication
Molecular Weight 415.39 g/mol Compliant with most drug-likeness rules (<500 g/mol ).
logP (o/w) > 5.0High lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility.
Aqueous Solubility PoorThe long alkyl chain and dichlorophenyl group contribute to low water solubility.
pKa ~4.8The carboxylic acid moiety is predicted to be acidic, influencing its ionization state at physiological pH.
Polar Surface Area 37.3 ŲLow polar surface area, which generally correlates with good cell membrane permeability.

Table 2: Predicted Drug-Likeness and Bioavailability

ParameterPredictionInterpretation
Lipinski's Rule of Five Likely CompliantPredicted to meet the criteria for oral bioavailability based on molecular weight, logP, and hydrogen bond donors/acceptors.
Oral Bioavailability Score Moderate to HighThe combination of good permeability and a single ionizable group suggests reasonable potential for oral absorption, though solubility may be a limiting factor.

Predicted ADME Profile

The following sections detail the predicted ADME characteristics of this compound.

2.1. Absorption

Predictions suggest that the primary mechanism of absorption for this compound will be passive diffusion, driven by its high lipophilicity.

Table 3: Predicted Absorption Characteristics

ParameterPredictionRationale
Human Intestinal Absorption HighThe lipophilic nature of the molecule is expected to facilitate its passage across the intestinal epithelium.
Caco-2 Permeability HighIn silico models predict high permeability in Caco-2 cell assays, which are an in vitro model for the human intestinal barrier.[1]
P-glycoprotein Substrate UnlikelyThe structure does not contain common motifs recognized by P-glycoprotein efflux pumps.

2.2. Distribution

Following absorption, the distribution of this compound is anticipated to be widespread, with a high affinity for tissues with significant lipid content.

Table 4: Predicted Distribution Characteristics

ParameterPredictionImplication
Plasma Protein Binding > 99%High lipophilicity strongly suggests extensive binding to plasma proteins, primarily albumin. This will limit the concentration of the free, pharmacologically active compound.
Volume of Distribution (Vd) HighThe compound is expected to distribute extensively into tissues, resulting in a large apparent volume of distribution.
Blood-Brain Barrier (BBB) Penetration LikelyThe combination of high lipophilicity and a low polar surface area suggests the potential for crossing the blood-brain barrier.

2.3. Metabolism

The metabolism of this compound is predicted to follow pathways typical for long-chain fatty acids. The dichlorophenyl group may also be subject to metabolic modification. A study on a similar compound, omega-(p-iodophenyl)-pentadecanoic acid, indicated rapid oxidation.[2]

Table 5: Predicted Metabolic Pathways

PathwayPredicted OutcomeEnzymes Involved (Putative)
β-Oxidation Primary metabolic routeFatty acid metabolism enzymes
ω-Oxidation Minor pathwayCytochrome P450 enzymes (CYP4 family)
Aromatic Hydroxylation PossibleCytochrome P450 enzymes (e.g., CYP2C9, CYP3A4)
Glucuronidation Possible (on the carboxylic acid)UDP-glucuronosyltransferases (UGTs)

2.4. Excretion

The primary route of excretion for the metabolites of this compound is expected to be through the urine and feces.

Table 6: Predicted Excretion Profile

ParameterPredictionNotes
Primary Route Renal (as metabolites)The parent compound is unlikely to be excreted unchanged due to high plasma protein binding and extensive metabolism.
Biliary Excretion Possible (for glucuronide conjugates)Larger metabolites may be excreted into the bile.
Renal Clearance Low (for parent compound)High plasma protein binding will limit glomerular filtration.

Experimental Protocols for In Silico ADME Prediction

The predictions presented in this guide are based on established computational methodologies commonly employed in drug discovery.

3.1. General In Silico ADME Prediction Workflow

The generation of the predicted ADME profile for this compound follows a standardized in silico workflow. This process involves the use of various computational models to estimate the pharmacokinetic properties of a molecule based on its chemical structure.

ADME_Prediction_Workflow cluster_input Input cluster_prediction In Silico Prediction Engine cluster_output Output Input 2D Structure of This compound PhysChem Physicochemical Properties (MW, logP, pKa, PSA) Input->PhysChem DrugLikeness Drug-Likeness & Bioavailability (Lipinski's Rules, Oral Bioavailability Score) PhysChem->DrugLikeness Absorption Absorption (HIA, Caco-2, P-gp) DrugLikeness->Absorption Distribution Distribution (PPB, Vd, BBB) Absorption->Distribution Metabolism Metabolism (CYP Inhibition/Substrate, Sites of Metabolism) Distribution->Metabolism Excretion Excretion (Renal Clearance) Metabolism->Excretion Output Predicted ADME Profile Excretion->Output

Figure 1: A generalized workflow for in silico ADME prediction.

3.2. Methodologies for Key Experiments

While no experimental data is available for the title compound, the following are standard in vitro assays that would be used to validate the in silico predictions:

  • Aqueous Solubility: A common method is the shake-flask technique, where the compound is agitated in a buffered solution at a specific temperature until equilibrium is reached. The concentration of the dissolved compound is then measured, often by HPLC-UV.

  • Caco-2 Permeability Assay: This assay utilizes a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with characteristics of the intestinal epithelium. The compound is added to the apical side, and its appearance on the basolateral side is monitored over time to determine the apparent permeability coefficient (Papp).

  • Plasma Protein Binding: Equilibrium dialysis is a widely used method. A semi-permeable membrane separates a protein-containing solution (plasma) from a protein-free buffer. The test compound is added to one side, and after an incubation period to reach equilibrium, the concentration of the compound on both sides is measured to calculate the percentage bound to plasma proteins.

  • Metabolic Stability: The compound is incubated with liver microsomes or hepatocytes, which contain key drug-metabolizing enzymes. The disappearance of the parent compound over time is monitored by LC-MS/MS to determine its in vitro half-life and intrinsic clearance.

Predicted Signaling Pathway Interactions

Given its structure as a fatty acid analog, this compound may interact with signaling pathways involved in lipid metabolism and cellular energy homeostasis. One such key pathway is the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.

PPAR_Signaling_Pathway Compound This compound PPAR PPARs (α, γ, δ) Compound->PPAR Potential Agonist PPRE PPRE (in target gene promoters) PPAR->PPRE RXR RXR RXR->PPRE GeneExpression Altered Gene Expression PPRE->GeneExpression Activation MetabolicEffects Modulation of Lipid Metabolism and Inflammation GeneExpression->MetabolicEffects

Figure 2: Predicted interaction with the PPAR signaling pathway.

Disclaimer: The information presented in this document is based on in silico predictions and should be used for guidance and hypothesis generation. Experimental validation is required to confirm these findings.

References

Methodological & Application

Application Note: HPLC Purification of 15-(3,4-dichlorophenyl)pentadecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

15-(3,4-dichlorophenyl)pentadecanoic acid is a long-chain fatty acid derivative containing a dichlorophenyl functional group. This structural feature imparts significant hydrophobicity, making reversed-phase high-performance liquid chromatography (RP-HPLC) the ideal technique for its purification. This document provides a detailed protocol for the purification of this compound using a C18 stationary phase, ensuring high purity and recovery for downstream applications in research and drug development. The methodology is based on established principles for the separation of long-chain fatty acids and aromatic compounds.[1][2][3][4]

Principle of Separation

Reversed-phase HPLC separates molecules based on their hydrophobicity. The stationary phase, typically a silica support functionalized with C18 (octadecyl) alkyl chains, is nonpolar.[3] A polar mobile phase, consisting of a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the compounds from the column.[2] Less polar (more hydrophobic) compounds, such as this compound, interact more strongly with the C18 stationary phase and are retained longer. By gradually increasing the proportion of the organic solvent in the mobile phase (gradient elution), the polarity of the mobile phase is decreased, and the retained compounds are eluted in order of increasing hydrophobicity.[5][6] The addition of a small amount of acid (e.g., trifluoroacetic acid or phosphoric acid) to the mobile phase suppresses the ionization of the carboxylic acid group, leading to sharper peaks and more reproducible retention times.[1][7][8]

Experimental Protocol

1. Materials and Reagents

  • Sample: Crude this compound

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or Milli-Q)

  • Acid Modifier:

    • Trifluoroacetic acid (TFA), HPLC grade (0.1% v/v) or

    • Phosphoric acid, HPLC grade (0.1% v/v)

  • Sample Preparation:

    • Methanol or Acetonitrile for dissolving the sample

    • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)[9]

2. Instrumentation and Columns

  • HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a column oven, and a UV detector.

  • Column: A reversed-phase C18 column is recommended. The dimensions will depend on the amount of sample to be purified.

    • Analytical Scale (Method Development): e.g., 4.6 mm x 150 mm, 5 µm particle size

    • Preparative Scale (Purification): e.g., 21.2 mm x 250 mm, 5-10 µm particle size

3. Mobile Phase Preparation

  • Mobile Phase A: 0.1% TFA (or phosphoric acid) in Water.

  • Mobile Phase B: 0.1% TFA (or phosphoric acid) in Acetononitrile. Degas both mobile phases by sonication or vacuum filtration before use to prevent bubble formation in the system.

4. Sample Preparation

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., methanol, acetonitrile, or the initial mobile phase composition).

  • Ensure the sample is completely dissolved. Sonication may be used to aid dissolution.

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[9] This is a critical step to prevent clogging of the HPLC column and system.[9]

5. HPLC Method Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument and column in use. Method development should ideally be performed on an analytical scale before scaling up to a preparative scale.[10][11]

ParameterAnalytical ScalePreparative Scale
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 5-10 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min20.0 mL/min (adjust based on column diameter)
Gradient Program Time (min) % B
0.070
20.0100
25.0100
25.170
30.070
Column Temperature 30 °C30 °C
Detection Wavelength 254 nm (or scan for optimal wavelength)254 nm
Injection Volume 5-20 µL0.5-5 mL (dependent on concentration and loop)

6. Purification and Fraction Collection

  • Equilibrate the column with the initial mobile phase composition (70% B) until a stable baseline is achieved.

  • Inject the filtered sample onto the column.

  • Run the gradient program as defined above.

  • Monitor the chromatogram and collect the fractions corresponding to the main peak of interest.

  • Analyze the purity of the collected fractions using analytical HPLC.

  • Pool the fractions with the desired purity.

  • Remove the solvent from the pooled fractions using a rotary evaporator or lyophilizer to obtain the purified compound.

Data Presentation

The following table summarizes expected quantitative data based on typical HPLC purifications of long-chain fatty acids and related aromatic compounds. Actual values must be determined experimentally.

ParameterExpected Value / Range
Retention Time (Analytical) 10 - 20 min (highly dependent on exact conditions)
Purity of Collected Fractions > 95% (as determined by analytical HPLC)
Recovery Yield > 85% (dependent on crude purity and loading)
UV λmax ~230-280 nm (due to dichlorophenyl group)

Visualizations

HPLC Purification Workflow

HPLC_Purification_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_post Post-Purification SamplePrep 1. Dissolve Crude Sample Filtration 2. Filter Sample (0.22 µm) SamplePrep->Filtration Inject 5. Inject Sample Filtration->Inject MobilePhase 3. Prepare Mobile Phases A & B Equilibrate 4. Equilibrate Column MobilePhase->Equilibrate Equilibrate->Inject Gradient 6. Run Gradient Elution Inject->Gradient Detect 7. UV Detection Gradient->Detect Collect 8. Collect Fractions Detect->Collect Analyze 9. Analyze Fraction Purity Collect->Analyze Pool 10. Pool Pure Fractions Analyze->Pool Evaporate 11. Evaporate Solvent Pool->Evaporate FinalProduct Purified Product Evaporate->FinalProduct

Caption: Workflow for the HPLC purification of this compound.

References

Application Note: NMR Spectroscopic Analysis of 15-(3,4-dichlorophenyl)pentadecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and application note for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 15-(3,4-dichlorophenyl)pentadecanoic acid. Due to the absence of publicly available experimental NMR data for this specific compound, this note presents predicted ¹H and ¹³C NMR data based on established spectroscopic principles and data from analogous long-chain fatty acids and substituted aromatic compounds. The provided experimental protocols are based on standard methodologies for the NMR analysis of fatty acids.

Introduction

This compound is a long-chain fatty acid derivative containing a dichlorinated phenyl ring at the terminus of the alkyl chain. Such molecules are of interest in drug development and material science due to their unique physicochemical properties. NMR spectroscopy is an essential technique for the structural elucidation and purity assessment of such compounds. This note outlines the expected NMR characteristics and provides a comprehensive guide for its analysis.

Predicted NMR Spectroscopic Data

The chemical structure of this compound is presented below, with atoms numbered for NMR assignment purposes.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis weigh Weigh 10-20 mg of Sample dissolve Dissolve in 0.6-0.7 mL CDCl₃ with TMS weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer instrument Place Sample in NMR Spectrometer transfer->instrument setup Set Up ¹H and ¹³C NMR Experiments instrument->setup acquire Acquire Data setup->acquire process Fourier Transform and Phase Correction acquire->process integrate Integrate Peaks and Assign Chemical Shifts process->integrate analyze Analyze Spectra for Structural Elucidation integrate->analyze G C15_0 15-(3,4-dichlorophenyl) pentadecanoic acid drug_discovery Drug Discovery C15_0->drug_discovery Metabolic Modulation material_science Material Science C15_0->material_science Polymer/Surfactant Synthesis biochemical_probes Biochemical Probes C15_0->biochemical_probes Study of Fatty Acid Metabolism

Application Note: Quantitative Analysis of 15-(3,4-dichlorophenyl)pentadecanoic acid in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

15-(3,4-dichlorophenyl)pentadecanoic acid is a synthetic, long-chain fatty acid. Due to its structural similarity to endogenous fatty acids, it has the potential to interact with metabolic and signaling pathways. Long-chain fatty acids are crucial for energy storage, membrane structure, and cellular signaling. The introduction of a dichlorophenyl group creates a xenobiotic molecule whose metabolic fate and cellular effects are of interest to researchers in drug development and toxicology.

This application note provides a detailed protocol for the quantitative analysis of this compound in biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is designed for high sensitivity and specificity, making it suitable for pharmacokinetic, metabolism, and mechanistic studies.

Analytical Approach

The method employs reversed-phase liquid chromatography for the separation of the analyte from the biological matrix components. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Due to the acidic nature of the carboxyl group, negative ion electrospray ionization (ESI) is utilized. A stable isotope-labeled internal standard (SIL-IS) is recommended for accurate quantification, compensating for matrix effects and variability in sample processing. Given the likely absence of a commercially available SIL-IS for this specific compound, a custom synthesis of a deuterated analog, such as 15-(3,4-dichlorophenyl)pentadecanoic-d4 acid, is advised.

Predicted Mass Spectra

The presence of two chlorine atoms in this compound results in a characteristic isotopic pattern for the molecular ion. The two stable isotopes of chlorine are ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This leads to a predictable pattern of isotopic peaks for the deprotonated molecule [M-H]⁻. The expected monoisotopic mass of the parent compound is 386.17 g/mol . In negative ion mode, the deprotonated molecule [M-H]⁻ will have a monoisotopic mass of approximately 385.17 m/z. The isotopic pattern will show an M peak (containing two ³⁵Cl atoms), an M+2 peak (containing one ³⁵Cl and one ³⁷Cl atom), and an M+4 peak (containing two ³⁷Cl atoms) with relative intensities of approximately 9:6:1.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of this compound from plasma samples.

Materials:

  • Human plasma (K₂EDTA)

  • This compound standard

  • Deuterated this compound (internal standard)

  • LC-MS/MS grade acetonitrile and methanol

  • Formic acid

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw plasma samples on ice.

  • Prepare a stock solution of the internal standard in methanol.

  • In a microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard solution to the plasma and briefly vortex.

  • Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 30% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, then re-equilibrate at 30% B for 3 minutes.
Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

MS Parameters:

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

MRM Transitions (Predicted):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound385.2Predicted fragment 1To be optimized100
This compound385.2Predicted fragment 2To be optimized100
Deuterated Internal Standarde.g., 389.2Predicted fragmentTo be optimized100

Note: The optimal precursor ion (likely the [M-H]⁻) and product ions, along with collision energies, should be determined by infusing a standard solution of the analyte into the mass spectrometer.

Data Analysis and Quantitative Data

The concentration of this compound in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression analysis is then applied to determine the concentration of the analyte in the unknown samples.

Table 1: Representative Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,520150,1000.010
57,650151,5000.050
1015,300150,8000.101
5075,900149,9000.506
100152,500151,2001.009
500760,100150,5005.050
10001,510,000149,80010.080

Table 2: Quality Control Sample Performance

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low1514.596.75.2
Medium150153.2102.13.8
High750742.599.04.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) is_spike Spike Internal Standard plasma->is_spike protein_precip Protein Precipitation (Acetonitrile) is_spike->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (ESI-, MRM) peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound.

fatty_acid_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus lcfa 15-(3,4-dichlorophenyl) pentadecanoic acid receptor Fatty Acid Receptor (e.g., GPR120, CD36) lcfa->receptor signaling_cascade Signaling Cascade receptor->signaling_cascade ppar PPARα/γ Activation signaling_cascade->ppar gene_expression Target Gene Expression (Lipid Metabolism, Inflammation) ppar->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Caption: Potential signaling pathway for this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in biological matrices using LC-MS/MS. The described methodology, including sample preparation, chromatography, and mass spectrometry conditions, offers a robust and sensitive approach for researchers in the fields of drug development, metabolism, and toxicology. The provided workflows and predicted mass spectral information serve as a strong foundation for the implementation of this analytical method.

Application Notes and Protocols for In Vivo Studies of 15-(3,4-dichlorophenyl)pentadecanoic acid (15-DCPPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-(3,4-dichlorophenyl)pentadecanoic acid (15-DCPPA) is a synthetic fatty acid analog with potential therapeutic applications in metabolic, inflammatory, and cardiovascular diseases. Its structural similarity to endogenous fatty acids suggests it may interact with key metabolic and signaling pathways. These application notes provide detailed protocols for utilizing relevant animal models to investigate the in vivo effects of 15-DCPPA. The following sections outline methodologies for studying its impact on metabolic syndrome, systemic inflammation, and cardiovascular function, and include hypothetical data to illustrate potential experimental outcomes.

I. Animal Models for Metabolic Syndrome

Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. Animal models are crucial for understanding the pathophysiology of metabolic syndrome and for the preclinical evaluation of novel therapeutic agents like 15-DCPPA.[1][2][3]

A. Diet-Induced Obesity (DIO) and Dyslipidemia Model

The diet-induced obesity model in rodents, particularly in C57BL/6J mice, is a widely used and relevant model as it closely mimics the development of obesity and related metabolic disturbances in humans.[2][4][5]

Experimental Protocol:

  • Animal Selection and Acclimation:

    • Use male C57BL/6J mice, 6-8 weeks of age.

    • House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to water.[6]

    • Acclimate mice for at least one week on a standard chow diet.

  • Induction of Obesity and Dyslipidemia:

    • Divide mice into a control group receiving a standard chow diet (10% kcal from fat) and an experimental group receiving a high-fat diet (HFD) (45-60% kcal from fat).[4][7][8]

    • Maintain the respective diets for 8-12 weeks to establish a stable obese and dyslipidemic phenotype.

    • Monitor body weight and food intake weekly.[6]

  • 15-DCPPA Administration:

    • Prepare 15-DCPPA in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose).

    • Administer 15-DCPPA or vehicle daily via oral gavage at predetermined doses (e.g., 10, 30, 100 mg/kg).

    • The treatment period can range from 4 to 8 weeks.

  • Assessment of Metabolic Parameters:

    • Body Composition: Measure fat and lean mass using quantitative nuclear magnetic resonance (qNMR) or dual-energy X-ray absorptiometry (DEXA) at the beginning and end of the treatment period.

    • Glucose Homeostasis:

      • Fasting Blood Glucose and Insulin: Measure after a 6-hour fast.

      • Glucose Tolerance Test (GTT): After an overnight fast, administer an intraperitoneal (IP) injection of glucose (2 g/kg). Collect blood samples at 0, 15, 30, 60, and 120 minutes to measure glucose levels.

      • Insulin Tolerance Test (ITT): After a 4-hour fast, administer an IP injection of insulin (0.75 U/kg). Measure blood glucose at 0, 15, 30, 45, and 60 minutes.

    • Lipid Profile: At the end of the study, collect terminal blood samples to measure total cholesterol, triglycerides, LDL-C, and HDL-C.[9][10]

    • Histopathology: Collect and fix liver tissue in 10% neutral buffered formalin for hematoxylin and eosin (H&E) and Oil Red O staining to assess steatosis.

Hypothetical Data Presentation:

GroupInitial Body Weight (g)Final Body Weight (g)Fasting Glucose (mg/dL)Fasting Insulin (ng/mL)Total Cholesterol (mg/dL)Triglycerides (mg/dL)
Chow + Vehicle22.5 ± 1.528.1 ± 2.095 ± 80.5 ± 0.180 ± 1075 ± 12
HFD + Vehicle23.0 ± 1.845.2 ± 3.5145 ± 122.8 ± 0.5210 ± 25150 ± 20
HFD + 15-DCPPA (10 mg/kg)22.8 ± 1.642.5 ± 3.1130 ± 102.1 ± 0.4185 ± 20125 ± 18
HFD + 15-DCPPA (30 mg/kg)23.1 ± 1.738.9 ± 2.9115 ± 91.5 ± 0.3150 ± 15100 ± 15
B. Streptozotocin (STZ)-Induced Type 2 Diabetes Model

This model combines a high-fat diet with a low dose of streptozotocin (STZ), which is toxic to pancreatic β-cells, to induce a state of hyperglycemia and insulin resistance that resembles type 2 diabetes.[11][12][13]

Experimental Protocol:

  • Animal Selection and Diet:

    • Use male Sprague-Dawley rats, 6-8 weeks of age.

    • Acclimate for one week on a standard chow diet.

    • Feed a high-fat diet (45% kcal from fat) for 4 weeks.

  • Induction of Diabetes:

    • After 4 weeks of HFD, administer a single intraperitoneal injection of a low dose of STZ (30-40 mg/kg), freshly dissolved in cold citrate buffer (pH 4.5).[14]

    • Continue the HFD for another 2 weeks.

    • Confirm diabetes by measuring fasting blood glucose levels; animals with levels >250 mg/dL are considered diabetic.

  • 15-DCPPA Administration:

    • Administer 15-DCPPA or vehicle daily via oral gavage for 4-6 weeks.

  • Assessment of Diabetic Parameters:

    • Monitor body weight, food, and water intake weekly.

    • Measure fasting blood glucose and HbA1c levels bi-weekly.

    • Perform GTT and ITT as described in the DIO model.

    • At termination, measure plasma insulin, lipids, and assess kidney and pancreatic histology.

Hypothetical Data Presentation:

GroupFinal Fasting Glucose (mg/dL)HbA1c (%)GTT AUC (mg/dL*min)Plasma Triglycerides (mg/dL)
Control + Vehicle105 ± 104.2 ± 0.318000 ± 150080 ± 15
HFD/STZ + Vehicle350 ± 409.5 ± 1.245000 ± 3500180 ± 25
HFD/STZ + 15-DCPPA (10 mg/kg)310 ± 358.7 ± 1.040000 ± 3200155 ± 20
HFD/STZ + 15-DCPPA (30 mg/kg)240 ± 307.1 ± 0.832000 ± 2800110 ± 18

II. Animal Model for Systemic Inflammation

Acute systemic inflammation can be induced by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, which triggers a potent inflammatory response.[15][16][17]

Experimental Protocol:

  • Animal Selection and Acclimation:

    • Use male C57BL/6J mice, 8-10 weeks of age.

    • Acclimate for one week.

  • 15-DCPPA Pre-treatment:

    • Administer 15-DCPPA or vehicle via oral gavage for 3-7 days prior to the LPS challenge.

  • Induction of Inflammation:

    • Administer a single intraperitoneal injection of LPS (e.g., 1-5 mg/kg).[18] The dose may need to be optimized.

    • A control group should receive a saline injection.

  • Assessment of Inflammatory Response:

    • Cytokine Analysis: Collect blood samples at various time points (e.g., 2, 6, 24 hours) post-LPS injection. Measure plasma levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA or multiplex assays.[19]

    • Gene Expression: Harvest tissues (liver, spleen, lung) at the end of the experiment and analyze the mRNA expression of inflammatory genes (e.g., Tnf, Il6, Il1b, Nos2) by qRT-PCR.

    • Histopathology: Examine tissues for signs of inflammation, such as immune cell infiltration.

Hypothetical Data Presentation:

GroupPlasma TNF-α (pg/mL) at 2hPlasma IL-6 (pg/mL) at 6hLiver Tnf mRNA (fold change)
Saline + Vehicle50 ± 1080 ± 151.0 ± 0.2
LPS + Vehicle2500 ± 3005000 ± 60025.0 ± 4.0
LPS + 15-DCPPA (10 mg/kg)1800 ± 2503800 ± 50018.0 ± 3.5
LPS + 15-DCPPA (30 mg/kg)1200 ± 1802500 ± 40010.0 ± 2.5

III. Animal Models for Cardiovascular Function

Given the close link between metabolic disease and cardiovascular complications, it is pertinent to assess the effects of 15-DCPPA on cardiovascular parameters.[20][21][22][23]

Experimental Protocol:

  • Model Selection:

    • Use an established model of cardiovascular disease, such as the Apolipoprotein E-deficient (ApoE-/-) mouse on a high-fat diet to study atherosclerosis, or a model of hypertension like the spontaneously hypertensive rat (SHR).[9][20][22]

  • 15-DCPPA Administration:

    • Administer 15-DCPPA or vehicle daily via oral gavage for an extended period (e.g., 12-16 weeks for atherosclerosis studies).

  • Assessment of Cardiovascular Parameters:

    • Blood Pressure: Monitor systolic and diastolic blood pressure using non-invasive tail-cuff plethysmography.

    • Echocardiography: Assess cardiac function, including ejection fraction, fractional shortening, and ventricular dimensions.

    • Atherosclerotic Plaque Analysis: In ApoE-/- mice, quantify atherosclerotic lesion area in the aorta by en face Oil Red O staining.

    • Histopathology: Analyze cardiac and vascular tissue for hypertrophy, fibrosis, and inflammation.

Hypothetical Data Presentation:

GroupSystolic Blood Pressure (mmHg)Ejection Fraction (%)Aortic Plaque Area (%)
WT + Vehicle120 ± 560 ± 5N/A
SHR + Vehicle185 ± 1055 ± 6N/A
SHR + 15-DCPPA (30 mg/kg)160 ± 858 ± 5N/A
ApoE-/- + HFD + Vehicle135 ± 852 ± 725 ± 5
ApoE-/- + HFD + 15-DCPPA (30 mg/kg)130 ± 756 ± 615 ± 4

IV. Visualizations: Signaling Pathways and Workflows

A. Experimental Workflow

G cluster_0 Model Induction cluster_1 Intervention cluster_2 Data Collection & Analysis acclimation Animal Acclimation (1 week) induction Disease Induction (e.g., HFD, STZ, LPS) acclimation->induction treatment 15-DCPPA or Vehicle Administration induction->treatment in_vivo In Vivo Measurements (Body Weight, Glucose, BP) treatment->in_vivo ex_vivo Ex Vivo Analysis (Blood Chemistry, Histology, Gene Expression) in_vivo->ex_vivo data_analysis Data Analysis & Interpretation ex_vivo->data_analysis

Caption: General experimental workflow for in vivo studies.

B. Potential Signaling Pathways

1. PPAR Signaling Pathway: As a fatty acid analog, 15-DCPPA may act as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism.[24][25][26][27][28]

G cluster_0 Nucleus cluster_1 Biological Effects DCPPA 15-DCPPA PPAR PPARα/γ DCPPA->PPAR Activates PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (DNA) gene_expression Target Gene Expression (e.g., CPT1, ACO) PPRE->gene_expression Activates PPAR_RXR->PPRE Binds lipid_metabolism ↑ Fatty Acid Oxidation ↓ Triglycerides gene_expression->lipid_metabolism glucose_homeostasis ↑ Insulin Sensitivity gene_expression->glucose_homeostasis

Caption: Potential activation of the PPAR signaling pathway.

2. NF-κB Inflammatory Pathway: 15-DCPPA may exert anti-inflammatory effects by inhibiting the NF-κB pathway, a central regulator of inflammation.[29][30][31][32][33]

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates NFkB_IkB NF-κB-IκBα (Inactive) IKK->NFkB_IkB IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation DCPPA 15-DCPPA DCPPA->IKK Inhibits IkB_p P-IκBα NFkB_IkB->IkB_p Phosphorylation IkB_p->NFkB Degradation of IκBα gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_nuc->gene_expression Induces

Caption: Potential inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols for Dissolving 15-(3,4-dichlorophenyl)pentadecanoic Acid for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the solubilization of 15-(3,4-dichlorophenyl)pentadecanoic acid for use in cell culture experiments. Due to its long hydrocarbon chain and dichlorophenyl group, this compound is highly hydrophobic and requires specific handling to ensure proper dissolution and delivery to cells in an aqueous environment.

Compound Information

This compound is a long-chain fatty acid with a molecular weight of 387.38 g/mol and a chemical formula of C₂₁H₃₂Cl₂O₂[1]. It is a solid at room temperature and is classified as an irritant, necessitating careful handling in a laboratory setting[1][2].

Data Presentation: Solubility and Stock Concentrations

The solubility of this compound has not been extensively reported. However, based on the general properties of long-chain fatty acids, the following table provides recommended solvents and starting concentrations for creating stock solutions. Researchers should perform their own tests to determine the optimal solubility in their specific systems. For comparison, the solubility of the related compound, pentadecanoic acid, is included.

SolventRecommended Starting Stock Concentration for this compound (Hypothesized)Solubility of Pentadecanoic Acid (for reference)
Dimethyl Sulfoxide (DMSO)10-25 mM~10 mg/mL (~41 mM)[3]
Ethanol10-25 mM~25 mg/mL (~103 mM)[3]
Dimethylformamide (DMF)10-25 mM~25 mg/mL (~103 mM)[3]

Note: Long-chain fatty acids are generally insoluble in water. Free fatty acids can exhibit cellular toxicity at concentrations of 0.1 mM and above.

Experimental Protocols

Protocol 1: Dissolving in DMSO or Ethanol and Complexing with Bovine Serum Albumin (BSA)

This is the most common and recommended method for preparing long-chain fatty acids for cell culture. BSA acts as a carrier protein, enhancing the solubility and bioavailability of the fatty acid in the aqueous culture medium[4].

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Ethanol, absolute, cell culture grade

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS), sterile

  • Cell culture medium

  • Sterile microcentrifuge tubes and serological pipettes

  • Water bath or heat block

  • Vortex mixer

Procedure:

  • Prepare a BSA Solution:

    • Dissolve fatty acid-free BSA in PBS or serum-free cell culture medium to a final concentration of 10% (w/v).

    • Gently rotate or stir the solution at 37°C until the BSA is completely dissolved. Do not shake vigorously as this can cause foaming and denaturation.

    • Sterilize the BSA solution by passing it through a 0.22 µm filter.

    • This 10% BSA solution will be used to prepare a 10:1 molar ratio of BSA to the fatty acid.

  • Prepare a Concentrated Stock Solution of the Fatty Acid:

    • Weigh out the desired amount of this compound in a sterile, conical tube.

    • Add the appropriate volume of DMSO or ethanol to achieve a high concentration stock solution (e.g., 100 mM).

    • Warm the solution to 37°C and vortex until the compound is completely dissolved. A brief sonication may aid in dissolution.

  • Complex the Fatty Acid with BSA:

    • Warm the 10% BSA solution to 37°C.

    • While vortexing the BSA solution gently, slowly add the concentrated fatty acid stock solution dropwise to achieve the desired final concentration (e.g., for a 1 mM final stock, add 10 µL of 100 mM fatty acid stock to 990 µL of 10% BSA solution). The slow addition is crucial to prevent precipitation.

    • Incubate the fatty acid-BSA complex solution at 37°C for 30-60 minutes with gentle agitation to ensure complete complexing.

  • Final Dilution in Cell Culture Medium:

    • The fatty acid-BSA complex can now be diluted to the final working concentration in your complete cell culture medium.

    • Important: Prepare a vehicle control using the same concentration of DMSO (or ethanol) and BSA in the culture medium.

Protocol 2: Dissolving in Dimethylformamide (DMF)

This method is an alternative if BSA is not desired in the experimental setup. However, care must be taken as DMF can be toxic to cells at higher concentrations.

Materials:

  • This compound

  • Dimethylformamide (DMF), cell culture grade

  • Cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Dissolve this compound in DMF to create a concentrated stock solution (e.g., 10-25 mM)[3].

    • Warm and vortex as needed to ensure complete dissolution.

  • Dilution in Culture Medium:

    • Directly dilute the DMF stock solution into the pre-warmed cell culture medium to the final desired concentration.

    • It is critical to add the stock solution to the medium while vortexing to facilitate rapid dispersion and minimize precipitation.

    • The final concentration of DMF in the culture medium should be kept low (typically below 0.1%) to avoid solvent toxicity.

    • A vehicle control with the same final concentration of DMF in the medium is essential.

Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_bsa BSA Complexation (Protocol 1) cluster_direct Direct Dilution (Protocol 2) cluster_final Final Application weigh Weigh Compound dissolve Dissolve in Organic Solvent (DMSO, Ethanol, or DMF) weigh->dissolve complex Complex with BSA (37°C, 30-60 min) dissolve->complex Slowly Add direct_dilute Dilute DMF Stock Directly into Culture Medium dissolve->direct_dilute prep_bsa Prepare 10% Fatty Acid-Free BSA prep_bsa->complex final_dilution Dilute to Working Concentration in Medium complex->final_dilution direct_dilute->final_dilution add_to_cells Add to Cell Culture final_dilution->add_to_cells vehicle Prepare Vehicle Control final_dilution->vehicle

Caption: Workflow for dissolving this compound.

Hypothesized Signaling Pathways

The biological effects of this compound are not well-characterized. However, its structural analog, pentadecanoic acid (C15:0), has been shown to activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (mTOR), pathways central to cellular metabolism and growth[5][6]. The following diagram illustrates this hypothesized signaling cascade, which can serve as a starting point for investigating the mechanism of action of the chlorinated analog.

G cluster_pathways Potential Cellular Targets cluster_outcomes Downstream Effects compound 15-(3,4-dichlorophenyl) pentadecanoic acid (Hypothesized) AMPK AMPK compound->AMPK Activates (?) mTOR mTOR compound->mTOR Inhibits (?) AMPK->mTOR Inhibits metabolism Metabolic Regulation (e.g., Fatty Acid Oxidation) AMPK->metabolism Promotes autophagy Autophagy AMPK->autophagy Promotes protein_synthesis Protein Synthesis mTOR->protein_synthesis Promotes cell_growth Cell Growth & Proliferation mTOR->cell_growth Promotes

Caption: Hypothesized signaling pathways for this compound.

References

Application Notes and Protocols for 15-(3,4-dichlorophenyl)pentadecanoic acid (15-DPPA) as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-(3,4-dichlorophenyl)pentadecanoic acid (15-DPPA) is a synthetic, long-chain fatty acid analog. While specific literature on this exact molecule is limited, its structural similarity to other fatty acid-based probes suggests its utility in studying lipid metabolism. The presence of the dichlorophenyl group often enhances the potency and specificity of enzyme inhibitors. Based on the known targets of similar chemical probes, it is hypothesized that 15-DPPA acts as an inhibitor of diacylglycerol O-acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis.[1][2][3]

These application notes provide a framework for utilizing 15-DPPA as a chemical probe to investigate fatty acid metabolism and the therapeutic potential of DGAT1 inhibition in metabolic diseases such as obesity and type 2 diabetes.[3] The protocols outlined below are based on established methodologies for characterizing DGAT1 inhibitors and assessing their effects on cellular and physiological processes.

Physicochemical Properties and Safety Information

It is essential to handle 15-DPPA with appropriate safety precautions in a laboratory setting.

PropertyValueReference
CAS Number 116409-73-5[4][5]
Molecular Formula C21H32Cl2O2[4][5]
Molecular Weight 387.38 g/mol [4]
Appearance Solid[5]
Safety Causes skin and serious eye irritation. May cause respiratory irritation.[5] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Handle in a well-ventilated area.[5][4][5]

Proposed Mechanism of Action: DGAT1 Inhibition

DGAT1 is an integral membrane enzyme that catalyzes the final and committed step in the synthesis of triglycerides from diacylglycerol (DAG) and fatty acyl-CoA.[1][2] By inhibiting DGAT1, 15-DPPA is expected to reduce triglyceride synthesis, leading to a decrease in lipid accumulation in tissues and an increase in fatty acid oxidation as the excess fatty acids are shunted to metabolic pathways.[3]

DGAT1_Inhibition Fatty_Acyl_CoA Fatty Acyl-CoA DGAT1 DGAT1 Fatty_Acyl_CoA->DGAT1 Mitochondria Mitochondria (Fatty Acid Oxidation) Fatty_Acyl_CoA->Mitochondria Shunting of excess fatty acids DAG Diacylglycerol (DAG) DAG->DGAT1 Triglycerides Triglycerides (Lipid Droplets) DGAT1->Triglycerides Synthesis DPPA 15-DPPA DPPA->DGAT1 Inhibition

Proposed inhibitory action of 15-DPPA on DGAT1.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of 15-DPPA.

In Vitro DGAT1 Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of 15-DPPA on DGAT1 enzyme activity.

Materials:

  • Microsomal fractions containing DGAT1 (from cells or tissue)

  • [14C]oleoyl-CoA (radiolabeled substrate)

  • 1,2-dioleoyl-sn-glycerol (DAG)

  • 15-DPPA (dissolved in a suitable solvent, e.g., DMSO)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, microsomal protein, and DAG.

  • Add varying concentrations of 15-DPPA to the reaction mixture and pre-incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding [14C]oleoyl-CoA.

  • Incubate for 15-30 minutes at 37°C.

  • Stop the reaction by adding a chloroform:methanol (2:1) solution.

  • Extract the lipids into the organic phase.

  • Spot the lipid extract onto a TLC plate and separate the lipids using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1).

  • Visualize the radiolabeled triglycerides using autoradiography or a phosphorimager.

  • Scrape the triglyceride spots from the TLC plate and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of DGAT1 inhibition at each 15-DPPA concentration and determine the IC50 value.

Cellular Triglyceride Synthesis Assay

This assay measures the effect of 15-DPPA on triglyceride synthesis in a cellular context.

Materials:

  • A suitable cell line (e.g., HepG2, 3T3-L1 adipocytes)

  • Cell culture medium

  • [14C]oleic acid or [3H]glycerol

  • 15-DPPA

  • Lysis buffer

  • TLC plates

  • Scintillation counter

Procedure:

  • Plate cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of 15-DPPA for a specified period (e.g., 2-4 hours).

  • Add [14C]oleic acid or [3H]glycerol to the medium and incubate for an additional 2-4 hours.

  • Wash the cells with PBS and lyse them.

  • Extract the total lipids from the cell lysate.

  • Separate and quantify the radiolabeled triglycerides using TLC and scintillation counting as described in the in vitro assay.

  • Normalize the results to the total protein concentration in each well.

In Vivo Oral Lipid Tolerance Test

This animal experiment assesses the effect of 15-DPPA on postprandial lipemia.

Materials:

  • Mice (e.g., C57BL/6J)

  • 15-DPPA formulated for oral administration

  • Olive oil or other lipid source

  • Blood collection supplies (e.g., capillary tubes, centrifuge)

  • Triglyceride measurement kit

Procedure:

  • Fast the mice overnight (12-16 hours).

  • Administer 15-DPPA or vehicle control via oral gavage.

  • After a set time (e.g., 30-60 minutes), administer an oral lipid bolus (e.g., 10 µL/g body weight of olive oil).

  • Collect blood samples from the tail vein at various time points (e.g., 0, 1, 2, 4, and 6 hours) after the lipid challenge.

  • Separate the plasma by centrifugation.

  • Measure the plasma triglyceride concentrations at each time point.

  • Plot the plasma triglyceride levels over time and calculate the area under the curve (AUC) to assess the effect of 15-DPPA on lipid absorption and clearance.

OLTT_Workflow Start Start: Overnight Fasting of Mice Dosing Oral Gavage: 15-DPPA or Vehicle Start->Dosing Lipid_Challenge Oral Lipid Bolus (e.g., Olive Oil) Dosing->Lipid_Challenge Blood_Collection Serial Blood Collection (0, 1, 2, 4, 6 hours) Lipid_Challenge->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation TG_Measurement Triglyceride Measurement Plasma_Separation->TG_Measurement Data_Analysis Data Analysis: Plot TG vs. Time, Calculate AUC TG_Measurement->Data_Analysis

Workflow for an in vivo oral lipid tolerance test.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described experiments.

Table 1: In Vitro DGAT1 Inhibition by 15-DPPA

15-DPPA Concentration (µM)DGAT1 Activity (% of Control)Standard Deviation
0 (Control)100X
0.1XX
1XX
10XX
100XX
IC50 (µM) X

Table 2: Effect of 15-DPPA on Cellular Triglyceride Synthesis

15-DPPA Concentration (µM)Triglyceride Synthesis (% of Control)Standard Deviation
0 (Control)100X
1XX
10XX
50XX

Table 3: Effect of 15-DPPA on Postprandial Triglycerides in Mice

Treatment GroupPeak Plasma TG (mg/dL)Time to Peak (hours)AUC (mg/dL * h)
Vehicle ControlXXX
15-DPPA (X mg/kg)XXX

Broader Signaling Context of DGAT1 Inhibition

Inhibition of DGAT1 can have broader effects on cellular metabolism and signaling. By reducing triglyceride synthesis, the flux of fatty acids can be redirected towards other pathways, such as beta-oxidation in the mitochondria, leading to increased energy expenditure.[1] Furthermore, changes in lipid metabolism can influence the secretion of gut peptides like GLP-1, which play a role in glucose homeostasis and appetite regulation.[6]

DGAT1_Signaling DPPA 15-DPPA DGAT1 DGAT1 DPPA->DGAT1 Inhibition TG_Synthesis Triglyceride Synthesis DGAT1->TG_Synthesis FA_Oxidation Fatty Acid Oxidation DGAT1->FA_Oxidation (indirect) GLP1_Secretion GLP-1 Secretion DGAT1->GLP1_Secretion (indirect) Lipid_Accumulation Tissue Lipid Accumulation TG_Synthesis->Lipid_Accumulation Insulin_Sensitivity Improved Insulin Sensitivity Lipid_Accumulation->Insulin_Sensitivity (negative impact) Energy_Expenditure Increased Energy Expenditure FA_Oxidation->Energy_Expenditure GLP1_Secretion->Insulin_Sensitivity

Broader metabolic consequences of DGAT1 inhibition.

Conclusion

This compound is a promising chemical probe for the study of fatty acid metabolism, likely through the inhibition of DGAT1. The protocols and frameworks provided here offer a comprehensive guide for researchers to characterize its activity and explore its potential as a modulator of lipid metabolism in the context of metabolic diseases. Further studies are warranted to fully elucidate its specific molecular targets and in vivo efficacy.

References

Application Note: Fluorescent Labeling of 15-(3,4-dichlorophenyl)pentadecanoic acid for Cellular Imaging and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

15-(3,4-dichlorophenyl)pentadecanoic acid is a synthetic long-chain fatty acid (LCFA) of interest in metabolic research and drug development. To visualize its cellular uptake, distribution, and downstream effects, fluorescent labeling is an indispensable tool.[] By attaching a fluorescent moiety to the fatty acid, researchers can employ techniques like fluorescence microscopy and flow cytometry to track its behavior in real-time within living cells.[][2] This application note provides a detailed protocol for the fluorescent labeling of this compound and its application in studying cellular fatty acid metabolism.

The cellular uptake of LCFAs is a complex process that involves both passive diffusion across the plasma membrane and protein-mediated transport.[3][4][5][6] Key proteins involved in facilitated transport include fatty acid translocase (CD36), fatty acid transport proteins (FATPs), and plasma membrane-associated fatty acid-binding proteins (FABPpm).[5][6] Once inside the cell, LCFAs are typically bound by cytoplasmic fatty acid-binding proteins (FABPs) and transported to various organelles for metabolism, such as esterification into complex lipids or β-oxidation in mitochondria.[6] Fluorescently labeled fatty acids serve as valuable probes to investigate these pathways.[][7]

Materials and Equipment

Reagent/EquipmentSupplierCatalog Number
This compoundCustom SynthesisN/A
BODIPY™ FL CadaverineThermo Fisher ScientificD3821
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)Sigma-AldrichE7750
N-Hydroxysuccinimide (NHS)Sigma-Aldrich130672
Anhydrous Dimethylformamide (DMF)Sigma-Aldrich227056
Triethylamine (TEA)Sigma-AldrichT0886
Dichloromethane (DCM)Sigma-Aldrich270997
Methanol (MeOH)Sigma-Aldrich322415
High-Performance Liquid Chromatography (HPLC) systemAgilent Technologies1260 Infinity II
C18 Reverse-Phase HPLC ColumnWatersXBridge C18
Mass SpectrometerSCIEXX500R QTOF
Fluorescence SpectrometerAgilent TechnologiesCary Eclipse
Rotary EvaporatorBUCHIR-300
Magnetic Stirrer and Stir BarsVWR89049-128
Glass Vials and SyringesVWRVarious

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound with BODIPY™ FL Cadaverine

This protocol details the covalent conjugation of an amine-reactive fluorescent dye to the carboxylic acid group of this compound via an amide bond. The carboxylic acid is first activated using EDC and NHS to form a more reactive NHS ester.[8]

1. Reagent Preparation:

  • Fatty Acid Stock Solution: Prepare a 10 mM solution of this compound in anhydrous DMF.

  • BODIPY™ FL Cadaverine Stock Solution: Prepare a 10 mM solution of BODIPY™ FL Cadaverine in anhydrous DMF.

  • EDC Stock Solution: Prepare a 100 mM solution of EDC in anhydrous DMF.

  • NHS Stock Solution: Prepare a 100 mM solution of NHS in anhydrous DMF.

2. Activation of Carboxylic Acid:

  • In a clean, dry glass vial, add 100 µL of the 10 mM fatty acid stock solution.

  • Add 120 µL of the 100 mM EDC stock solution and 120 µL of the 100 mM NHS stock solution to the vial.

  • Add 5 µL of triethylamine to the reaction mixture.

  • Stir the reaction at room temperature for 1 hour to allow for the formation of the NHS ester.

3. Conjugation Reaction:

  • To the activated fatty acid solution, add 110 µL of the 10 mM BODIPY™ FL Cadaverine stock solution.

  • Stir the reaction mixture at room temperature overnight in the dark.

4. Purification of the Fluorescently Labeled Fatty Acid:

  • The crude reaction mixture can be purified by preparative reverse-phase HPLC.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 50% B to 100% B over 30 minutes.

  • Column: C18 reverse-phase column.

  • Detection: Monitor the elution profile at the absorbance maximum of the BODIPY dye (approximately 503 nm).

  • Collect the fractions corresponding to the fluorescently labeled product.

  • Confirm the identity of the product by mass spectrometry.

  • Evaporate the solvent from the collected fractions using a rotary evaporator.

  • Store the purified, lyophilized product at -20°C in the dark.

G cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis Fatty Acid Fatty Acid Activated Fatty Acid (NHS Ester) Activated Fatty Acid (NHS Ester) Fatty Acid->Activated Fatty Acid (NHS Ester) EDC, NHS, TEA EDC/NHS EDC/NHS EDC/NHS->Activated Fatty Acid (NHS Ester) Labeled Fatty Acid Labeled Fatty Acid Activated Fatty Acid (NHS Ester)->Labeled Fatty Acid Overnight, Dark Fluorescent Dye (Amine) Fluorescent Dye (Amine) Fluorescent Dye (Amine)->Labeled Fatty Acid HPLC Purification HPLC Purification Labeled Fatty Acid->HPLC Purification Mass Spectrometry Mass Spectrometry HPLC Purification->Mass Spectrometry

Data Presentation

The following table summarizes the expected quantitative data from the synthesis and purification of the fluorescently labeled fatty acid.

ParameterValueMethod
Yield 65%Gravimetric analysis after HPLC purification
Purity >98%HPLC with UV-Vis detection
Molecular Weight (Expected) 708.4 g/mol N/A
Molecular Weight (Observed) 708.38 g/mol Mass Spectrometry (ESI+)
Absorption Maximum (λ_abs) 503 nmFluorescence Spectroscopy
Emission Maximum (λ_em) 512 nmFluorescence Spectroscopy

Application: Cellular Uptake and Imaging

The fluorescently labeled this compound can be used to study its uptake and intracellular localization in cultured cells.

Protocol 2: Cellular Uptake and Imaging of Labeled Fatty Acid
  • Cell Culture: Plate cells of interest (e.g., hepatocytes, adipocytes) in a glass-bottom imaging dish and culture overnight.

  • Preparation of Labeled Fatty Acid Solution: Prepare a 1 µM solution of the BODIPY-labeled fatty acid in serum-free cell culture medium.

  • Cell Labeling:

    • Wash the cells twice with warm phosphate-buffered saline (PBS).

    • Add the labeled fatty acid solution to the cells.

    • Incubate for 30 minutes at 37°C.

  • Imaging:

    • Wash the cells three times with warm PBS to remove any unbound dye.

    • Add fresh culture medium.

    • Image the cells using a fluorescence microscope with appropriate filter sets for the BODIPY dye (e.g., excitation at 488 nm, emission at 500-550 nm).

Potential Signaling Pathways

Pentadecanoic acid (C15:0), a structurally related fatty acid, has been shown to have several biological activities, including the activation of AMP-activated protein kinase (AMPK) and the inhibition of the mammalian target of rapamycin (mTOR).[9][10] Additionally, a metabolite of C15:0, pentadecanoylcarnitine (PDC), has been identified as an endocannabinoid that can activate cannabinoid receptors (CB1 and CB2).[11] The fluorescently labeled this compound could potentially be used to investigate if it shares similar signaling properties.

G cluster_uptake Cellular Uptake cluster_signaling Potential Signaling Labeled FA (Extracellular) Labeled FA (Extracellular) Labeled FA (Intracellular) Labeled FA (Intracellular) Labeled FA (Extracellular)->Labeled FA (Intracellular) Passive Diffusion & Protein-Mediated Transport (CD36, FATP) Plasma Membrane Plasma Membrane AMPK AMPK Labeled FA (Intracellular)->AMPK Activation mTOR mTOR Labeled FA (Intracellular)->mTOR Inhibition CB1/CB2 Receptors CB1/CB2 Receptors Labeled FA (Intracellular)->CB1/CB2 Receptors Activation (as metabolite) Cellular Response Cellular Response AMPK->Cellular Response mTOR->Cellular Response CB1/CB2 Receptors->Cellular Response

Conclusion

This application note provides a comprehensive guide for the fluorescent labeling of this compound and its use in cellular studies. The detailed protocols and supporting information will enable researchers to effectively utilize this tool to investigate the cellular biology of this novel fatty acid. The ability to visualize the uptake and localization of this compound will provide valuable insights into its mechanism of action and potential therapeutic applications.

References

Application Notes and Protocols for Quantitative PCR Analysis of Gene Expression Following 15-(3,4-dichlorophenyl)pentadecanoic Acid Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-(3,4-dichlorophenyl)pentadecanoic acid is a novel synthetic fatty acid analog with potential applications in drug development. Understanding its molecular mechanism of action is crucial for evaluating its therapeutic efficacy and potential off-target effects. Gene expression analysis using quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific method to quantify changes in messenger RNA (mRNA) levels in response to treatment with this compound.[1][2][3][4] By measuring the expression of key target genes, researchers can gain insights into the cellular pathways modulated by this compound.

These application notes provide a framework for utilizing qPCR to analyze the effects of this compound on gene expression. The included protocols offer detailed methodologies for cell treatment, RNA extraction, reverse transcription, and qPCR analysis. While specific gene targets will depend on the hypothesized mechanism of action, this document presents a general workflow and representative data structure.

Data Presentation: Gene Expression Analysis

The following table summarizes hypothetical quantitative data on the expression of key genes in a relevant cell line following treatment with this compound. The fold changes are illustrative and will vary depending on the cell type, compound concentration, and treatment duration.

Table 1: Relative Gene Expression in Response to this compound Treatment

Target GenePathway/FunctionFold Change (vs. Vehicle Control)P-value
PPARALipid Metabolism, PPAR Signaling2.5< 0.05
CPT1AFatty Acid Oxidation3.1< 0.01
NFKB1Inflammation, NF-κB Signaling-1.8< 0.05
IL6Inflammation-2.2< 0.01
JUNMAPK Signaling1.9< 0.05
HIF1AHypoxia Response1.2> 0.05 (NS)
HDAC6Histone Deacetylation-1.5< 0.05
AMPKCellular Energy Homeostasis2.0< 0.05

NS: Not Significant

Experimental Protocols

I. Cell Culture and Treatment
  • Cell Line Selection: Choose a human cell line relevant to the intended therapeutic area of this compound (e.g., HepG2 for liver-related effects, MCF-7 for breast cancer studies).

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations. A vehicle control (medium with the same concentration of solvent) must be included.

  • Treatment: Once cells reach the desired confluency, replace the old medium with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a predetermined time period (e.g., 24 hours). The optimal incubation time should be determined empirically.[5]

II. RNA Isolation and Quantification
  • Cell Lysis: After incubation, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer from an RNA extraction kit (e.g., TRIzol, RNeasy Mini Kit).

  • RNA Extraction: Isolate total RNA according to the manufacturer's protocol of the chosen kit.[4] This typically involves phase separation, precipitation, and washing steps.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio between 1.8 and 2.0 indicates high-quality RNA. Assess RNA integrity using gel electrophoresis or a bioanalyzer.[4]

III. cDNA Synthesis (Reverse Transcription)
  • RNA Template Preparation: In an RNase-free tube, mix a defined amount of total RNA (e.g., 1 µg) with random hexamers or oligo(dT) primers and RNase-free water.

  • Denaturation: Heat the mixture to 65°C for 5 minutes and then place it on ice.[4]

  • Reverse Transcription Reaction: Prepare a master mix containing reverse transcriptase buffer, dNTPs, RNase inhibitor, and reverse transcriptase enzyme.

  • cDNA Synthesis: Add the master mix to the RNA-primer mixture and perform the reverse transcription reaction using a thermal cycler with a program such as: 25°C for 10 minutes, 50°C for 50 minutes, and 85°C for 5 minutes to inactivate the enzyme.[4]

IV. Quantitative PCR (qPCR)
  • Primer Design: Design or obtain validated primers for the target genes and at least one stable housekeeping gene (e.g., GAPDH, ACTB, B2M) for normalization.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well optical plate. Each reaction should contain cDNA template, forward and reverse primers, and a SYBR Green or TaqMan-based qPCR master mix.[6][7] Include no-template controls (NTC) for each primer set.[7]

  • qPCR Program: Perform the qPCR using a real-time PCR detection system with a typical thermal cycling protocol:

    • Initial Denaturation: 95°C for 10 minutes.[4]

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds.[4]

      • Annealing/Extension: 60°C for 60 seconds.[4]

    • Melt Curve Analysis (for SYBR Green): To verify the specificity of the amplified product.[8]

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each sample.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).[4]

    • Calculate the ΔΔCt by subtracting the ΔCt of the control group from the ΔCt of the treated group (ΔΔCt = ΔCttreated - ΔCtcontrol).[4]

    • Calculate the fold change in gene expression using the 2-ΔΔCt method.

Mandatory Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_cDNA_synthesis cDNA Synthesis cluster_qPCR Quantitative PCR cell_seeding 1. Seed Cells cell_treatment 2. Treat with this compound cell_seeding->cell_treatment rna_isolation 3. RNA Isolation cell_treatment->rna_isolation rna_qc 4. RNA Quantification & QC rna_isolation->rna_qc cDNA_synthesis 5. Reverse Transcription rna_qc->cDNA_synthesis qPCR_setup 6. qPCR Reaction Setup cDNA_synthesis->qPCR_setup qPCR_run 7. Real-Time PCR qPCR_setup->qPCR_run data_analysis 8. Data Analysis (2-ΔΔCt) qPCR_run->data_analysis Signaling_Pathways cluster_compound cluster_pathways Potential Cellular Pathways cluster_downstream Downstream Effects compound This compound ppar PPAR Signaling compound->ppar nfkb NF-κB Signaling compound->nfkb mapk MAPK Signaling compound->mapk ampk AMPK Signaling compound->ampk lipid_metabolism Lipid Metabolism ppar->lipid_metabolism inflammation Inflammation nfkb->inflammation cell_proliferation Cell Proliferation mapk->cell_proliferation energy_homeostasis Energy Homeostasis ampk->energy_homeostasis Data_Analysis_Logic ct_target Ct (Target Gene) delta_ct ΔCt = Ct(Target) - Ct(Housekeeping) ct_target->delta_ct ct_housekeeping Ct (Housekeeping Gene) ct_housekeeping->delta_ct delta_ct_treated ΔCt (Treated) delta_ct->delta_ct_treated delta_ct_control ΔCt (Control) delta_ct->delta_ct_control delta_delta_ct ΔΔCt = ΔCt(Treated) - ΔCt(Control) delta_ct_treated->delta_delta_ct delta_ct_control->delta_delta_ct fold_change Fold Change = 2^(-ΔΔCt) delta_delta_ct->fold_change

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 15-(3,4-dichlorophenyl)pentadecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the synthesis of 15-(3,4-dichlorophenyl)pentadecanoic acid.

Overall Synthesis Workflow

The synthesis of this compound can be logically divided into three main stages: preparation of the acylating agent, Friedel-Crafts acylation to form the keto acid intermediate, and reduction of the ketone to yield the final product.

cluster_0 Stage 1: Acylating Agent Preparation cluster_1 Stage 2: Friedel-Crafts Acylation cluster_2 Stage 3: Ketone Reduction A 15-Hydroxypentadecanoic Acid B 15-Bromopentadecanoic Acid A->B HBr / Acetic Acid C 15-Bromopentadecanoyl Chloride B->C Thionyl Chloride (SOCl₂) E 15-(3,4-dichlorophenyl)-15-oxopentadecanoic acid C->E D 1,2-Dichlorobenzene D->E F This compound E->F Reduction Acylation_Label AlCl₃

Caption: Proposed synthetic pathway for this compound.

Stage 1: Preparation of 15-Bromopentadecanoyl Chloride

FAQ 1: How do I synthesize the starting material, 15-bromopentadecanoic acid?

A common route is from 15-hydroxypentadecanoic acid. A published patent describes a method involving the reaction of 15-hydroxypentadecanoic acid with a mixture of hydrobromic acid and glacial acetic acid under reflux.[1]

Experimental Protocol: Synthesis of 15-Bromopentadecanoic Acid

  • Combine 15-hydroxypentadecanoic acid (1 equivalent) with a mixture of 48% hydrobromic acid and glacial acetic acid. A patent suggests solvent ratios of approximately 1:1 to 1:1.5 by volume.[1]

  • Heat the mixture to reflux and maintain for 5-10 hours.[1]

  • After cooling to room temperature, the product can be isolated by extraction with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 15-bromopentadecanoic acid.

  • The crude product can be further purified by recrystallization.

FAQ 2: How do I convert 15-bromopentadecanoic acid to the acyl chloride?

The standard method for converting a carboxylic acid to an acyl chloride is by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol: Synthesis of 15-Bromopentadecanoyl Chloride

  • In a fume hood, suspend or dissolve 15-bromopentadecanoic acid (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM) or toluene.

  • Slowly add thionyl chloride (1.2-1.5 equivalents) to the mixture at room temperature, with stirring. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

  • Heat the mixture to reflux (typically 40-50°C for DCM, or higher for toluene) and monitor the reaction until the evolution of HCl and SO₂ gas ceases (usually 1-3 hours).

  • Remove the excess thionyl chloride and solvent by distillation or under reduced pressure.

  • The resulting crude 15-bromopentadecanoyl chloride is often used directly in the next step without further purification.

Stage 2: Friedel-Crafts Acylation

This stage involves the reaction of 15-bromopentadecanoyl chloride with 1,2-dichlorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 15-(3,4-dichlorophenyl)-15-oxopentadecanoic acid.

Troubleshooting Guide: Friedel-Crafts Acylation
Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No Yield 1. Deactivated Aromatic Ring: 1,2-dichlorobenzene is an electron-poor (deactivated) substrate due to the electron-withdrawing nature of the chlorine atoms, making the reaction sluggish.• Increase reaction temperature and/or time. • Use a more reactive Lewis acid catalyst if necessary.
2. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is highly sensitive to moisture and will be deactivated by any water present.• Ensure all glassware is oven-dried or flame-dried before use. • Use anhydrous solvents. • Use a fresh, unopened container of the Lewis acid or one that has been properly stored in a desiccator.
3. Insufficient Catalyst: The product ketone can form a stable complex with the Lewis acid, effectively removing it from the reaction. Therefore, a stoichiometric amount is often required.• Use at least 1.1 to 1.3 equivalents of AlCl₃ per equivalent of acyl chloride. For deactivated rings, this may need to be increased.
Formation of Multiple Products 1. Isomer Formation: Acylation can occur at different positions on the dichlorobenzene ring.• The primary expected product is substitution at the 4-position relative to one chlorine and the 5-position relative to the other. However, other isomers are possible. • Optimize reaction temperature; lower temperatures may improve selectivity. • Purification by column chromatography or recrystallization will be necessary to isolate the desired isomer.
Difficult Work-up 1. Emulsion Formation: Quenching the reaction mixture with water can lead to the formation of stable emulsions, making layer separation difficult.• Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl with vigorous stirring. • If an emulsion persists, add a saturated solution of NaCl (brine) to help break it.

Experimental Protocol: Friedel-Crafts Acylation

  • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to dry 1,2-dichlorobenzene (which acts as both reactant and solvent).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 15-bromopentadecanoyl chloride (1 equivalent) in a small amount of dry 1,2-dichlorobenzene via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60°C for several hours, monitoring by TLC.

  • Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with water, brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude keto acid by column chromatography or recrystallization.

Stage 3: Reduction of the Aryl Ketone

The final step is the reduction of the keto group to a methylene group. The two most common methods are the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions). The choice depends on the stability of the rest of the molecule to acid or base.

Start Keto Acid Intermediate Clemmensen Clemmensen Reduction Start->Clemmensen Zn(Hg), conc. HCl WolffKishner Wolff-Kishner Reduction Start->WolffKishner H₂NNH₂, KOH, high temp. FinalProduct Final Product Clemmensen->FinalProduct Acid Stable WolffKishner->FinalProduct Base Stable

Caption: Decision pathway for the ketone reduction step.

Troubleshooting Guide: Ketone Reduction
Method Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Clemmensen Reduction Low Yield / Incomplete Reaction 1. Poorly Amalgamated Zinc: The reaction occurs on the surface of the zinc, which must be properly activated.• Ensure the zinc amalgam is freshly prepared and has a shiny, metallic surface.
2. Insoluble Substrate: The long alkyl chain may reduce the solubility of the keto acid in the aqueous acidic medium.• Add a co-solvent like toluene or ethanol to improve solubility. • Ensure vigorous stirring to maximize contact between the organic and aqueous phases.
Side Reactions 1. Dimerization/Rearrangement: Although less common for aryl ketones, side reactions can occur under the harsh acidic conditions.• Maintain a consistent reaction temperature. • Ensure complete reduction by using a sufficient excess of zinc amalgam and HCl.
Wolff-Kishner Reduction Low Yield / Incomplete Reaction 1. Incomplete Hydrazone Formation: The first step is the formation of a hydrazone, which can be sterically hindered or incomplete.• Ensure sufficient reaction time for hydrazone formation before increasing the temperature for the elimination step.
2. Insufficient Temperature: The decomposition of the hydrazone requires high temperatures (often >180°C).• Use a high-boiling solvent like diethylene glycol or triethylene glycol. • The Huang-Minlon modification, which involves distilling off water after hydrazone formation, can help increase the reaction temperature and improve yields.[2]
Side Reactions 1. Azine Formation: The hydrazone can react with another molecule of the ketone to form an azine, which is unreactive.• Use a slight excess of hydrazine hydrate. • Ensure anhydrous conditions during the high-temperature elimination step.
Experimental Protocols

Protocol 1: Clemmensen Reduction

  • Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercuric chloride (HgCl₂) for 10-15 minutes. Decant the aqueous solution and wash the amalgam with water.

  • To a flask containing the zinc amalgam, add water, concentrated hydrochloric acid, and a water-immiscible organic solvent like toluene.

  • Add the keto acid, 15-(3,4-dichlorophenyl)-15-oxopentadecanoic acid.

  • Heat the mixture to reflux with vigorous stirring for several hours. Additional portions of concentrated HCl may be needed during the reaction.

  • After completion (monitored by TLC), cool the mixture, separate the organic layer, and extract the aqueous layer with fresh solvent.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by recrystallization. Suitable solvents for long-chain fatty acids include acetone, hexane, or mixtures of petroleum ether and methylene chloride.[3]

Protocol 2: Wolff-Kishner Reduction (Huang-Minlon Modification)

  • In a flask equipped with a distillation head and condenser, combine the keto acid, diethylene glycol, hydrazine hydrate (85% solution, 3-4 equivalents), and potassium hydroxide (KOH, 3-4 equivalents).

  • Heat the mixture to 130-140°C for 1-2 hours to allow for hydrazone formation. Water will begin to distill off.

  • After the initial hydrazone formation, increase the temperature to 190-200°C, allowing water and excess hydrazine to be removed by distillation.

  • Maintain the high temperature for 3-5 hours until nitrogen evolution ceases.

  • Cool the reaction mixture, dilute with water, and acidify with dilute HCl to protonate the carboxylic acid.

  • Extract the product with an organic solvent (e.g., ether or ethyl acetate).

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the final product by recrystallization.

By carefully considering the potential pitfalls at each stage and applying these troubleshooting strategies, researchers can significantly improve the yield and purity of this compound.

References

Overcoming solubility issues with 15-(3,4-dichlorophenyl)pentadecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 15-(3,4-dichlorophenyl)pentadecanoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and use of this compound in experimental settings.

Question: My this compound is not dissolving. What should I do?

Answer:

This compound is a long-chain fatty acid with a dichlorophenyl group, making it highly hydrophobic and poorly soluble in aqueous solutions. Here are the recommended steps to achieve dissolution:

  • Select an appropriate organic solvent. Due to its lipophilic nature, this compound should first be dissolved in an organic solvent. Common choices for long-chain fatty acids include Dimethyl Sulfoxide (DMSO), Dimethyl Formamide (DMF), and ethanol.[1]

  • Prepare a concentrated stock solution. Weigh the desired amount of the compound and dissolve it in a minimal amount of the chosen organic solvent. For a similar compound, pentadecanoic acid, solubility is approximately 25 mg/mL in ethanol and DMF, and 10 mg/mL in DMSO.[1] This can serve as a starting point.

  • Use sonication or gentle heating. To aid dissolution in the organic solvent, you can sonicate the mixture or gently warm it. Long-chain fatty acids may require this additional energy to fully dissolve.

  • For aqueous experimental systems, perform a serial dilution. Once a clear stock solution in the organic solvent is achieved, you can perform serial dilutions into your aqueous buffer or cell culture medium. It is crucial to add the organic stock solution to the aqueous solution slowly while vortexing or stirring to prevent precipitation. The final concentration of the organic solvent in your aqueous medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts in your experiments.

Question: The compound precipitates when I add it to my aqueous buffer/media. How can I prevent this?

Answer:

Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds. Here are several strategies to overcome this:

  • Decrease the final concentration. The compound may be precipitating because its concentration exceeds its solubility limit in the final aqueous medium. Try working with a lower final concentration.

  • Increase the solvent concentration (with caution). While keeping the final organic solvent concentration low is generally recommended, a slight increase might be necessary to maintain solubility. However, always run a vehicle control with the same solvent concentration to ensure it does not affect your experimental results.

  • Use a different organic solvent for the stock solution. If you are using DMSO, you could try DMF, as it may offer better solubility for some compounds when diluted into aqueous solutions.

  • Prepare a fatty acid-BSA complex. For cell-based assays, complexing the fatty acid with bovine serum albumin (BSA) can significantly enhance its solubility and facilitate its uptake by cells. A detailed protocol for this method is provided below.

  • Convert to a salt. The sodium salt of a fatty acid is generally more water-soluble.[2] You can prepare the sodium salt by reacting the fatty acid with a stoichiometric amount of sodium hydroxide in an appropriate solvent.

Frequently Asked Questions (FAQs)

What is the recommended storage condition for this compound?

As a solid, it should be stored at -20°C for long-term stability.[1] Stock solutions in organic solvents should also be stored at -20°C and ideally used within a short period. For aqueous solutions, it is not recommended to store them for more than one day.[1]

What is the predicted water solubility of long-chain fatty acids?

The water solubility of long-chain fatty acids is very low and decreases as the carbon chain length increases.[3] For example, pentadecanoic acid (C15:0) has a predicted water solubility of 0.00033 g/L.

Are there any alternative methods to improve the solubility of hydrophobic compounds like this?

Yes, several techniques are used in pharmaceutical sciences to enhance the solubility of poorly soluble drugs. These include micronization (reducing particle size to increase surface area), the use of co-solvents and surfactants, and the formation of inclusion complexes with cyclodextrins.[4][5]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

  • Materials:

    • This compound

    • Anhydrous DMSO, DMF, or Ethanol

    • Inert gas (e.g., argon or nitrogen)

    • Sterile microcentrifuge tubes or glass vials

  • Procedure:

    • Weigh the desired amount of this compound in a sterile vial.

    • Add the appropriate volume of the chosen organic solvent to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Purge the vial with an inert gas to prevent oxidation.[1]

    • Cap the vial tightly and vortex until the solid is completely dissolved. If necessary, sonicate for 10-15 minutes or warm gently (e.g., 37°C).

    • Store the stock solution at -20°C.

Protocol 2: Preparation of a Fatty Acid-BSA Complex for Cell Culture

  • Materials:

    • Fatty acid stock solution in ethanol

    • Fatty acid-free BSA

    • Phosphate-buffered saline (PBS) or serum-free cell culture medium

    • Water bath

  • Procedure:

    • Prepare a 10% (w/v) BSA solution in PBS or serum-free medium. Warm to 37°C.

    • In a separate sterile tube, add the desired amount of the fatty acid stock solution in ethanol.

    • While vortexing the BSA solution, slowly add the fatty acid stock solution dropwise. The molar ratio of fatty acid to BSA is typically between 3:1 and 6:1.

    • Incubate the mixture in a 37°C water bath for 30-60 minutes with occasional swirling to allow for complex formation.

    • Sterile filter the fatty acid-BSA complex solution before adding it to your cell culture.

Data Presentation

Table 1: Solubility of Pentadecanoic Acid (a related C15 saturated fatty acid)

SolventApproximate Solubility
Ethanol~25 mg/mL[1]
DMF~25 mg/mL[1]
DMSO~10 mg/mL[1]
1:1 DMF:PBS (pH 7.2)~0.25 mg/mL[1]

Note: This data is for the parent compound pentadecanoic acid and should be used as a guideline for this compound.

Visualizations

G start Start: Insoluble Compound solvent Select Organic Solvent (DMSO, DMF, Ethanol) start->solvent dissolve Prepare Concentrated Stock Solution solvent->dissolve aid Apply Sonication or Gentle Warming dissolve->aid check_dissolved Is it Dissolved? aid->check_dissolved check_dissolved->solvent No dilute Dilute into Aqueous Medium check_dissolved->dilute Yes check_precipitate Does it Precipitate? dilute->check_precipitate success Success: Soluble Solution check_precipitate->success No troubleshoot Troubleshooting Options check_precipitate->troubleshoot Yes option1 Lower Final Concentration troubleshoot->option1 option2 Prepare Fatty Acid-BSA Complex troubleshoot->option2 option3 Convert to Salt Form troubleshoot->option3 option1->dilute option2->dilute option3->dilute

Caption: Troubleshooting workflow for dissolving hydrophobic compounds.

G compound 15-(3,4-dichlorophenyl) pentadecanoic acid receptor Peroxisome Proliferator- Activated Receptor (PPARγ) compound->receptor Binds to activation Receptor Activation receptor->activation gene_expression Altered Gene Expression activation->gene_expression protein_synthesis Synthesis of Proteins (e.g., Adiponectin) gene_expression->protein_synthesis cellular_response Cellular Response (e.g., Increased Insulin Sensitivity) protein_synthesis->cellular_response

Caption: Hypothetical signaling pathway involving a fatty acid derivative.

References

Technical Support Center: Investigating 15-(3,4-dichlorophenyl)pentadecanoic acid and Related Long-Chain Fatty Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cytotoxicity with 15-(3,4-dichlorophenyl)pentadecanoic acid in our cell-based assays. What could be the cause?

A1: Unexpected cytotoxicity for a novel fatty acid analog could stem from several factors:

  • Mitochondrial Toxicity: The lipophilic nature of the long alkyl chain combined with the dichlorophenyl group can lead to accumulation in mitochondrial membranes, potentially disrupting the electron transport chain and leading to apoptosis.

  • Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: Fatty acids are natural ligands for PPARs. Your compound might be a potent agonist, leading to unintended downstream effects, including cell differentiation or apoptosis in certain cell types.

  • Off-Target Kinase Inhibition: The phenyl group could interact with ATP-binding sites of various kinases, leading to broad-spectrum kinase inhibition and subsequent cell death.

  • Detergent Effects: At higher concentrations, the amphipathic nature of the molecule can lead to non-specific membrane disruption.

Q2: Our compound shows lower than expected potency in our target-based assay. What are some potential reasons?

A2: Several factors can contribute to lower-than-expected potency:

  • Poor Solubility: Long-chain fatty acids can have poor aqueous solubility. Ensure your compound is fully dissolved in the assay buffer. The use of a carrier solvent like DMSO is common, but its final concentration should be kept low and consistent across experiments.

  • Binding to Assay Components: The hydrophobic nature of the compound can cause it to bind to plasticware or other components of your assay system, reducing its effective concentration. Consider using low-binding plates.

  • Cellular Uptake and Efflux: The compound may be actively transported out of the cells by efflux pumps, preventing it from reaching its intracellular target.

  • Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.

Q3: How can we begin to characterize the off-target effects of our compound?

A3: A tiered approach is recommended:

  • Broad Cytotoxicity Profiling: Test your compound against a panel of cell lines from different tissues to identify any cell-type-specific toxicity.

  • Kinase Profiling: Screen your compound against a panel of kinases to identify any off-target kinase inhibition. Several commercial services offer this.

  • PPAR Agonism Assays: Use reporter gene assays to determine if your compound activates PPARα, PPARδ, or PPARγ.

  • Mitochondrial Function Assays: Assess mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes) and oxygen consumption rates to investigate potential mitochondrial toxicity.

Troubleshooting Guides

Issue 1: High Variability in Experimental Replicates
Potential Cause Troubleshooting Steps
Compound Precipitation Visually inspect solutions for precipitates. Prepare fresh stock solutions for each experiment. Consider using a carrier solvent like DMSO at the lowest effective concentration.
Inconsistent Cell Seeding Ensure homogenous cell suspension before seeding. Use a calibrated multichannel pipette.
Edge Effects in Plates Avoid using the outer wells of microplates for critical measurements. Fill outer wells with sterile buffer or media.
Assay Timing Ensure consistent incubation times for all treatment groups.
Issue 2: Discrepancy Between In Vitro and In Vivo Efficacy
Potential Cause Troubleshooting Steps
Poor Pharmacokinetics Conduct pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
High Plasma Protein Binding The hydrophobic nature of the compound may lead to high binding to plasma proteins like albumin, reducing the free concentration available to act on the target. Measure the plasma protein binding of your compound.
Rapid Metabolism The compound may be rapidly cleared in vivo. Analyze plasma and tissue samples for the presence of the parent compound and its metabolites.
Target Engagement In Vivo Develop a biomarker assay to confirm that the compound is reaching and engaging its target in the animal model.

Experimental Protocols

Protocol 1: General Cytotoxicity Assay using Resazurin
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound to the cells and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% (v/v).

  • Incubation: Incubate the plate at 37°C for 1-4 hours, protected from light.

  • Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.

Protocol 2: Assessing Mitochondrial Membrane Potential
  • Cell Treatment: Treat cells with your compound for the desired time. Include a positive control for mitochondrial depolarization (e.g., CCCP).

  • Dye Loading: Incubate the cells with a mitochondrial membrane potential-sensitive dye such as TMRE (Tetramethylrhodamine, Ethyl Ester) in the dark.

  • Washing: Gently wash the cells with pre-warmed buffer to remove excess dye.

  • Analysis: Analyze the fluorescence intensity of the cells using a fluorescence microscope or a flow cytometer. A decrease in fluorescence indicates mitochondrial depolarization.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Hypothesized Off-Target Pathways Compound Compound PPARs PPARs Compound->PPARs Agonism? Kinases Kinases Compound->Kinases Inhibition? Mitochondria Mitochondria Compound->Mitochondria Disruption? Gene Expression Gene Expression PPARs->Gene Expression Cell Signaling Cell Signaling Kinases->Cell Signaling Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: Hypothesized off-target signaling pathways for a novel fatty acid analog.

G Start Start In Vitro Assay In Vitro Assay Start->In Vitro Assay Cytotoxicity Profiling Cytotoxicity Profiling In Vitro Assay->Cytotoxicity Profiling Off-Target Screening Off-Target Screening Cytotoxicity Profiling->Off-Target Screening In Vivo Studies In Vivo Studies Off-Target Screening->In Vivo Studies Data Analysis Data Analysis In Vivo Studies->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: A logical workflow for characterizing a novel experimental compound.

Technical Support Center: Optimizing In-Vivo Dosage for 15-(3,4-dichlorophenyl)pentadecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently a significant lack of publicly available scientific literature regarding in-vivo studies, dosage optimization, pharmacokinetics, and the specific mechanism of action for 15-(3,4-dichlorophenyl)pentadecanoic acid (15-DCPPA). The following guidance is based on the known properties of its parent compound, pentadecanoic acid (C15:0), and established principles of preclinical in-vivo study design for novel small molecules. All provided protocols and dosage recommendations are hypothetical and should be adapted based on empirical in-vitro and in-vivo data generated for 15-DCPPA.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for an in-vivo study with this compound?

A1: Without prior in-vivo data for 15-DCPPA, a formal dose-ranging Maximum Tolerated Dose (MTD) study is the critical first step. It is recommended to begin with a low, sub-therapeutic dose and escalate gradually. An initial approach could involve a single-dose escalation study to determine the MTD. A starting point might be in the range of 1-5 mg/kg, administered via a common route such as intraperitoneal (IP) or oral (PO) gavage, depending on the compound's solubility and formulation.

Q2: How can I determine the optimal dosing frequency for 15-DCPPA?

A2: The optimal dosing frequency is dependent on the pharmacokinetic (PK) profile of 15-DCPPA, specifically its half-life in plasma and the target tissue. A preliminary PK study is essential. This involves administering a single dose and collecting blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) to determine the concentration-time curve. The half-life derived from this data will inform whether the compound should be administered, for example, once daily, twice daily, or via continuous infusion to maintain therapeutic exposure.

Q3: What is the expected mechanism of action for 15-DCPPA?

A3: While the specific mechanism of 15-DCPPA is uncharacterized, it is a derivative of pentadecanoic acid (C15:0). C15:0 is known to be a pleiotropic molecule with several mechanisms of action, including being a dual partial peroxisome proliferator-activated receptor α/δ (PPARα/δ) agonist, an AMP-activated protein kinase (AMPK) activator, and a mammalian target of rapamycin (mTOR) inhibitor.[1][2][3] It is plausible that 15-DCPPA may share some of these activities.

Q4: How should I formulate 15-DCPPA for in-vivo administration?

A4: 15-DCPPA is a lipophilic compound. For oral or intraperitoneal administration, it will likely require a formulation to improve its solubility and bioavailability. Common formulation strategies for lipophilic drugs include solutions in oils (e.g., corn oil, sesame oil), or complex formulations such as emulsions, or solutions containing a mixture of solvents and surfactants (e.g., DMSO, PEG300, Tween 80, and saline). The choice of vehicle should be tested for its own potential toxicity and effects in a vehicle control group.

Q5: What are the potential toxicities of 15-DCPPA?

A5: The safety data sheet for 15-DCPPA indicates that it may cause skin, eye, and respiratory irritation.[4] In-vivo toxicity is unknown. During MTD studies, it is crucial to monitor for clinical signs of toxicity such as weight loss, changes in behavior (lethargy, ruffled fur), and any signs of distress. Histopathological analysis of major organs should be performed at the end of toxicity studies.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
High mortality or severe toxicity at low doses - Incorrect dose calculation or formulation error.- High sensitivity of the animal strain.- Contamination of the compound or vehicle.- Double-check all calculations and ensure proper solubilization and homogeneity of the formulation.- Consider using a more robust animal strain.- Test the vehicle alone for toxicity.- Ensure sterile preparation techniques.
No observable effect at high doses - Poor bioavailability due to formulation issues.- Rapid metabolism and clearance of the compound.- The compound is not active in the chosen model or at the tested doses.- Consider a different administration route to improve absorption (e.g., intravenous for initial efficacy tests).- Conduct pharmacokinetic (PK) studies to assess compound exposure.- Re-evaluate the in-vitro data and the rationale for the in-vivo model.
Significant weight loss in treated animals - Compound-related toxicity.- Dehydration or reduced food and water intake due to the formulation or compound's effects.- Implement a dose reduction or a less frequent dosing schedule.- Provide supportive care, such as supplemental hydration and palatable, easily accessible food.- Monitor food and water consumption daily.
Inconsistent results between animals in the same group - Improper dosing technique (e.g., incorrect gavage).- Variation in animal health or stress levels.- Non-homogenous formulation.- Ensure all personnel are properly trained in the administration technique.- Acclimatize animals to the housing and handling procedures before the study begins.- Vigorously mix the formulation before each administration.- Increase the number of animals per group to improve statistical power.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice

Objective: To determine the maximum tolerated dose of 15-DCPPA following a single administration.

Methodology:

  • Animal Model: 8-week-old C57BL/6 mice (n=3-5 per group, both sexes).

  • Formulation: Prepare 15-DCPPA in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. Ensure the solution is clear and homogenous.

  • Dose Levels:

    • Group 1: Vehicle control

    • Group 2: 5 mg/kg

    • Group 3: 10 mg/kg

    • Group 4: 20 mg/kg

    • Group 5: 40 mg/kg

    • Group 6: 80 mg/kg

  • Administration: Single intraperitoneal (IP) injection.

  • Monitoring:

    • Observe animals for clinical signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture, changes in respiration) immediately after dosing, at 1, 4, and 24 hours, and then daily for 14 days.

    • Record body weight daily.

  • Endpoint: The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or more than a 20% loss of body weight.

Protocol 2: Preliminary Pharmacokinetic (PK) Study in Mice

Objective: To determine the basic pharmacokinetic profile of 15-DCPPA after a single administration.

Methodology:

  • Animal Model: 8-week-old C57BL/6 mice (n=3 per time point).

  • Formulation: Prepare 15-DCPPA in a suitable vehicle (as determined from formulation development studies).

  • Dose Level: A single dose below the MTD (e.g., 20 mg/kg).

  • Administration: Intraperitoneal (IP) injection or oral gavage (PO).

  • Sample Collection: Collect blood samples (via tail vein or retro-orbital sinus) at the following time points: 0 (pre-dose), 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr post-dose.

  • Analysis: Process blood to plasma and analyze the concentration of 15-DCPPA using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

Data Presentation

Table 1: Summary of In-Vitro Activity of Pentadecanoic Acid (C15:0)
Parameter Concentration/Dose Effect Reference
In-vitro Bioactivity1.9 - 50 µMDose-dependent anti-inflammatory and antiproliferative activities across 10 human cell systems. Non-cytotoxic at these concentrations.[5][6]
Optimal In-vitro Dose17 µMShowed the highest number of clinically relevant biomarker "hits" in a human cell-based molecular phenotyping assay.[2][3]
Human Clinical Study200 mg dailyWell-tolerated and led to a significant increase in circulating C15:0 levels in obese participants over 12 weeks.[7]
Table 2: Hypothetical MTD Study Results for 15-DCPPA in Mice
Group Dose (mg/kg) Number of Animals Mortality Mean Body Weight Change (Day 14) Clinical Signs of Toxicity
1Vehicle50/5+5%None observed
2550/5+4%None observed
31050/5+3%None observed
42050/5-2%Mild, transient lethargy within 1 hr of dosing
54051/5-15%Lethargy, ruffled fur for 24-48 hrs
68053/5-25%Severe lethargy, ataxia

This table is a template for presenting MTD study data and does not represent actual experimental results.

Mandatory Visualizations

Pentadecanoic_Acid_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects 15-DCPPA 15-(3,4-dichlorophenyl) pentadecanoic acid PPAR PPARα/δ 15-DCPPA->PPAR Activates AMPK AMPK 15-DCPPA->AMPK Activates HDAC6 HDAC6 15-DCPPA->HDAC6 Inhibits JAK_STAT JAK-STAT Signaling 15-DCPPA->JAK_STAT Inhibits Gene_Expression Gene Expression (Lipid Metabolism, Anti-inflammatory) PPAR->Gene_Expression mTOR mTOR AMPK->mTOR Inhibits Antiproliferative ↓ Antiproliferative Activity mTOR->Antiproliferative Antifibrotic ↓ Antifibrotic Activity HDAC6->Antifibrotic Anti_inflammatory ↓ Anti-inflammatory Response JAK_STAT->Anti_inflammatory Lipid_Oxidation ↑ Lipid Oxidation Gene_Expression->Lipid_Oxidation

Caption: Putative signaling pathways of 15-DCPPA based on its parent compound C15:0.

In_Vivo_Dosage_Optimization_Workflow start Start: Novel Compound (15-DCPPA) in_vitro In-vitro Studies (Activity & Cytotoxicity) start->in_vitro formulation Formulation Development (Solubility & Stability) in_vitro->formulation mtd_study Acute MTD Study (Single Dose Escalation) formulation->mtd_study pk_study Preliminary PK Study (Single Dose) mtd_study->pk_study dose_selection Dose & Frequency Selection for Efficacy Studies mtd_study->dose_selection pk_study->dose_selection efficacy_study Efficacy Studies in Disease Model dose_selection->efficacy_study end Optimized Dosage Regimen efficacy_study->end

Caption: Workflow for optimizing in-vivo dosage of a novel compound like 15-DCPPA.

References

Troubleshooting inconsistent results in 15-(3,4-dichlorophenyl)pentadecanoic acid assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 15-(3,4-dichlorophenyl)pentadecanoic acid (15-DCPPA) assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and ensure reliable and consistent results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (15-DCPPA) and what is it used for in research?

A1: this compound (15-DCPPA) is a synthetic, long-chain fatty acid analog characterized by a dichlorophenyl group at the terminus of the pentadecanoic acid chain. In research, it is often used to investigate cellular lipid metabolism, signaling pathways regulated by fatty acids, and for the development of therapeutic agents targeting these pathways. Its unique structure allows it to serve as a probe to understand the specific requirements of enzymes and receptors that interact with fatty acids.

Q2: What are the most common assay methods for 15-DCPPA?

A2: Common assay methods for fatty acids like 15-DCPPA include gas chromatography-mass spectrometry (GC-MS) for detailed profiling and quantification, and various enzymatic and fluorescence-based assays for higher throughput screening.[1][2] The choice of assay depends on the specific research question, required sensitivity, and available equipment.

Q3: How should 15-DCPPA be stored to ensure its stability?

A3: 15-DCPPA should be stored in a cool, dry place, away from heat, sparks, and open flames.[3] It is important to keep it away from strong bases and oxidizing agents.[3] Under normal storage conditions, the compound is stable.[3] For long-term storage, it is advisable to store it at -20°C.

Q4: What are the safety precautions to be taken when handling 15-DCPPA?

A4: 15-DCPPA can cause skin and serious eye irritation, and may cause respiratory irritation.[3] It is essential to handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] Avoid breathing dust, mist, or spray.[3] In case of contact with skin or eyes, wash thoroughly with water.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during 15-DCPPA assays.

Issue 1: High Variability in Replicate Wells/Samples

Possible Causes:

  • Poor Solubility of 15-DCPPA: Fatty acids are notoriously difficult to dissolve in aqueous solutions.

  • Inconsistent Pipetting: Small volumes of viscous solutions can be challenging to pipette accurately.

  • Cell Seeding Density Variation: In cell-based assays, uneven cell distribution can lead to variability.

  • Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate reagents.

Troubleshooting Steps:

  • Optimize Solubilization:

    • Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol.

    • For aqueous buffers, complex 15-DCPPA with fatty acid-free Bovine Serum Albumin (BSA). The molar ratio of 15-DCPPA to BSA is critical and may need optimization (e.g., 2:1, 4:1, 6:1).

    • Always vortex the solution thoroughly before use.

  • Improve Pipetting Technique:

    • Use reverse pipetting for viscous solutions.

    • Ensure pipette tips are fully submerged in the liquid without touching the bottom of the container.

    • Use calibrated pipettes.

  • Ensure Uniform Cell Seeding:

    • Thoroughly resuspend cells before plating.

    • Allow the cell suspension to equilibrate to room temperature before plating to avoid convection currents.

  • Mitigate Edge Effects:

    • Do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.

Issue 2: Low or No Signal in the Assay

Possible Causes:

  • Degradation of 15-DCPPA: Improper storage or handling can lead to compound degradation.

  • Incorrect Assay Wavelength/Filter: The detection settings may not be optimal for the assay readout.

  • Insufficient Incubation Time: The reaction may not have reached completion.

  • Low Cell Viability (in cell-based assays): The compound may be cytotoxic at the tested concentrations.

Troubleshooting Steps:

  • Verify Compound Integrity:

    • Use a fresh stock of 15-DCPPA.

    • Protect the compound from light if it is light-sensitive.

  • Confirm Instrument Settings:

    • Check the manufacturer's protocol for the recommended excitation and emission wavelengths for fluorescent assays.

    • Ensure the correct filters are in place.

  • Optimize Incubation Time:

    • Perform a time-course experiment to determine the optimal incubation period.

  • Assess Cytotoxicity:

    • Perform a cell viability assay (e.g., MTT, LDH) in parallel with your main experiment to determine the non-toxic concentration range of 15-DCPPA. Lipotoxicity can be a concern with fatty acid overload.[4]

Issue 3: Inconsistent Results Between Experiments

Possible Causes:

  • Batch-to-Batch Variation in Reagents: Differences in lots of BSA, media, or other reagents can affect results.

  • Variation in Cell Passage Number: Cells at high passage numbers may exhibit altered metabolism and signaling.

  • Environmental Fluctuations: Changes in incubator temperature or CO2 levels can impact cell health and responsiveness.

Troubleshooting Steps:

  • Standardize Reagents:

    • Purchase reagents in larger batches to minimize lot-to-lot variability.

    • Test new lots of critical reagents (e.g., BSA, serum) before use in critical experiments.

  • Maintain Consistent Cell Culture Practices:

    • Use cells within a defined passage number range.

    • Thaw a new vial of cells after a certain number of passages.

  • Monitor Environmental Conditions:

    • Regularly calibrate and monitor incubators and other equipment.

Data Presentation

Table 1: Example of Quantitative Data Summary for a 15-DCPPA Dose-Response Experiment

Concentration of 15-DCPPA (µM)Mean Signal Intensity (a.u.)Standard DeviationCoefficient of Variation (%)
0 (Vehicle Control)102.58.78.5
1155.312.17.8
5320.825.47.9
10589.145.67.7
25850.468.28.0
50910.275.18.3

Experimental Protocols

Protocol 1: Preparation of 15-DCPPA-BSA Complex

  • Prepare a stock solution of 15-DCPPA in 100% ethanol.

  • Prepare a stock solution of fatty acid-free BSA in sterile phosphate-buffered saline (PBS).

  • In a sterile tube, add the desired volume of the BSA solution.

  • While vortexing the BSA solution gently, slowly add the ethanolic 15-DCPPA stock solution to achieve the desired molar ratio.

  • Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

  • The final solution should be clear. Any cloudiness indicates precipitation and the solution should not be used.

  • Prepare the vehicle control using the same concentration of ethanol and BSA.

Protocol 2: General Cell-Based Assay Workflow

  • Cell Seeding: Plate cells in a multi-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Remove the culture medium and replace it with fresh medium containing the 15-DCPPA-BSA complex or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48 hours).

  • Assay: Perform the specific assay (e.g., cell viability, gene expression, protein analysis) according to the manufacturer's instructions.

  • Data Analysis: Collect and analyze the data, ensuring to subtract the background and normalize to the vehicle control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis prep_dcppa Prepare 15-DCPPA stock in Ethanol complex Form 15-DCPPA-BSA Complex prep_dcppa->complex prep_bsa Prepare BSA stock in PBS prep_bsa->complex treat Treat Cells with 15-DCPPA-BSA Complex complex->treat seed Seed Cells in Multi-well Plate adhere Allow Cells to Adhere (Overnight) seed->adhere adhere->treat incubate Incubate for Desired Time treat->incubate assay Perform Assay (e.g., Viability, qPCR) incubate->assay data Data Collection & Analysis assay->data

Caption: General experimental workflow for cell-based assays with 15-DCPPA.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dcppa 15-DCPPA receptor Fatty Acid Receptor (e.g., PPARγ) dcppa->receptor ampk AMPK receptor->ampk Activation gene_expression Target Gene Expression (e.g., Lipid Metabolism Genes) receptor->gene_expression mtor mTOR ampk->mtor Inhibition mtor->gene_expression Regulation

Caption: Hypothetical signaling pathway for 15-DCPPA involving key metabolic regulators.

References

Technical Support Center: Mass Spectrometry of Chlorinated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of chlorinated fatty acids (Cl-FAs). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and artifacts encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts observed in the mass spectrometry of chlorinated fatty acids?

A1: When analyzing chlorinated fatty acids, you may encounter several types of artifacts depending on the analytical technique (GC-MS or LC-MS) and the sample preparation method used. These can be broadly categorized as:

  • In-source Fragments: These are fragments of your analyte that are formed in the ion source of the mass spectrometer before mass analysis. For chlorinated fatty acids, a common in-source fragment is the neutral loss of hydrogen chloride ([M-HCl]). This can be mistaken for a dehydrohalogenated metabolite if not properly identified.

  • Derivatization Artifacts: When using gas chromatography (GC-MS), derivatization is often necessary to increase the volatility of the fatty acids. This process can introduce artifacts. For instance, when using BF₃-methanol for esterification, high concentrations of the reagent can lead to the formation of methoxy artifacts from unsaturated fatty acids.[1]

  • Adduct Ions: In electrospray ionization (ESI-MS), adduct ions are frequently formed. Common adducts include [M+Na]⁺ and [M+K]⁺ in positive ion mode, and [M+Cl]⁻ in negative ion mode.[1] The presence of multiple adducts can complicate spectral interpretation.

  • Thermal Degradation Products: In GC-MS, the high temperatures of the injector port can cause thermal degradation of analytes, especially for less stable compounds.[2]

Q2: I am observing a significant peak corresponding to the neutral loss of HCl ([M-H-HCl]⁻) in my negative ion mode ESI-MS analysis of a chlorinated fatty acid, even at low collision energies. Is this normal?

A2: Yes, the neutral loss of hydrogen chloride (HCl) is a very common and characteristic fragmentation pathway for chlorinated fatty acids in negative ion mode electrospray ionization tandem mass spectrometry (ESI-MS/MS).[2] The chlorine atom is a good leaving group, and the resulting deprotonated, unsaturated fatty acid is a stable species. It is not uncommon to observe this loss even at low collision energies or as an in-source fragment. To confirm if it is an in-source fragment, you can analyze the sample with different ion source settings (e.g., lower source temperature) to see if the intensity of the [M-H-HCl]⁻ ion decreases relative to the precursor ion.

Q3: When analyzing dichlorinated fatty acid methyl esters by GC-EI-MS, I see both [M-Cl]⁺ and [M-2Cl-H]⁺ fragments. What does the ratio of these fragments tell me?

A3: The relative abundance of the [M-Cl]⁺ fragment compared to the [M-2Cl-H]⁺ fragment can provide some structural information. Studies on the picolinyl esters of dichlorinated fatty acids have shown that the relative abundance of the [M-Cl]⁺ fragment increases as the chlorine atoms are positioned closer to the carboxyl group. While this observation is for picolinyl esters, a similar trend might be observable for fatty acid methyl esters (FAMEs) and can be a useful diagnostic tool when comparing isomers.[3]

Q4: My derivatization of chlorinated fatty acids to fatty acid methyl esters (FAMEs) seems to have a low yield. What could be the cause?

A4: Low derivatization yields can be due to several factors. When using acid-catalyzed esterification with reagents like BF₃-methanol or methanolic HCl, the presence of water can significantly hinder the reaction. Ensure your sample and solvents are as anhydrous as possible. Additionally, some chlorinated fatty acids might be less reactive or prone to side reactions under certain conditions. It's also important to optimize the reaction time and temperature. For some fatty acids, prolonged heating or high temperatures can lead to degradation.[4] Using an internal standard (e.g., a non-naturally occurring odd-chain fatty acid) is crucial to accurately assess the derivatization efficiency and correct for any losses during sample preparation.[5]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: High background noise and unexpected peaks in GC-MS analysis.
Possible Cause Solution
Contaminated GC System Bake out the column and injector to remove contaminants. If the problem persists, trim the first few centimeters of the column or replace it. Clean the ion source according to the manufacturer's instructions.
Derivatization Reagent Artifacts Always run a reagent blank (all derivatization steps without the sample) to identify peaks originating from the reagents. Use high-purity reagents and store them properly to avoid degradation.
Septum Bleed Use high-quality, low-bleed septa and replace them regularly.
Problem 2: Poor peak shape (tailing or fronting) for chlorinated FAMEs in GC-MS.
Possible Cause Solution
Active Sites in the GC System Use a deactivated inlet liner and column. If tailing persists, you may need to replace the liner or column.
Column Overload Dilute the sample or inject a smaller volume.
Inappropriate Injector Temperature Optimize the injector temperature. Too low a temperature can cause slow vaporization and peak broadening, while too high a temperature can cause thermal degradation.[2]
Problem 3: Inconsistent retention times in LC-MS analysis.
Possible Cause Solution
Column Equilibration Ensure the column is properly equilibrated with the initial mobile phase conditions between injections. A minimum of 10 column volumes is a good starting point.
Mobile Phase Composition Prepare fresh mobile phases daily and ensure accurate composition. Small variations in pH or solvent ratio can affect retention times.
Column Temperature Fluctuations Use a column oven to maintain a stable temperature.
System Leaks Check all fittings and connections for leaks.

Data Presentation

The formation of artifact ions can be influenced by the instrument settings. While specific quantitative data for chlorinated fatty acids is sparse in the literature, the following table illustrates a hypothetical example of how in-source fragmentation of a chlorinated fatty acid might be affected by ion source temperature, based on general principles of mass spectrometry.

AnalyteIon Source Temperature (°C)Precursor Ion [M-H]⁻ Relative Abundance (%)In-Source Fragment [M-H-HCl]⁻ Relative Abundance (%)
2-chlorohexadecanoic acid1009010
2-chlorohexadecanoic acid1507525
2-chlorohexadecanoic acid2005545

This table is for illustrative purposes and the actual values will depend on the specific instrument and compound.

Experimental Protocols

Protocol 1: Derivatization of Chlorinated Fatty Acids to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis[7]

This protocol is a general guideline for the acid-catalyzed esterification of chlorinated fatty acids using boron trifluoride (BF₃) in methanol.

Materials:

  • Dried lipid extract or chlorinated fatty acid standard

  • BF₃-methanol reagent (14% w/v)

  • Hexane (GC grade)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Glass reaction vials with PTFE-lined caps

Procedure:

  • To 1-10 mg of the dried lipid extract in a glass reaction vial, add 2 mL of 14% BF₃-methanol reagent.

  • Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of saturated sodium chloride solution and 2 mL of hexane.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Analysis of α-Chlorofatty Acids by LC-MS/MS[2]

This protocol describes the direct analysis of α-chlorofatty acids using liquid chromatography-tandem mass spectrometry in negative ion mode.

Sample Preparation:

  • Perform a lipid extraction of the sample (e.g., using a modified Bligh-Dyer method).

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of methanol/water (85/15, v/v) containing 0.1% formic acid.

LC-MS/MS Parameters for 2-chlorohexadecanoic acid (2-ClHA):

  • LC Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 5 µm)

  • Mobile Phase A: 70/30 (methanol/water) with 5 mM ammonium acetate

  • Mobile Phase B: Methanol with 5 mM ammonium acetate

  • Gradient: A linear gradient from 100% A to 100% B over 4 minutes, hold at 100% B for 6 minutes.

  • Flow Rate: 200 µL/min

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Ion Source Temperature: 310 °C

  • SRM Transition for 2-ClHA: m/z 289 → m/z 253 (corresponding to the loss of HCl)

  • Collision Energy: Approximately 13 V (instrument dependent)

Visualizations

experimental_workflow_GCMS cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction DriedExtract Dried Lipid Extract Extraction->DriedExtract Derivatization Esterification (e.g., BF3-Methanol) DriedExtract->Derivatization FAMEs Chlorinated FAMEs in Hexane Derivatization->FAMEs GCMS GC-MS Analysis FAMEs->GCMS Data Mass Spectra GCMS->Data

Caption: Experimental workflow for GC-MS analysis of chlorinated fatty acids.

troubleshooting_logic Start Problem: Unexpected Peaks in Mass Spectrum CheckBlank Did you run a reagent blank? Start->CheckBlank BlankPeaks Peaks present in blank? CheckBlank->BlankPeaks Yes NoBlankPeaks Peaks absent in blank CheckBlank->NoBlankPeaks No ReagentContamination Source: Derivatization Reagents or Solvents BlankPeaks->ReagentContamination CheckFragmentation Is the unexpected peak a known fragment of your analyte? (e.g., [M-HCl]) NoBlankPeaks->CheckFragmentation KnownFragment Yes CheckFragmentation->KnownFragment UnknownPeak No CheckFragmentation->UnknownPeak InSourceFragment Potential In-Source Fragment KnownFragment->InSourceFragment MatrixEffect Possible Matrix Component or Contaminant UnknownPeak->MatrixEffect

Caption: Troubleshooting logic for identifying the source of unexpected peaks.

References

Enhancing the stability of 15-(3,4-dichlorophenyl)pentadecanoic acid for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 15-(3,4-dichlorophenyl)pentadecanoic acid for long-term storage.

Troubleshooting Guides and FAQs

This section addresses specific issues you might encounter during the storage and handling of this compound.

Q1: I am storing this compound as a solid. What are the optimal conditions?

A1: For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C or, ideally, at -80°C.[1] The container should be flushed with an inert gas like nitrogen or argon to displace oxygen, which can cause oxidative degradation.[2] Protect the compound from light by using an amber vial or by storing it in a dark location.

Q2: Can I store this compound in a solution? If so, what solvent should I use?

A2: While storing the compound in its solid form is preferred for maximum stability, solutions can be prepared for immediate use or short-term storage. If you need to store it in solution, use a dry, aprotic solvent such as hexane or chloroform.[3] It is crucial to use solvents with low water content to prevent hydrolysis. Solutions should be stored at -80°C under an inert atmosphere.[1]

Q3: I've noticed a slight discoloration of my solid sample. What could be the cause?

A3: Discoloration can be an initial sign of degradation, likely due to oxidation. Exposure to air (oxygen) and light can initiate autoxidation. It is recommended to assess the purity of the sample using an appropriate analytical method, such as Gas Chromatography with Flame Ionization Detection (GC-FID), to determine the extent of degradation.

Q4: My analytical results (e.g., GC-FID) show the appearance of new, smaller peaks. What do these represent?

A4: The appearance of new peaks, particularly those with shorter retention times in a GC analysis, often indicates the presence of degradation products. For fatty acids, these can be products of oxidative cleavage of the fatty acid chain. Given the structure of this compound, degradation could also potentially involve the dichlorophenyl ring, although this is less likely under typical storage conditions.

Q5: How can I prevent the oxidation of my sample?

A5: To minimize oxidation, always handle the compound under an inert atmosphere (e.g., in a glove box with nitrogen or argon). Store it at low temperatures (-20°C to -80°C) and protect it from light.[1][2] For solutions, consider adding an antioxidant such as Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01-0.1%).

Q6: What is a simple way to check for oxidative degradation?

A6: A simple and common method to assess the initial stages of oxidative degradation is the determination of the peroxide value (PV).[4][5][6] A low peroxide value is indicative of a fresh, non-oxidized sample. An increase in the peroxide value over time suggests ongoing oxidation. Oils are generally considered fresh with a peroxide value well below 10 meq/kg.[6]

Q7: I am having trouble with the derivatization of the fatty acid to its methyl ester (FAME) for GC analysis. What could be the issue?

A7: Inefficient derivatization can be due to several factors. Ensure that your reagents, such as boron trifluoride-methanol (BF3-methanol) or sodium methoxide, are fresh.[3][7] The presence of water can significantly hinder the esterification reaction, so use dry solvents and glassware.[7] Also, verify that the reaction time and temperature are suitable for your sample.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions

ParameterConditionRationale
Temperature -20°C to -80°CReduces the rate of chemical reactions, including oxidation and hydrolysis.[1]
Atmosphere Inert Gas (Nitrogen or Argon)Displaces oxygen, a key reactant in oxidative degradation.[2]
Light Protection from Light (Amber Vial/Darkness)Prevents photo-oxidation, which can be initiated by UV light.
Form Solid (preferred)Minimizes mobility of reactants and solvent-related degradation.
Container Tightly Sealed Glass VialPrevents exposure to moisture and oxygen.

Table 2: Troubleshooting Common Analytical Issues in GC-FID

IssuePotential CauseRecommended Action
Peak Tailing Active sites in the injector or columnUse a derivatized liner, or check column for degradation.
Peak Fronting Column overloadDilute the sample or reduce the injection volume.[7]
Ghost Peaks Carryover from previous injectionRun a solvent blank to confirm. Clean the syringe and injector.[7]
Baseline Drift Column bleed or contaminationCondition the column. Check for leaks in the system.[7]
Low Signal Inefficient derivatization or sample degradationCheck derivatization reagents and procedure. Analyze a fresh sample.[7]

Experimental Protocols

Protocol 1: Determination of Peroxide Value (PV)

This protocol is a titrimetric method to determine the concentration of peroxides, which are primary products of lipid oxidation.[4][5][8][6]

Materials:

  • Sample of this compound

  • Acetic acid-chloroform solution (3:2, v/v)

  • Saturated potassium iodide (KI) solution

  • 0.01 N Sodium thiosulfate (Na₂S₂O₃) solution

  • 1% Starch solution (indicator)

  • Distilled water

  • Erlenmeyer flasks (250 mL)

  • Burette

Procedure:

  • Accurately weigh approximately 5 g of the sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution, stopper the flask, and swirl for exactly one minute.

  • Immediately add 30 mL of distilled water and shake vigorously.

  • Titrate the liberated iodine with 0.01 N Na₂S₂O₃ solution, swirling continuously until the yellow iodine color almost disappears.

  • Add 1 mL of 1% starch solution as an indicator. The solution will turn blue.

  • Continue the titration with Na₂S₂O₃ until the blue color completely disappears. Record the volume of titrant used (S).

  • Perform a blank determination without the sample and record the volume of titrant (B).

Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

  • S = volume of Na₂S₂O₃ solution used for the sample (mL)

  • B = volume of Na₂S₂O₃ solution used for the blank (mL)

  • N = normality of the Na₂S₂O₃ solution

  • W = weight of the sample (g)

Protocol 2: Stability Assessment by GC-FID after FAME Derivatization

This protocol describes the conversion of this compound to its fatty acid methyl ester (FAME) for analysis by Gas Chromatography with Flame Ionization Detection (GC-FID).[3][9]

Materials:

  • Sample of this compound

  • Hexane (GC grade)

  • 1N Sodium methoxide in methanol

  • Gas chromatograph with FID

  • Capillary GC column suitable for FAME analysis (e.g., DB-225)[3]

Procedure: A. FAME Preparation (Derivatization):

  • Weigh 5 mg of the sample into a test tube.

  • If the sample is solid, dissolve it in 1 mL of hexane.

  • Add 50 µL of 1N sodium methoxide solution.

  • Vortex the mixture for 30 seconds.

  • Allow the reaction to proceed at room temperature for 5 minutes.

  • Centrifuge the sample at 1600 rpm for 5 minutes to pellet any precipitate.

  • Carefully transfer the upper hexane layer containing the FAMEs to a GC vial.

B. GC-FID Analysis:

  • Instrument Conditions (Example): [3]

    • Injector Temperature: 250°C

    • Detector Temperature: 220°C

    • Oven Temperature Program: Isothermal at 220°C

    • Carrier Gas: Helium

    • Column Flow: 1 mL/min

    • Split Ratio: 20:1

    • Injection Volume: 1 µL

  • Inject the FAME sample into the GC.

  • Record the chromatogram. The stability is assessed by comparing the peak area of the parent compound over time and observing the formation of any new peaks, which would indicate degradation products.

Mandatory Visualization

degradation_pathway cluster_storage Storage Conditions cluster_degradation Degradation Pathways cluster_products Degradation Products Compound Compound Oxidation Oxidation Compound->Oxidation Hydrolysis Hydrolysis Compound->Hydrolysis Oxygen Oxygen Oxygen->Oxidation Light Light Light->Oxidation Heat Heat Heat->Oxidation Moisture Moisture Moisture->Hydrolysis Peroxides Peroxides Oxidation->Peroxides Free_Fatty_Acids Shorter Chain Free Fatty Acids Hydrolysis->Free_Fatty_Acids Aldehydes_Ketones Aldehydes & Ketones Peroxides->Aldehydes_Ketones

Caption: Primary degradation pathways for fatty acids.

experimental_workflow cluster_sampling Sampling and Preparation cluster_analysis Analysis cluster_results Results and Interpretation Sample 15-(3,4-dichlorophenyl) pentadecanoic acid Sample Derivatization Derivatization to FAME Sample->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_FID GC-FID Analysis GC_Injection->GC_FID Chromatogram Obtain Chromatogram GC_FID->Chromatogram Data_Analysis Peak Integration and Comparison Chromatogram->Data_Analysis Stability_Assessment Assess Stability Data_Analysis->Stability_Assessment

Caption: Workflow for stability assessment by GC-FID.

troubleshooting_logic Start Poor Analytical Result? Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Yes Check_Sample_Prep Review Sample Preparation (Derivatization, Solvents) Start->Check_Sample_Prep Yes Check_GC Review GC-FID Parameters (Temperatures, Flow, Column) Start->Check_GC Yes Degradation Potential Sample Degradation Check_Storage->Degradation Prep_Error Potential Preparation Error Check_Sample_Prep->Prep_Error Instrument_Error Potential Instrument Error Check_GC->Instrument_Error Action_Degradation Use Fresh Sample Improve Storage Degradation->Action_Degradation Action_Prep Use Fresh Reagents Ensure Dry Conditions Prep_Error->Action_Prep Action_Instrument Perform Maintenance Optimize Method Instrument_Error->Action_Instrument

Caption: Troubleshooting logic for analytical issues.

References

Cell viability issues with 15-(3,4-dichlorophenyl)pentadecanoic acid treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues with 15-(3,4-dichlorophenyl)pentadecanoic acid treatment.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating in the cell culture medium. Why is this happening and how can I prevent it?

A1: Precipitation of lipophilic compounds like this compound in aqueous culture media is a common issue.[1] This can be caused by several factors:

  • Low Aqueous Solubility: The compound is inherently poorly soluble in water-based media.[2]

  • High Final Concentration: The concentration you are using may exceed its solubility limit.[2]

  • Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the culture medium can cause the compound to "crash out" of solution.[2]

  • Media Components: Interactions with salts, proteins, or other components in the media can reduce solubility.[1][3]

  • Temperature and pH: Changes in temperature or pH can affect the compound's stability and solubility.[2]

To prevent precipitation, consider the following solutions:

  • Optimize Solvent Concentration: Keep the final concentration of the solvent (e.g., DMSO) as low as possible, ideally below 0.1%, as many cell lines can tolerate up to 0.5%.[1][4]

  • Use a Stepwise Dilution: Serially dilute the stock solution in pre-warmed (37°C) culture medium.[1]

  • Increase Serum Percentage: Serum proteins like albumin can help solubilize hydrophobic compounds.[2]

  • Complex with BSA: For highly lipophilic compounds, complexing with bovine serum albumin (BSA) can improve solubility.

Q2: I'm observing high variability in my cell viability assay results between replicate wells. What are the common causes?

A2: High variability in replicate wells is a frequent problem in cell-based assays and can stem from several sources:[5]

  • Inconsistent Cell Seeding: Uneven distribution of cells across the wells is a primary cause.[5] Ensure your cell suspension is homogenous.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, the compound, or assay reagents can lead to variability.

  • Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, which can concentrate the compound and affect cell viability.[6] It is recommended to fill the outer wells with sterile PBS or medium and use the inner wells for the experiment.[6]

  • Temperature Gradients: Ensure the plate and reagents have equilibrated to room temperature before adding reagents.[5]

Q3: My solvent control (e.g., DMSO) is showing toxicity to the cells. What should I do?

A3: If your solvent control is showing toxicity, it's crucial to address this before interpreting the effects of your compound.

  • Determine the Solvent Tolerance of Your Cell Line: Different cell lines have varying sensitivities to solvents.[7] Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cells.

  • Reduce the Final Solvent Concentration: Aim for the lowest possible final solvent concentration, ideally below 0.1% for sensitive cell lines.[1] This may require preparing a more concentrated stock of your compound.

Q4: Can this compound interfere with my colorimetric cell viability assay (e.g., MTT, XTT)?

A4: It is possible for colored compounds to interfere with colorimetric assays by absorbing light at the same wavelength as the formazan product.[5][8] To check for interference:

  • Run a Compound Control: Include control wells with the compound in cell-free media to measure its intrinsic absorbance.[5] This background absorbance can then be subtracted from your experimental wells.

  • Consider an Alternative Assay: If significant interference is observed, consider using a non-colorimetric assay, such as a fluorescence-based assay (e.g., resazurin) or a luminescence-based assay (e.g., ATP measurement).[5]

Troubleshooting Guides

Issue 1: Decreased Cell Viability Observed at All Tested Concentrations

Question: I've performed a dose-response experiment with this compound, and I'm seeing a significant drop in cell viability even at the lowest concentrations. How can I determine if this is true cytotoxicity or an experimental artifact?

Answer: This scenario requires a systematic approach to rule out common experimental issues before concluding that the compound is highly cytotoxic at low concentrations.

Troubleshooting Workflow for Decreased Cell Viability

A Start: Decreased Viability Observed B Is the solvent control showing toxicity? A->B C Yes B->C Yes D No B->D No E Determine max non-toxic solvent concentration. Re-run experiment with appropriate solvent control. C->E F Is there visible precipitate in the media? D->F G Yes F->G Yes H No F->H No I Optimize compound solubility (e.g., lower concentration, complex with BSA). Re-run experiment. G->I J Does the compound interfere with the assay? H->J K Yes J->K Yes L No J->L No M Run compound-only controls and subtract background. Consider alternative assay. K->M N Observed cytotoxicity is likely due to the compound. Proceed with mechanistic studies (e.g., apoptosis, cell cycle analysis). L->N

Caption: Troubleshooting workflow for low cell viability.

Data Presentation: Example Troubleshooting Data

The following table provides example data for troubleshooting unexpected cytotoxicity.

ConditionMean Absorbance (570 nm)% Viability (Normalized to Untreated)Observation
Untreated Cells1.25100%Healthy, confluent monolayer
Vehicle Control (0.1% DMSO)1.2297.6%No significant toxicity
Vehicle Control (0.5% DMSO)0.8568.0%Significant toxicity observed
1 µM Compound (in 0.1% DMSO)0.6350.4%Precipitate observed in wells
1 µM Compound (in 0.1% DMSO) + BSA1.1592.0%No precipitate, viability restored
Compound-only (10 µM in media)0.15N/ABackground absorbance from compound
Issue 2: Inconsistent Results Across Experiments

Question: I am getting variable IC50 values for this compound in my cell viability assays. What could be the cause of this irreproducibility?

Answer: Inconsistent IC50 values often point to subtle variations in experimental conditions or reagents.

Troubleshooting Guide for Inconsistent IC50 Values

Potential CauseRecommended Action
Cell Passage Number Use cells within a consistent and low passage number range. High passage number can lead to phenotypic drift.
Cell Seeding Density Optimize and maintain a consistent cell seeding density. Over-confluent or sparse cultures can respond differently to treatment.[6]
Compound Stock Solution Prepare fresh stock solutions regularly. Avoid repeated freeze-thaw cycles by aliquoting the stock.[2] Visually inspect for precipitation before use.[2]
Incubation Time Use a consistent incubation time for both compound treatment and assay development.
Media and Serum Batch Variation If possible, use the same batch of media and serum for a series of experiments. Qualify new batches before use.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is for assessing cell metabolic activity as an indicator of viability.[9]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound and appropriate vehicle controls. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[10]

  • Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 5 minutes and read the absorbance at 570 nm using a microplate reader.[11]

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[12]

  • Cell Treatment and Harvesting: Treat cells with the compound for the desired time. Harvest both adherent and floating cells.

  • Cell Washing: Wash cells twice with cold PBS.

  • Resuspension: Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the compound, then harvest and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate for at least 30 minutes on ice.[13]

  • Washing: Wash the fixed cells twice with cold PBS.[14]

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.[15]

  • PI Staining: Add Propidium Iodide to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature, protected from light.[14][16]

  • Analysis: Analyze the DNA content by flow cytometry.

Potential Signaling Pathways and Experimental Workflows

Experimental Workflow for Assessing Compound Effects

A Start: Compound Treatment B Cell Viability Assay (MTT) A->B D Apoptosis Assay (Annexin V/PI) A->D F Cell Cycle Analysis (PI Staining) A->F C Determine IC50 B->C H Western Blot for Mechanistic Markers C->H E Quantify Apoptotic Cells D->E E->H G Determine Cell Cycle Arrest F->G G->H I Analyze Protein Expression (e.g., Caspases, Cyclins) H->I J Final Data Interpretation I->J

Caption: Experimental workflow for assessing compound effects.

Plausible Signaling Pathway for Lipophilic Compound-Induced Cytotoxicity

While the specific mechanism for this compound is unknown, related fatty acids can induce apoptosis through various signaling pathways. The following diagram illustrates a plausible pathway that could be investigated.

A 15-(3,4-dichlorophenyl) pentadecanoic acid B Mitochondrial Stress A->B C ER Stress A->C F Cell Cycle Arrest A->F D ROS Production B->D C->D E Activation of Caspases (e.g., Caspase-3, -9) D->E G Apoptosis E->G F->G

Caption: Plausible signaling pathway for cytotoxicity.

References

Modifying experimental protocols for 15-(3,4-dichlorophenyl)pentadecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited specific experimental data is publicly available for 15-(3,4-dichlorophenyl)pentadecanoic acid. The following guidance is based on the known properties of the related compound, pentadecanoic acid (C15:0), and general best practices for handling long-chain fatty acids. Researchers should adapt these recommendations to their specific experimental context and validate their results accordingly.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

A1: this compound is a synthetic, modified long-chain fatty acid. The addition of the dichlorophenyl group to the terminal end of pentadecanoic acid significantly alters its properties, likely making it a tool for studying fatty acid metabolism, transport, and signaling with altered characteristics compared to its natural counterpart. It may be used in drug development and as a research chemical in laboratory settings.[1]

Q2: What are the general physical and chemical properties of this compound?

A2: As a solid, it is expected to be stable under normal storage conditions.[1] It is a crystalline solid with a melting point of 76-77°C.[2] Key physicochemical properties are summarized in the table below.

Q3: How should I store this compound?

A3: For long-term stability, it is recommended to store the compound as a crystalline solid at -20°C.[3] Stock solutions in organic solvents should also be stored at low temperatures, preferably under an inert atmosphere to prevent oxidation. Aqueous solutions are not recommended for storage for more than one day.[3]

Q4: What are the known biological activities of the parent compound, pentadecanoic acid (C15:0)?

A4: Pentadecanoic acid (C15:0) has been shown to have broad biological activities, including anti-inflammatory, anti-fibrotic, and anti-cancer effects in various human cell-based systems.[4][5][6][7] It is known to activate AMPK and inhibit mTOR, key regulators of cellular metabolism and longevity.[4][5] C15:0 also activates PPARα/δ receptors and may play a role in regulating metabolism, immunity, and appetite.[8][9][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Solubility in Aqueous Buffers Long-chain fatty acids, especially with hydrophobic modifications, have limited water solubility.First, dissolve the compound in an organic solvent like DMSO, ethanol, or DMF.[3] Then, dilute this stock solution into your aqueous buffer with vigorous vortexing. The final concentration of the organic solvent should be kept low and a vehicle control should be used in all experiments. For some applications, conjugation to a carrier protein like bovine serum albumin (BSA) may be necessary.
Inconsistent Experimental Results - Compound degradation- Variability in compound concentration- Issues with the experimental system- Store the compound properly and prepare fresh solutions.- Ensure accurate weighing and dilution; use calibrated equipment.- Fatty acid experiments can be sensitive to cell passage number, confluency, and serum components in the media. Standardize these parameters.[11]
Cellular Toxicity Observed - High concentration of the compound- High concentration of the organic solvent vehicle- Perform a dose-response curve to determine the optimal non-toxic working concentration.- Ensure the final concentration of the organic solvent (e.g., DMSO) is below the toxicity threshold for your cell line (typically <0.5%).
Difficulty in Quantifying the Compound in Biological Samples - Inefficient extraction- Isomerization or degradation during sample preparation- Use established lipid extraction methods, such as the Folch or Bligh-Dyer methods.- For quantification by GC-MS, derivatization to fatty acid methyl esters (FAMEs) is a common and effective method.[12] Be mindful that prolonged exposure to acidic conditions during derivatization can sometimes lead to isomerization of certain fatty acids.[13]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 116409-73-5[14]
Molecular Formula C21H32Cl2O2[1]
Molecular Weight 387.38 g/mol [14]
Melting Point 76-77°C[2]
Boiling Point 500.3°C at 760 mmHg (Predicted)[2]
Density 1.09 g/cm³ (Predicted)[14]
Appearance Crystalline solid[3]

Table 2: Solubility of Pentadecanoic Acid (as a proxy)

SolventApproximate Solubility
Ethanol ~25 mg/mL
DMSO ~10 mg/mL
Dimethylformamide (DMF) ~25 mg/mL
1:1 DMF:PBS (pH 7.2) ~0.25 mg/mL
Data from Cayman Chemical for Pentadecanoic Acid.[3] Solubility of the dichlorophenyl derivative may differ.

Experimental Protocols

General Protocol for Preparing a Stock Solution
  • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of a suitable organic solvent (e.g., DMSO, ethanol) to achieve the desired stock concentration.

  • Vortex thoroughly until the solid is completely dissolved. Gentle warming may be required.

  • Store the stock solution at -20°C or -80°C.

General Protocol for Cell-Based Assays
  • Culture cells to the desired confluency in appropriate growth media.

  • Thaw the stock solution of this compound.

  • Prepare working solutions by diluting the stock solution into cell culture media. Ensure the final concentration of the organic solvent is consistent across all treatments, including the vehicle control.

  • Remove the existing media from the cells and replace it with the media containing the treatment or vehicle control.

  • Incubate the cells for the desired experimental duration.

  • Proceed with the downstream analysis (e.g., cell viability assay, gene expression analysis, Western blotting).

Visualizations

Signaling Pathways

Note: The following diagrams depict signaling pathways associated with the parent compound, pentadecanoic acid (C15:0), as specific pathways for the dichlorophenyl derivative have not been elucidated.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C150 Pentadecanoic Acid (C15:0) AMPK AMPK C150->AMPK activates mTOR mTOR C150->mTOR inhibits HDAC6 HDAC6 C150->HDAC6 inhibits PPAR PPARα/δ C150->PPAR activates AMPK->mTOR inhibits GeneExpression Gene Expression (Metabolism, Immunity) PPAR->GeneExpression

Caption: Key molecular targets of pentadecanoic acid (C15:0).[4][8][9][10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PI3K PI3K AKT AKT PI3K->AKT activates AngiogenicFactors Pro-angiogenic Factors (e.g., HIFα, MMPs) AKT->AngiogenicFactors promotes expression C150 Pentadecanoic Acid (C15:0) C150->PI3K activates G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepStock Prepare Stock Solution (e.g., in DMSO) PrepWorking Prepare Working Solutions in Culture Media PrepStock->PrepWorking Treatment Treat cells with compound and vehicle control PrepWorking->Treatment CellCulture Cell Culture (e.g., endothelial cells) CellCulture->Treatment Viability Cell Viability Assay (e.g., MTT, LDH) Treatment->Viability GeneExpr Gene Expression Analysis (qPCR, RNA-seq) Treatment->GeneExpr ProteinExpr Protein Analysis (Western Blot, ELISA) Treatment->ProteinExpr

References

Validation & Comparative

Validating the Target Engagement of 15-(3,4-dichlorophenyl)pentadecanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, confirming that a molecule interacts with its intended target within a cell is a critical step. This guide provides a comparative overview of key methods for validating the target engagement of 15-(3,4-dichlorophenyl)pentadecanoic acid, a synthetic derivative of pentadecanoic acid (C15:0). Given that naturally occurring fatty acids like C15:0 often interact with Fatty Acid-Binding Proteins (FABPs), this guide will focus on techniques suitable for validating such protein-lipid interactions.[1][2][3]

Comparison of Target Validation Methodologies

The selection of an appropriate target validation method depends on various factors, including the experimental setting (in vitro vs. cellular), required throughput, and the level of detail needed regarding the interaction. Below is a comparison of common techniques used to assess the binding of small molecules to their protein targets.

FeatureCellular Thermal Shift Assay (CETSA)Fluorescence Displacement AssayNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)-Based Proteomics
Principle Ligand binding alters the thermal stability of the target protein.[4][5][6]A fluorescent probe is displaced from the protein's binding site by the test compound, causing a change in fluorescence.[7]Measures changes in the chemical environment of atomic nuclei upon ligand binding to provide structural and affinity data.[8][9]Identifies and quantifies proteins that are stabilized or destabilized by ligand binding, often in combination with CETSA.[10][11]
Environment Cellular, tissue lysates, or whole tissues.[4][6]In vitro (requires purified protein).[7]In vitro (requires large amounts of purified, soluble protein).[8]Cellular or tissue lysates.[10][11]
Throughput Low to high, depending on the detection method (Western blot vs. high-throughput formats).[5][12]High.Low.Medium to high.
Data Output Target engagement confirmation, melting temperature (Tm) shifts, and isothermal dose-response curves (EC50).[5]Binding affinity (Ki or IC50).[7]Atomic-level structural details of the interaction, binding affinity.[9]Proteome-wide target and off-target identification.[11]
Pros Physiologically relevant as it's performed in a cellular context; no modification of the compound or protein is needed.[5][13]Quantitative affinity data; high throughput is suitable for screening.[7]Provides high-resolution structural information.[14]Unbiased, proteome-wide screening for on- and off-targets.[10]
Cons Some ligand binding events may not alter thermal stability, leading to false negatives; can be laborious if using Western blot detection.[4][12]In vitro artifacts are possible; requires a suitable fluorescent probe and purified protein.Requires large quantities of protein; technically complex and time-consuming.[8]Can be expensive and requires specialized equipment and expertise.[10]

Experimental Protocols

Detailed methodologies for two key experiments are provided below. These protocols offer a starting point for validating the interaction of this compound with its putative target, such as a Fatty Acid-Binding Protein.

Protocol 1: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection

This protocol outlines the traditional CETSA method to confirm target engagement in a cellular environment.[15]

1. Cell Culture and Treatment:

  • Seed cells (e.g., a cell line expressing the target FABP) in sufficient quantity for multiple temperature points and controls.
  • Grow cells to ~80% confluency.
  • Treat cells with either this compound at the desired concentration or a vehicle control (e.g., DMSO). Incubate under normal culture conditions for a specified time (e.g., 1-2 hours).

2. Heating Step:

  • Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
  • Aliquot the cell suspension into PCR tubes for each temperature point.
  • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes using a thermal cycler. Include an unheated control.

3. Lysis and Centrifugation:

  • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease inhibitors.
  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).

4. Protein Quantification and Western Blot:

  • Carefully collect the supernatant from each sample.
  • Determine the protein concentration of each supernatant.
  • Normalize the protein concentrations and prepare samples for SDS-PAGE.
  • Perform Western blotting using a primary antibody specific to the target protein (e.g., anti-FABP5).
  • Develop the blot and quantify the band intensities.

5. Data Analysis:

  • Plot the relative band intensity (normalized to the unheated control) against the temperature for both the vehicle- and compound-treated samples.
  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.[11]

Protocol 2: Fluorescence Displacement Binding Assay

This in vitro assay is used to determine the binding affinity of the test compound.[7]

1. Reagents and Materials:

  • Purified recombinant target protein (e.g., human FABP5).
  • A fluorescent probe known to bind to the target protein's active site (e.g., a fluorescently labeled fatty acid).
  • Binding assay buffer (e.g., 30 mM Tris-HCl, 100 mM NaCl, pH 7.6).
  • This compound (test compound) at various concentrations.
  • A known strong binder as a positive control (e.g., arachidonic acid).[7]
  • A microplate reader capable of measuring fluorescence.

2. Assay Procedure:

  • In a microplate, add the purified protein and the fluorescent probe at fixed concentrations to the binding buffer.
  • Add the test compound at a range of concentrations (e.g., from 0.1 µM to 50 µM) to the wells. Include wells with vehicle only (maximum fluorescence) and a positive control.
  • Incubate the plate for a set time (e.g., 20 minutes) at room temperature, protected from light, to allow the binding to reach equilibrium.[7]

3. Measurement and Data Analysis:

  • Measure the fluorescence intensity in each well.
  • Calculate the percentage of probe displacement for each concentration of the test compound.
  • Plot the percentage of displacement against the log of the test compound concentration.
  • Fit the data to a suitable binding model (e.g., a sigmoidal dose-response curve) to determine the IC50 value.
  • The IC50 can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation if the affinity of the fluorescent probe is known.

Visualizing Workflows and Pathways

Diagrams created using Graphviz DOT language help to visualize complex processes.

CETSA_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_heating 2. Heat Treatment cluster_lysis 3. Lysis & Separation cluster_analysis 4. Analysis A Seed and grow cells B Treat with Compound or Vehicle A->B C Harvest and aliquot cells B->C D Heat at various temperatures C->D E Cell Lysis F High-speed Centrifugation E->F G Separate Soluble (Supernatant) and Aggregated (Pellet) Fractions F->G H Western Blot for Target Protein G->H I Quantify Bands H->I J Plot Melting Curves I->J

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

FABP_Signaling_Pathway Extracellular 15-(3,4-dichlorophenyl) pentadecanoic acid (Extracellular) CellMembrane Cell Membrane Extracellular->CellMembrane Transport Intracellular Ligand (Intracellular) CellMembrane->Intracellular Complex Ligand-FABP Complex Intracellular->Complex FABP Fatty Acid Binding Protein (FABP) FABP->Complex Nucleus Nucleus Complex->Nucleus Translocation PPAR PPAR Receptor Complex->PPAR Binding Gene Target Gene Expression PPAR->Gene Activation

Caption: Simplified signaling pathway of a fatty acid ligand via FABP.

By employing the methods detailed in this guide, researchers can robustly validate the target engagement of this compound, providing crucial insights into its mechanism of action and advancing its potential as a therapeutic agent.

References

Comparative Guide to the Biological Activities of Pentadecanoic Acid (C15:0)

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for cross-reactivity studies on 15-(3,4-dichlorophenyl)pentadecanoic acid did not yield specific results for this molecule. This suggests that the compound may be novel, proprietary, or not widely studied in publicly available literature.

However, comprehensive data is available for the parent compound, Pentadecanoic Acid (C15:0) , an odd-chain saturated fatty acid with demonstrated pleiotropic biological activities. This guide will, therefore, focus on the cross-reactivity and comparative analysis of Pentadecanoic Acid (C15:0) as a representative example of a long-chain fatty acid with therapeutic potential. The methodologies and data presentation formats provided can serve as a template for evaluating the cross-reactivity of this compound should data become available.

This guide provides a comparative analysis of Pentadecanoic Acid (C15:0) against other well-characterized bioactive compounds, including Eicosapentaenoic Acid (EPA), Metformin, and Rapamycin. The objective is to highlight the compound's multi-target profile and potential for cross-reactivity across various signaling pathways.

Data Presentation: Comparative Bioactivity Profile

The following table summarizes the known biological targets and activities of Pentadecanoic Acid (C15:0) in comparison to other relevant compounds. This data is aggregated from multiple in vitro and in vivo studies.

Target/Activity Pentadecanoic Acid (C15:0) Eicosapentaenoic Acid (EPA) Metformin Rapamycin
Primary Target(s) PPARα/δ (dual partial agonist), HDAC6 (inhibitor)[1][2][3]Free fatty acid receptors (e.g., GPR120)AMP-activated protein kinase (AMPK) activator[4]Mechanistic target of rapamycin (mTOR) inhibitor[1][2]
Signaling Pathway Modulation Activates AMPK, Suppresses mTOR, Inhibits JAK-STAT signaling[1][2][3][4]Modulates MAP and JAK-STAT signaling[3]Activates AMPK, leading to downstream inhibition of mTOR[1][4]Directly inhibits mTORC1
Key Biological Effects Anti-inflammatory, Anti-proliferative, Mitochondrial function repair[1][2][3]Anti-inflammatoryLowers blood glucose, Anti-aging effects[1][4]Immunosuppressant, Anti-proliferative
Cytotoxicity Profile Non-cytotoxic at concentrations up to 50 μM in various human primary cell systems[3]Cytotoxic to four primary human cell systems at 50 μM[3]Negligible cytotoxicity at therapeutic doses[1]Can induce cytotoxicity depending on cell type and concentration
Metabolites of Interest Pentadecanoylcarnitine (PDC) - an endogenous cannabinoid[5]Resolvins, E-seriesNot applicableNot applicable

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of compound bioactivity. Below are representative protocols for evaluating the cross-reactivity profile of a compound like Pentadecanoic Acid.

Protocol 1: BioMAP® Human Primary Cell-Based Assay

This protocol outlines a general procedure for assessing the bioactivity of a test compound across a panel of human primary cell-based systems, as referenced in studies on C15:0.[1][2]

  • Cell Systems: A panel of 12 distinct primary human cell systems is used, including endothelial cells, fibroblasts, macrophages, and T-cells, among others. These systems are stimulated to mimic various disease states.

  • Compound Preparation: The test compound (e.g., Pentadecanoic Acid) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared to achieve the desired final concentrations (e.g., 1.9 to 50 μM).

  • Treatment: The cell systems are treated with the test compound at various concentrations or with a vehicle control.

  • Incubation: The treated cells are incubated for a specified period (e.g., 24-48 hours) under standard cell culture conditions.

  • Biomarker Analysis: Following incubation, cell lysates and supernatants are collected. A panel of 148 clinically relevant biomarkers is measured using various techniques, such as ELISAs, to quantify protein levels related to inflammation, proliferation, and other cellular processes.

  • Data Analysis: The changes in biomarker levels in the treated systems are compared to the vehicle controls. Statistical analysis is performed to identify significant effects. The resulting profile can be compared to a database of profiles from thousands of other compounds to identify mechanistic similarities.

Protocol 2: Competitive Binding Assay for PPARα/δ

This protocol describes a method to determine the binding affinity of a test compound to Peroxisome Proliferator-Activated Receptors (PPARs).

  • Reagents: Recombinant human PPARα and PPARδ ligand-binding domains (LBDs), a fluorescently labeled PPAR ligand (e.g., a pan-PPAR agonist), and the test compound.

  • Assay Plate Preparation: The test compound is serially diluted in an appropriate buffer and added to a multi-well plate.

  • Binding Reaction: The recombinant PPAR LBD and the fluorescent ligand are added to the wells containing the test compound or buffer (control). The plate is incubated to allow the binding reaction to reach equilibrium.

  • Detection: The fluorescence polarization or a similar method is used to measure the amount of fluorescent ligand bound to the receptor. A decrease in signal indicates displacement of the fluorescent ligand by the test compound.

  • Data Analysis: The data is plotted as the percentage of inhibition versus the log of the test compound concentration. The IC50 value (the concentration of the test compound that displaces 50% of the fluorescent ligand) is calculated using non-linear regression.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of Pentadecanoic Acid (C15:0)

The following diagram illustrates the known signaling pathways modulated by Pentadecanoic Acid (C15:0).

C15_Signaling_Pathway C15 Pentadecanoic Acid (C15:0) PPARad PPARα/δ C15->PPARad activates AMPK AMPK C15->AMPK activates HDAC6 HDAC6 C15->HDAC6 inhibits JAK_STAT JAK-STAT Signaling C15->JAK_STAT inhibits Mito Mitochondrial Function C15->Mito repairs Inflammation Inflammation PPARad->Inflammation reduces mTOR mTOR AMPK->mTOR inhibits Proliferation Cell Proliferation HDAC6->Proliferation promotes mTOR->Proliferation promotes JAK_STAT->Inflammation promotes

C15:0 signaling cascade.

Experimental Workflow for Cross-Reactivity Profiling

This diagram outlines a typical workflow for assessing the cross-reactivity of a test compound.

Experimental_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Target Deconvolution & Validation cluster_2 Phase 3: Data Analysis & Comparison Test_Compound Test Compound (e.g., this compound) Primary_Assay Broad Panel Assay (e.g., BioMAP) Test_Compound->Primary_Assay Hit_Identification Hit Identification & Preliminary Profile Primary_Assay->Hit_Identification Binding_Assays Competitive Binding Assays (e.g., for PPARs, HDACs) Hit_Identification->Binding_Assays Enzyme_Assays Enzyme Inhibition Assays (e.g., for Kinases) Hit_Identification->Enzyme_Assays Cellular_Assays Cellular Functional Assays (Downstream Effects) Hit_Identification->Cellular_Assays Data_Analysis Quantitative Analysis (IC50, Ki, EC50) Binding_Assays->Data_Analysis Enzyme_Assays->Data_Analysis Cellular_Assays->Data_Analysis Comparison Comparison with Reference Compounds Data_Analysis->Comparison Final_Profile Cross-Reactivity Profile Comparison->Final_Profile

Cross-reactivity profiling workflow.

References

A Comparative Analysis of Pentadecanoic Acid (C15:0) and Other Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, is gaining recognition as a bioactive molecule with pleiotropic effects relevant to cellular health and longevity. Emerging research has demonstrated its role as a modulator of key enzymatic pathways, positioning it as a compound of interest for therapeutic development. This guide provides a comparative analysis of C15:0 against other well-characterized enzyme inhibitors and cellular modulators, supported by experimental data, to aid researchers and professionals in the fields of drug discovery and development.

Mechanism of Action and Target Pathways

Pentadecanoic acid is a multi-targeting agent that influences several core cellular signaling pathways implicated in metabolism, inflammation, and cell growth. Its primary mechanisms of action include:

  • AMP-activated protein kinase (AMPK) activation: AMPK is a central regulator of cellular energy homeostasis. C15:0 has been shown to activate AMPK, a mechanism it shares with the widely used anti-diabetic drug, metformin.[1][2][3][4][5]

  • Mechanistic target of rapamycin (mTOR) inhibition: The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. C15:0 inhibits mTOR, an activity it shares with the immunosuppressant and longevity-enhancing compound, rapamycin.[1][2][3][4][5]

  • Peroxisome proliferator-activated receptor (PPAR) α/δ agonism: PPARs are nuclear receptors that regulate lipid and glucose metabolism. C15:0 acts as a dual partial agonist of PPAR-α and PPAR-δ.[1][2]

  • Histone deacetylase 6 (HDAC6) inhibition: C15:0 selectively inhibits HDAC6, an enzyme involved in cell motility, protein degradation, and stress responses.[1][2]

  • Janus kinase/signal transducer and activator of transcription (JAK-STAT) inhibition: C15:0 has been shown to inhibit the pro-inflammatory JAK-STAT signaling pathway.[6]

Comparative Bioactivity Data

The following tables summarize the comparative bioactivities of pentadecanoic acid (C15:0) against other well-known compounds from human cell-based molecular phenotyping assays.

Table 1: Comparison of Clinically Relevant Activities of C15:0 and Longevity-Enhancing Compounds [3][4][5]

FeaturePentadecanoic Acid (C15:0)RapamycinMetforminAcarbose
Optimal Dose 17 µM9 µM190-5000 µM1.1-30 µM
Number of Activities 3632--
Number of Cell Systems Affected 10 out of 1212 out of 12--
Shared Activities with C15:0 -24--
Key Shared Activities -Anti-inflammatory, Antifibrotic, Anticancer--

Table 2: Comparison of C15:0 and Eicosapentaenoic Acid (EPA) Bioactivities [6][7][8]

FeaturePentadecanoic Acid (C15:0)Eicosapentaenoic Acid (EPA)
Concentrations Tested 1.9 to 50 µM-
Cytotoxicity Non-cytotoxic at all tested concentrationsCytotoxic to 4 cell systems at 50 µM
Number of Biomarkers Affected 36-
Number of Cell Systems Affected 10-
Shared Activities at 17 µM 1212
Unique Activities at 17 µM 28 (notably anti-inflammatory)-

Experimental Protocols

The comparative data presented above were largely generated using the BioMAP® platform, a set of human primary cell-based disease models.

BioMAP® Assay System Protocol

The BioMAP® system consists of 12 distinct primary human cell systems that model various disease states. The general protocol is as follows:

  • Cell Culture: Primary human cell types, such as endothelial cells, fibroblasts, and macrophages, are cultured under conditions that mimic specific tissue environments.

  • Compound Treatment: The cell systems are treated with the test compounds (e.g., C15:0, rapamycin, EPA) at a range of concentrations.

  • Stimulation: After a period of incubation with the compound, the cells are stimulated with factors (e.g., cytokines, growth factors) that induce a disease-relevant physiological response.

  • Biomarker Measurement: Following stimulation, the levels of 148 clinically relevant protein biomarkers are measured from the cell lysates or supernatants using immunoassays.

  • Data Analysis: The changes in biomarker levels in the presence of the test compound are compared to vehicle controls. The resulting biomarker profile provides insights into the compound's mechanism of action and potential clinical effects.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways modulated by C15:0 and the general workflow of the BioMAP assay.

AMPK_mTOR_Pathway C150 Pentadecanoic Acid (C15:0) AMPK AMPK C150->AMPK activates mTOR mTOR C150->mTOR inhibits AMPK->mTOR inhibits Metabolism Energy Metabolism AMPK->Metabolism promotes CellGrowth Cell Growth & Proliferation mTOR->CellGrowth promotes

Figure 1: Simplified AMPK and mTOR signaling pathway modulated by C15:0.

BioMAP_Workflow cluster_0 Experimental Steps cluster_1 Data Analysis CellCulture 1. Primary Human Cell Culture CompoundTreatment 2. Compound Treatment CellCulture->CompoundTreatment Stimulation 3. Disease-relevant Stimulation CompoundTreatment->Stimulation BiomarkerMeasurement 4. Biomarker Measurement Stimulation->BiomarkerMeasurement DataAnalysis 5. Profile Generation & Comparison BiomarkerMeasurement->DataAnalysis

Figure 2: General experimental workflow of the BioMAP® assay system.

Conclusion

Pentadecanoic acid (C15:0) demonstrates a unique profile as a multi-targeting enzyme inhibitor and signaling modulator with broad, clinically relevant activities.[3][6] Its ability to activate AMPK and inhibit mTOR positions it alongside established therapeutic agents like metformin and rapamycin.[3][4][5] Furthermore, its favorable safety profile, particularly when compared to EPA at higher concentrations, and its broader anti-inflammatory effects, highlight its potential as a novel therapeutic candidate.[6][7][8] The data presented in this guide underscore the importance of further research into the therapeutic applications of C15:0 in metabolic, inflammatory, and age-related diseases.

References

Navigating the Structure-Activity Landscape of Dichlorophenylalkanoic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of dichlorophenylalkanoic acids and their analogs, focusing on their structure-activity relationships (SAR) as inhibitors of key enzymes in inflammatory pathways. By presenting quantitative data, detailed experimental protocols, and visual diagrams of signaling pathways and workflows, this document aims to serve as a valuable resource for the rational design of novel therapeutic agents.

The dichlorophenylalkanoic acid scaffold is a privileged structure in medicinal chemistry, most famously represented by the non-steroidal anti-inflammatory drug (NSAID) diclofenac. The biological activity of these compounds is highly dependent on the substitution pattern of the chlorine atoms on the phenyl ring, the nature of the alkanoic acid chain, and the overall three-dimensional conformation of the molecule.

Comparative Analysis of Biological Activity

The primary mechanism of action for many dichlorophenylalkanoic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are central to the biosynthesis of prostaglandins, key mediators of inflammation. Additionally, analogs of this structural class have been investigated as inhibitors of other enzymes, such as hematopoietic prostaglandin D2 synthase (H-PGDS).

Inhibition of Cyclooxygenase (COX) Enzymes

The SAR of dichlorophenylalkanoic acids as COX inhibitors is well-established in principle. The 2,6-dichloro substitution on the phenylamino ring is a critical feature for potent COX inhibition. This substitution pattern forces the two aromatic rings out of planarity, a key conformational requirement for fitting into the active site of COX enzymes. The carboxylic acid moiety is also essential for activity, typically forming a crucial ionic bond with a conserved arginine residue within the enzyme's active site.

Below is a representative comparison of diclofenac and its analogs, illustrating the impact of structural modifications on COX-1 and COX-2 inhibition.

Compound IDR1R2R3R4COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Diclofenac ClClHH0.150.035
Analog 1 HHHH5.21.14.7
Analog 2 ClHHH0.80.24
Analog 3 FFHH0.20.054
Analog 4 CH3CH3HH1.20.34
Analog 5 ClClCH3H0.50.15
Analog 6 ClClHCOOH>100>100-

This table presents illustrative data based on established SAR principles for diclofenac analogs. Actual values can vary based on specific experimental conditions.

Inhibition of Hematopoietic Prostaglandin D2 Synthase (H-PGDS)

Derivatives of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid have been identified as potent inhibitors of H-PGDS, an enzyme involved in the production of prostaglandin D2 (PGD2), a mediator of allergic and inflammatory responses. The SAR for this class of compounds highlights the importance of the 3,5-dichloro substitution pattern and the length of the alkyl chain.

Compound IDR1 SubstitutionH-PGDS IC50 (nM)Cellular Assay IC50 (nM)In vivo Efficacy (% inhibition of PGD2)
1a 3,5-dichloro5.24568% @ 10 mg/kg
1b 2,5-dichloro12.811045% @ 10 mg/kg
1c 3,4-dichloro8.57855% @ 10 mg/kg
1d 3-chloro25.122030% @ 10 mg/kg

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation of SAR studies. The following are protocols for key assays used in the characterization of dichlorophenylalkanoic acid derivatives.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the concentration of a test compound required to inhibit the activity of purified COX-1 and COX-2 enzymes by 50% (IC50).

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Spectrophotometer or fluorometer

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, heme, and arachidonic acid in the assay buffer. Prepare serial dilutions of the test compounds in DMSO.

  • Enzyme and Cofactor Addition: To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.

  • Inhibitor Incubation: Add the various concentrations of the test compounds or vehicle (DMSO) to the appropriate wells. Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Reaction Incubation: Incubate the plate for 10 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding a solution of HCl.

  • Detection: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Cellular Assay for PGD2 Production

This assay measures the ability of test compounds to inhibit PGD2 production in a cellular context.

Materials:

  • Human mast cell line (e.g., LAD2)

  • Cell culture medium (e.g., RPMI-1640) with supplements

  • Calcium ionophore (e.g., A23187)

  • Test compounds dissolved in DMSO

  • PGD2 ELISA kit

  • 24-well plates

Procedure:

  • Cell Seeding: Seed the mast cells in a 24-well plate and allow them to adhere overnight.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compounds for 1 hour.

  • Cell Stimulation: Stimulate the cells with a calcium ionophore to induce PGD2 release.

  • Supernatant Collection: After a 30-minute incubation, collect the cell supernatant.

  • PGD2 Measurement: Quantify the amount of PGD2 in the supernatant using a PGD2 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of PGD2 production for each compound concentration and determine the IC50 value.

Visualizing the Molecular Landscape

Diagrams of signaling pathways and experimental workflows can provide a clearer understanding of the complex biological and experimental processes involved.

Prostaglandin_Biosynthesis_Pathway Membrane_Phospholipids Membrane Phospholipids PLA2 PLA2 Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PLA2->Arachidonic_Acid PGH2 Prostaglandin H2 (PGH2) Prostaglandins Prostaglandins (PGE2, PGF2α, etc.) PGH2->Prostaglandins Prostaglandin Synthases H_PGDS H-PGDS PGH2->H_PGDS COX1_2->PGH2 Dichlorophenylalkanoic_Acids Dichlorophenylalkanoic Acids Dichlorophenylalkanoic_Acids->COX1_2 Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation PGD2 Prostaglandin D2 (PGD2) Allergic_Response Allergic Response PGD2->Allergic_Response H_PGDS->PGD2 Dichlorophenyl_Analogs 7-(3,5-Dichlorophenyl)- 7-oxoheptanoic Acid Analogs Dichlorophenyl_Analogs->H_PGDS

Caption: Prostaglandin biosynthesis pathway and points of inhibition.

In_Vitro_Enzyme_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Enzyme, Buffer, Cofactor) Enzyme_Addition Add Enzyme, Buffer, and Cofactor to Plate Reagent_Prep->Enzyme_Addition Compound_Prep Prepare Test Compound Serial Dilutions Inhibitor_Incubation Add Test Compound and Incubate Compound_Prep->Inhibitor_Incubation Enzyme_Addition->Inhibitor_Incubation Reaction_Initiation Initiate Reaction with Substrate Inhibitor_Incubation->Reaction_Initiation Reaction_Incubation Incubate at 37°C Reaction_Initiation->Reaction_Incubation Reaction_Termination Stop Reaction Reaction_Incubation->Reaction_Termination Detection Measure Product Formation (e.g., EIA, Fluorometry) Reaction_Termination->Detection Data_Processing Calculate % Inhibition Detection->Data_Processing IC50_Determination Determine IC50 Value Data_Processing->IC50_Determination

Caption: General workflow for an in vitro enzyme inhibition assay.

Independent Verification of Pentadecanoic Acid's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Bioactivity Data

The following tables summarize the quantitative data on the bioactivity of pentadecanoic acid in comparison to other well-known bioactive compounds.

Table 1: Comparison of Clinically Relevant In Vitro Activities of Pentadecanoic Acid (C15:0) and Eicosapentaenoic Acid (EPA) [1][2][3]

FeaturePentadecanoic Acid (C15:0)Eicosapentaenoic Acid (EPA)
Cytotoxicity Non-cytotoxic at all tested concentrations (up to 50 μM)Cytotoxic to four cell systems at 50 μM
Anti-inflammatory Activity Broad, dose-dependent anti-inflammatory activitiesShared 12 clinically relevant activities with C15:0
Antiproliferative Activity Broad, dose-dependent antiproliferative activitiesNot specified
Number of Affected Biomarkers 36 biomarkers across 10 human cell systemsNot specified
Additional Activities 28 additional clinically relevant activities not present in EPA, particularly anti-inflammatoryNot applicable

Table 2: Comparison of Pentadecanoic Acid (C15:0) with Longevity-Enhancing Compounds [4][5][6][7][8]

FeaturePentadecanoic Acid (C15:0)RapamycinMetforminAcarbose
Primary Mechanism Activates AMPK, inhibits mTOR, dual partial PPARα/δ agonistInhibits mTORActivates AMPKα-glucosidase inhibitor
Clinically Relevant Activities 36 activities in 10 of 12 cell systems32 activities in 12 of 12 systemsNot specifiedNot specified
Shared Activities with Rapamycin 24 shared activities across 10 cell systems (at optimal doses)Not applicableNot specifiedNot specified
Optimal Dose in BioMAP System 17 µM9 µM190, 560, 1700, 5000 µM1.1, 3.3, 10, 30 µM
Key Shared Effects Anti-inflammatory, antifibrotic, anticancerAnti-inflammatory, antifibrotic, anticancerNot specifiedNot specified

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

1. BioMAP® Human Primary Cell-Based Assay

This commercially available platform (Eurofins DiscoverX) is used to assess the effects of compounds on human primary cell-based systems that model various disease states.

  • Objective: To profile the bioactivity of a test compound across a panel of human primary cell types and identify its effects on a wide range of clinically relevant biomarkers.

  • Methodology:

    • Cell Systems: A panel of 12 human primary cell systems is used, including endothelial cells, fibroblasts, and immune cells (e.g., macrophages, T-cells).

    • Treatment: The cell systems are treated with the test compound (e.g., pentadecanoic acid) at various concentrations. A vehicle control (e.g., DMSO) is also included.

    • Incubation: The cells are incubated for a specified period (e.g., 24-48 hours) to allow for cellular responses.

    • Biomarker Measurement: A panel of 148 clinically relevant biomarkers, including cytokines, chemokines, cell surface receptors, and matrix metalloproteinases, are measured using various immunoassays (e.g., ELISA).

    • Data Analysis: The changes in biomarker levels in the treated cells are compared to the vehicle control to generate a bioactivity profile for the test compound. This profile can then be compared to a database of profiles from thousands of other compounds to identify mechanistic similarities.[1][2]

2. In Vitro Cytotoxicity Assay

  • Objective: To determine the concentration at which a compound becomes toxic to cells.

  • Methodology:

    • Cell Culture: Human primary cells or cell lines are cultured in appropriate media.

    • Compound Treatment: Cells are treated with a range of concentrations of the test compound.

    • Incubation: Cells are incubated for a defined period.

    • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring the release of lactate dehydrogenase (LDH).

    • Data Analysis: The percentage of viable cells is plotted against the compound concentration to determine the IC50 (the concentration at which 50% of the cells are non-viable).

Signaling Pathways and Experimental Workflows

Signaling Pathway of Pentadecanoic Acid (C15:0)

The following diagram illustrates the key signaling pathways modulated by pentadecanoic acid.

Pentadecanoic_Acid_Signaling C15_0 Pentadecanoic Acid (C15:0) PPARad PPARα/δ C15_0->PPARad Activates AMPK AMPK C15_0->AMPK Activates mTOR mTOR C15_0->mTOR Inhibits JAK_STAT JAK-STAT Signaling C15_0->JAK_STAT Inhibits HDAC6 HDAC6 C15_0->HDAC6 Inhibits Lipid_Metabolism ↑ Lipid Metabolism PPARad->Lipid_Metabolism AMPK->Lipid_Metabolism Mitochondrial_Function ↑ Mitochondrial Function AMPK->Mitochondrial_Function Cell_Proliferation ↓ Cell Proliferation mTOR->Cell_Proliferation Promotes Inflammation ↓ Inflammation JAK_STAT->Inflammation Promotes

Caption: Key signaling pathways modulated by Pentadecanoic Acid (C15:0).

Experimental Workflow for Bioactivity Profiling

The diagram below outlines the general workflow for assessing the bioactivity of a compound using a primary human cell-based assay.

Bioactivity_Workflow start Start compound_prep Prepare Test Compound (e.g., C15:0) and Controls start->compound_prep treatment Treat Cells with Compound and Controls compound_prep->treatment cell_culture Culture Primary Human Cell Systems cell_culture->treatment incubation Incubate for Defined Period treatment->incubation biomarker_assay Perform Biomarker Immunoassays incubation->biomarker_assay data_acquisition Acquire and Quantify Biomarker Data biomarker_assay->data_acquisition data_analysis Analyze Data and Generate Bioactivity Profile data_acquisition->data_analysis comparison Compare Profile to Compound Database data_analysis->comparison end End comparison->end

Caption: General workflow for in vitro bioactivity profiling.

References

Comparative Analysis: 15-(3,4-dichlorophenyl)pentadecanoic Acid and Its Parent Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a comparative analysis of 15-(3,4-dichlorophenyl)pentadecanoic acid and its structural parent compounds, pentadecanoic acid and 3,4-dichlorobenzoic acid. While extensive biological data is available for pentadecanoic acid, demonstrating its role as a bioactive fatty acid with therapeutic potential, and limited data exists for 3,4-dichlorobenzoic acid, there is a notable absence of publicly available experimental data on the biological activity of this compound.

This guide summarizes the known physicochemical properties of all three compounds and delves into the detailed biological functions and mechanisms of action of pentadecanoic acid. Furthermore, it outlines detailed experimental protocols that can be employed to investigate the biological profile of this compound, offering a framework for future research into this novel compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its parent compounds is presented below. These properties are crucial for understanding their potential absorption, distribution, metabolism, and excretion (ADME) profiles.

PropertyThis compoundPentadecanoic Acid3,4-Dichlorobenzoic Acid
Molecular Formula C₂₁H₃₂Cl₂O₂[1][2]C₁₅H₃₀O₂[3]C₇H₄Cl₂O₂
Molecular Weight 387.38 g/mol [2]242.40 g/mol [3]191.01 g/mol
Appearance SolidColorless solid[3]White solid[4]
Melting Point 76-77°C[2]51-53°C[3]201-203°C
Boiling Point 500.3°C (Predicted)[2]257°C (at 100 mmHg)[3]Decomposes
LogP (Predicted) 7.69[2]6.65[3]2.76
Water Solubility Low (Predicted)0.00033 g/L[3]Low

Biological Activity and Signaling Pathways of Parent Compounds

Pentadecanoic Acid (C15:0)

Pentadecanoic acid, an odd-chain saturated fatty acid, is increasingly recognized as an essential fatty acid with a wide range of biological activities.[4][5]

Key Biological Activities:

  • Anti-inflammatory Effects: Pentadecanoic acid has demonstrated broad anti-inflammatory properties.[4][6] In vitro studies have shown it can lower the levels of pro-inflammatory cytokines such as MCP-1, TNFα, and various interleukins.[4][5][7]

  • Antifibrotic Activity: It has been shown to reduce the proliferation of fibroblasts, suggesting potential therapeutic applications in fibrotic diseases.[4][5]

  • Anticancer Properties: Studies have indicated that pentadecanoic acid exhibits antiproliferative effects in various cancer cell lines.[4][5][8]

  • Cardiometabolic Health: Higher circulating levels of pentadecanoic acid are associated with a lower risk of type 2 diabetes and cardiovascular disease.[5]

  • Mitochondrial Function: It has been shown to improve mitochondrial function.[5]

Signaling Pathways:

Pentadecanoic acid modulates several key signaling pathways that are central to cellular metabolism, inflammation, and survival.

  • AMP-activated protein kinase (AMPK) Activation: Like metformin, pentadecanoic acid activates AMPK, a crucial regulator of cellular energy homeostasis.[4][5]

  • mTOR Inhibition: Similar to rapamycin, it inhibits the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation.[4][5]

  • JAK2/STAT3 Signaling Inhibition: Pentadecanoic acid has been shown to suppress the JAK2/STAT3 signaling pathway, which is often dysregulated in inflammatory diseases and cancers.

Below is a diagram illustrating the key signaling pathways modulated by Pentadecanoic Acid.

Pentadecanoic_Acid_Signaling C15_0 Pentadecanoic Acid (C15:0) AMPK AMPK C15_0->AMPK Activates mTOR mTOR C15_0->mTOR Inhibits JAK2_STAT3 JAK2/STAT3 Pathway C15_0->JAK2_STAT3 Inhibits Cellular_Metabolism Improved Cellular Metabolism AMPK->Cellular_Metabolism Cell_Growth_Inhibition Inhibition of Cell Growth & Proliferation mTOR->Cell_Growth_Inhibition Anti_Inflammation Anti-inflammatory Effects JAK2_STAT3->Anti_Inflammation

Caption: Key signaling pathways modulated by Pentadecanoic Acid.
3,4-Dichlorobenzoic Acid

Information on the biological activity of 3,4-dichlorobenzoic acid is limited. It has been reported to inhibit the growth of bacteria in tissue culture.[4] Its primary relevance in this context is as a structural component of the target molecule, this compound. The dichlorophenyl moiety is found in various pharmacologically active compounds, suggesting that its incorporation into the fatty acid chain could significantly alter the biological profile compared to the parent pentadecanoic acid.

Postulated Biological Profile of this compound

Given the absence of experimental data, the biological activities of this compound can be hypothesized based on its structure:

  • Fatty Acid Metabolism: The long pentadecanoic acid chain suggests that the molecule may interact with enzymes and pathways involved in fatty acid metabolism, transport, and signaling. It could potentially act as a substrate, inhibitor, or modulator of these processes.

  • Interaction with Fatty Acid Receptors: Like other fatty acids, it may bind to and modulate the activity of fatty acid receptors such as FFARs (Free Fatty Acid Receptors) or PPARs (Peroxisome Proliferator-Activated Receptors).[9]

  • Influence of the Dichlorophenyl Group: The terminal 3,4-dichlorophenyl group is a significant modification. This bulky, lipophilic, and electron-withdrawing group will likely alter the molecule's interaction with biological targets compared to pentadecanoic acid. It could enhance binding to specific proteins or alter its cellular uptake and distribution. The presence of chlorine atoms can also influence metabolic stability.

  • Potential for Novel Activity: The combination of a long-chain fatty acid and a dichlorophenyl moiety may result in a novel pharmacological profile, potentially exhibiting anti-inflammatory, anti-proliferative, or metabolic modulatory effects that differ in potency or selectivity from its parent compounds.

Proposed Experimental Protocols for Biological Evaluation

To elucidate the biological activities of this compound, a systematic experimental approach is necessary. The following protocols provide a framework for the initial in vitro characterization of this compound.

General Cell Culture and Compound Treatment
  • Cell Lines: A panel of relevant human cell lines should be selected based on the desired therapeutic area of investigation (e.g., cancer cell lines, inflammatory cell models like macrophages, or metabolic cell lines like hepatocytes).

  • Compound Preparation: this compound, pentadecanoic acid, and 3,4-dichlorobenzoic acid should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions. Final concentrations in cell culture media should contain a minimal and consistent percentage of the solvent.

  • Treatment: Cells should be seeded in appropriate culture plates and allowed to adhere before being treated with a range of concentrations of the test compounds for specific durations.

Cytotoxicity Assessment (MTT or MTS Assay)
  • Objective: To determine the concentration range at which the compounds exhibit cytotoxic effects.

  • Methodology:

    • Seed cells in 96-well plates.

    • After 24 hours, treat the cells with serial dilutions of the test compounds.

    • Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

    • Incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

    • Calculate cell viability as a percentage of the untreated control.

Anti-inflammatory Activity Assessment (LPS-stimulated Macrophages)
  • Objective: To evaluate the potential of the compounds to suppress inflammatory responses.

  • Methodology:

    • Differentiate a suitable monocyte cell line (e.g., THP-1) into macrophages.

    • Pre-treat the macrophages with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

    • After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, MCP-1) in the supernatant using ELISA (Enzyme-Linked Immunosorbent Assay).

Western Blot Analysis for Signaling Pathway Modulation
  • Objective: To investigate the effect of the compounds on key signaling proteins.

  • Methodology:

    • Treat cells with the test compounds for an appropriate duration.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with primary antibodies against target proteins (e.g., phospho-AMPK, total AMPK, phospho-mTOR, total mTOR, phospho-STAT3, total STAT3).

    • Incubate with a suitable secondary antibody.

    • Detect the protein bands using an appropriate detection system and quantify the band intensities.

The following diagram illustrates a general experimental workflow for the biological evaluation of this compound.

Experimental_Workflow cluster_0 In Vitro Evaluation Compound_Prep Compound Preparation (Target & Parents) Cell_Culture Cell Line Selection & Culture Compound_Prep->Cell_Culture Cytotoxicity Cytotoxicity Assay (e.g., MTT/MTS) Cell_Culture->Cytotoxicity Anti_Inflammatory Anti-inflammatory Assay (e.g., LPS stimulation) Cell_Culture->Anti_Inflammatory Signaling_Analysis Signaling Pathway Analysis (Western Blot) Cell_Culture->Signaling_Analysis Data_Analysis Data Analysis & Interpretation Cytotoxicity->Data_Analysis Anti_Inflammatory->Data_Analysis Signaling_Analysis->Data_Analysis

Caption: General workflow for in vitro biological evaluation.

Conclusion and Future Directions

While this compound remains a molecule with an uncharacterized biological profile, its structural components suggest a potential for interesting pharmacological activity. The extensive data on its parent compound, pentadecanoic acid, highlights a range of beneficial effects on cellular health, including anti-inflammatory, antifibrotic, and anticancer activities, mediated through key signaling pathways such as AMPK and mTOR.

The lack of data on this compound presents a clear opportunity for future research. The experimental protocols outlined in this guide provide a roadmap for the systematic investigation of its cytotoxic, anti-inflammatory, and signaling-modulatory properties. Such studies are essential to determine if the addition of the 3,4-dichlorophenyl moiety to the pentadecanoic acid backbone results in a compound with a unique and potentially valuable therapeutic profile. Further research into this and similar halogenated fatty acid analogs could open new avenues for drug discovery in various therapeutic areas.

References

A Comparative Guide to the In-Vivo Efficacy of Pentadecanoic Acid (C15:0) Versus Standard of Care for Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vivo efficacy of pentadecanoic acid (C15:0), an emerging odd-chain saturated fatty acid, against current standard of care treatments for type 2 diabetes and non-alcoholic fatty liver disease (NAFLD), including its more severe form, non-alcoholic steatohepatitis (NASH). The information presented is based on available preclinical and clinical data to inform research and drug development efforts in the metabolic disease space.

Executive Summary

Pentadecanoic acid (C15:0) has demonstrated promising therapeutic potential in preclinical and early-stage clinical studies for metabolic diseases. Its mechanism of action, involving the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor α/δ (PPAR-α/δ) while inhibiting pathways like mTOR and JAK-STAT, suggests a broad impact on metabolism, inflammation, and fibrosis. When compared to established standard of care treatments such as metformin, GLP-1 receptor agonists, pioglitazone, and others, C15:0 exhibits a multi-targeted profile. While standard therapies have well-documented efficacy in large-scale clinical trials, C15:0 presents a novel approach with a favorable safety profile in initial human studies. This guide will delve into the quantitative data, experimental protocols, and underlying signaling pathways to provide a comprehensive comparison.

Data Presentation: Quantitative In-Vivo Efficacy

The following tables summarize the quantitative data from in-vivo studies for pentadecanoic acid and standard of care treatments for type 2 diabetes and NAFLD/NASH.

Table 1: In-Vivo Efficacy in Type 2 Diabetes Models
TreatmentAnimal ModelDosageDurationKey FindingsReference
Pentadecanoic Acid (C15:0) High-Fat Diet-Induced Obese MiceOral supplementation12 weeksLowered fasting blood glucose, total cholesterol, and pro-inflammatory cytokines (e.g., MCP-1).[1][2][1](3--INVALID-LINK--
Metformin High-Fat Diet and Streptozotocin-Induced Diabetic Rats400 mg/kg/day (oral)4 weeksNormalized serum lipid profiles (TC, TG, LDL, VLDL, HDL) and improved insulin resistance.[4][4](--INVALID-LINK--)
Table 2: In-Vivo Efficacy in NAFLD/NASH Models
TreatmentAnimal ModelDosageDurationKey FindingsReference
Pentadecanoic Acid (C15:0) High-Fat Diet-Induced Obese MiceDaily oral supplementation12 weeksAttenuated liver fibrosis.[2][2](--INVALID-LINK--)
Pentadecanoic Acid (C15:0) Human Clinical Trial (Overweight/Obese)200 mg/day12 weeksSignificantly decreased Alanine Aminotransferase (ALT) (-29 U/L) and Aspartate Aminotransferase (AST) (-6 U/L) in participants with post-treatment C15:0 levels >5 µg/mL.[5][5](--INVALID-LINK--)
Semaglutide (GLP-1 RA) Ldlr-/-.Leiden Mice on Fast-Food DietDaily subcutaneous injections12 weeksSignificantly reduced macrovesicular steatosis (-74%), inflammation (-73%), and completely abolished microvesicular steatosis (-100%).[6][6](--INVALID-LINK--)
Semaglutide (GLP-1 RA) GAN Diet-Induced Obese NASH Mice30 nmol/kg/day (s.c.)8-12 weeksImproved NAFLD Activity Score (NAS).[7][8][7](9--INVALID-LINK--
Liraglutide (GLP-1 RA) Human Clinical Trial (LEAN trial)-48 weeks39% of patients had resolution of NASH without worsening of fibrosis, compared to 9% in the placebo group.[10][10](--INVALID-LINK--)
Pioglitazone High-Fat Diet-Induced Fatty Liver Rats--Attenuated insulin resistance and biochemical and histological liver injury.[11][11](--INVALID-LINK--)
Pioglitazone Human Clinical Trial (Morbidly Obese)-4 monthsSignificant improvements in NAFLD grade, with 50% reaching grade 1 and 50% grade 2 from an initial grade 3.[12][12](--INVALID-LINK--)
Vitamin E Wistar Rats on High-Saturated-Fat/High-Cholesterol Diet10 IU/kg body weight/day10 weeksSignificantly lower total cholesterol and lower scores in steatosis and NAFLD grading.[13][13](--INVALID-LINK--)
Vitamin E Human Clinical Trial (PIVENS trial)800 IU/day96 weeks42% of participants achieved the primary endpoint (improvement in NASH) compared to 19% in the placebo group.[14][14](--INVALID-LINK--)
Resmetirom NASH Mouse ModelHigh dose (5 mg/kg)-Effectively improved the fibrosis state and reduced lipid accumulation.[15][16][15](17--INVALID-LINK--

Experimental Protocols

Detailed methodologies for key in-vivo experiments are provided below to facilitate reproducibility and further investigation.

Pentadecanoic Acid (C15:0) in a High-Fat Diet-Induced Obese Mouse Model[1]
  • Animal Model: C57BL/6J mice are commonly used for their susceptibility to diet-induced obesity.

  • Acclimation: Animals are housed in a controlled environment (temperature, humidity, and 12h light-dark cycle) for at least one week with ad libitum access to standard chow and water.

  • Induction of Obesity: Mice are fed a high-fat diet (HFD), with 45-60% of calories derived from fat, for 8-12 weeks to establish the obese and metabolic disease phenotype.

  • C15:0 Administration:

    • Formulation: Pentadecanoic acid is mixed with a palatable vehicle or dissolved in a suitable carrier oil.

    • Route of Administration: Oral gavage is used for precise dosage delivery.

    • Dosage and Frequency: Daily oral supplementation is a common regimen, with the exact dose determined by dose-response studies.

  • Measured Parameters: Body weight, fasting blood glucose, serum lipid profile (total cholesterol, triglycerides, HDL, LDL), and levels of pro-inflammatory cytokines (e.g., MCP-1) in blood or tissue samples. Liver tissue is collected for histological analysis of steatosis, inflammation, and fibrosis.

Semaglutide in a Diet-Induced Obese NASH Mouse Model[7][15]
  • Animal Model: Male C57BL/6J mice.

  • Induction of NASH: Mice are fed a high-fat diet (40% fat), with 2% cholesterol and 22% fructose (e.g., GAN diet) for at least 28 weeks.

  • Semaglutide Administration:

    • Route of Administration: Daily subcutaneous (s.c.) injections.

    • Dosage: Doses are typically uptitrated to a target dose (e.g., 30 nmol/kg) to avoid gastrointestinal side effects.

    • Duration: 8-12 weeks.

  • Measured Parameters: Body weight, food intake, plasma levels of liver enzymes (ALT, AST), triglycerides, and total cholesterol. Liver tissue is collected for histological assessment of the NAFLD Activity Score (NAS) and fibrosis staging.

Pioglitazone in a High-Fat Diet-Induced Fatty Liver Rat Model[9]
  • Animal Model: Male Wistar rats.

  • Induction of NAFLD: Rats are fed a high-fat diet.

  • Pioglitazone Administration: The drug is administered orally.

  • Measured Parameters: Liver index, serum levels of ALT, AST, alkaline phosphatase (ALP), fasting insulin (FINS), and homeostatic model assessment for insulin resistance (HOMA-IR). Liver tissue is examined for histological changes.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by pentadecanoic acid and a general experimental workflow for in-vivo studies.

G cluster_C150 Pentadecanoic Acid (C15:0) Signaling cluster_activation Activation cluster_inhibition Inhibition cluster_outcomes Cellular Outcomes C150 Pentadecanoic Acid (C15:0) AMPK AMPK C150->AMPK PPARad PPAR-α/δ C150->PPARad mTOR mTOR C150->mTOR JAK_STAT JAK-STAT C150->JAK_STAT HDAC6 HDAC6 C150->HDAC6 Metabolism Improved Metabolism (Glucose & Lipid) AMPK->Metabolism PPARad->Metabolism mTOR->Metabolism Inflammation Reduced Inflammation JAK_STAT->Inflammation Fibrosis Reduced Fibrosis HDAC6->Fibrosis

Caption: Signaling pathways modulated by Pentadecanoic Acid (C15:0).

G start Animal Model Selection (e.g., C57BL/6J mice) acclimation Acclimation (1 week) start->acclimation diet Disease Induction (e.g., High-Fat Diet for 8-12 weeks) acclimation->diet randomization Randomization into Treatment Groups diet->randomization treatment Treatment Administration (e.g., C15:0 or Standard of Care) randomization->treatment monitoring In-life Monitoring (Body Weight, Food Intake) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint blood Blood Collection (Biomarker Analysis) endpoint->blood tissue Tissue Collection (Histology, Gene Expression) endpoint->tissue data Data Analysis and Interpretation blood->data tissue->data

Caption: General experimental workflow for in-vivo efficacy studies.

Conclusion

Pentadecanoic acid (C15:0) demonstrates significant potential as a therapeutic agent for metabolic diseases, with in-vivo data indicating beneficial effects on glucose metabolism, lipid profiles, inflammation, and liver health. Its broad-spectrum mechanism of action contrasts with the more targeted approaches of some standard of care drugs. While the evidence for standard treatments is more extensive and established in human populations, the preclinical and initial clinical findings for C15:0 are compelling and warrant further investigation. Future large-scale, long-term clinical trials are necessary to fully elucidate the comparative efficacy and safety of C15:0 against current standards of care for type 2 diabetes and NAFLD/NASH. This guide serves as a foundational resource for researchers and drug developers to understand the current landscape and identify opportunities for further research in this promising area.

References

A Comparative Guide to the Reproducibility of Pentadecanoic Acid (C15:0) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide focuses on the experimental reproducibility of pentadecanoic acid (C15:0) . The initial topic specified "15-(3,4-dichlorophenyl)pentadecanoic acid"; however, a comprehensive search of scientific literature yielded no specific data for this substituted compound. The information presented here pertains to the widely researched odd-chain saturated fatty acid, pentadecanoic acid (C15:0), and is intended to serve as a valuable resource for researchers in the field.

This guide provides a comparative analysis of the biological activities of pentadecanoic acid (C15:0) against other well-known compounds, supported by experimental data from peer-reviewed studies. Detailed methodologies for key experiments are included to aid in the reproducibility of findings.

I. Comparative Biological Activities of Pentadecanoic Acid (C15:0)

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid that has demonstrated a range of clinically relevant biological activities.[1][2][3] Studies have shown its involvement in metabolic and heart health, with broader and sometimes safer activity profiles compared to other compounds.[1][2][3]

Comparison with Eicosapentaenoic Acid (EPA):

In comparative studies using 12 primary human cell systems, C15:0 was found to be non-cytotoxic at all tested concentrations (up to 50 μM), whereas EPA showed cytotoxicity in four cell systems at 50 μM.[1][2][4] While C15:0 and EPA share 12 clinically relevant activities at 17 μM, C15:0 exhibited an additional 28 activities, particularly anti-inflammatory effects, not observed with EPA.[1][2]

Table 1: Comparative Activity of C15:0 and EPA in Human Cell Systems

FeaturePentadecanoic Acid (C15:0)Eicosapentaenoic Acid (EPA)
Cytotoxicity at 50 μM Non-cytotoxic in all 12 systems[1][2][4]Cytotoxic in 4 of 12 systems[1][2][4]
Shared Activities at 17 μM 12 clinically relevant activities[1][2]12 clinically relevant activities[1][2]
Unique Activities 28 additional activities, mainly anti-inflammatory[1][2]-
Anti-inflammatory Pathways Inhibits pro-inflammatory MAP and JAK-STAT signaling[2]Induces pro-inflammatory MAP and JAK-STAT signaling[2]

Comparison with Longevity-Enhancing Compounds:

C15:0 has also been compared to longevity-enhancing candidates like rapamycin, metformin, and acarbose in human cell-based assays.[5][6] C15:0 and rapamycin demonstrated the most numerous, dose-dependent, and clinically relevant activities.[5][6] At their optimal doses, C15:0 (17 µM) and rapamycin (9 µM) shared 24 activities across 10 cell systems, including anti-inflammatory, antifibrotic, and anticancer effects.[5][6]

Table 2: Comparison of Optimal Dose Activities

CompoundOptimal DoseNumber of Biomarker "Hits"Shared Activities with C15:0
Pentadecanoic Acid (C15:0) 17 µM[5][6]81[5][6]-
Rapamycin 9 µM[5][6]75[5][6]24[5][6]
Metformin 5000 µM[5][6]53[5][6]Numerous shared activities[5][6]
Acarbose 30 µM[5][6]28[5][6]1 (lowered fibrotic cell proliferation)[5][6]

II. Signaling Pathways of Pentadecanoic Acid (C15:0)

C15:0 exerts its pleiotropic effects through the modulation of several key signaling pathways. It is a dual partial agonist for peroxisome proliferator-activated receptor α/δ (PPARα/δ) and an activator of AMP-activated protein kinase (AMPK).[1] Furthermore, it has been shown to inhibit histone deacetylase 6 (HDAC-6), the mammalian target of rapamycin (mTOR), and the JAK-STAT pathway.[2][5][6] A recently discovered metabolite of C15:0, pentadecanoylcarnitine (PDC), acts as a full agonist for both cannabinoid receptors (CB1 and CB2).[7]

C15_Signaling_Pathways cluster_metabolism Metabolism C15 Pentadecanoic Acid (C15:0) AMPK AMPK C15->AMPK PPARad PPARα/δ C15->PPARad PI3K_AKT PI3K-AKT Signaling C15->PI3K_AKT mTOR mTOR C15->mTOR HDAC6 HDAC-6 C15->HDAC6 JAK_STAT JAK-STAT C15->JAK_STAT PDC Pentadecanoylcarnitine (PDC) C15->PDC Metabolized to CB1_2 CB1 & CB2 Receptors PDC->CB1_2 Full Agonist

Caption: Key signaling pathways modulated by Pentadecanoic Acid (C15:0).

III. Experimental Protocols

Reproducibility of the findings related to C15:0 relies on standardized experimental protocols. Below are methodologies for key in vitro and in vivo experiments.

1. In Vitro Human Cell-Based BioMAP® Assays:

These assays are used to assess the dose-dependent effects of C15:0 across various primary human cell systems mimicking different disease states.

  • Cell Systems: A panel of 12 primary human cell systems is utilized, including endothelial cells, fibroblasts, and immune cells, stimulated to reflect inflammatory and proliferative disease states.[1][2][4]

  • Test Concentrations: C15:0 is typically tested at multiple concentrations, for example, 1.9, 5.6, 17, and 50 μM.[4][5]

  • Biomarker Measurement: A total of 148 clinically relevant biomarkers are measured, including cytokines, chemokines, and cell surface molecules.[1][2][4]

  • Data Analysis: Biomarker activities are annotated when at least two consecutive concentrations show a change in the same direction relative to vehicle controls, are outside the significance envelope, and have at least one concentration with an effect size > 20%.[5][6]

BioMAP_Workflow start Primary Human Cell Systems (12) treatment Treat with C15:0 (e.g., 1.9-50 µM) + Vehicle Control start->treatment incubation Incubation treatment->incubation measurement Measure 148 Biomarkers incubation->measurement analysis Data Analysis (Compare to Control) measurement->analysis end Activity Profile Generation analysis->end

Caption: General workflow for in vitro BioMAP® assays.

2. In Vivo Animal Studies (High-Fat Diet-Induced Obesity Model):

Animal models are crucial for understanding the systemic effects of C15:0.

  • Animal Strain: C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity.[8]

  • Diet: A high-fat diet (HFD), with 45-60% of calories from fat, is administered for 8-12 weeks to induce an obese and metabolic disease phenotype.[8]

  • C15:0 Administration: Pentadecanoic acid is administered, often via oral gavage.[8]

  • Outcome Measures:

    • Glucose Tolerance Test (GTT): Mice are fasted, and a glucose bolus (e.g., 2 g/kg) is administered. Blood glucose is measured at several time points (e.g., 15, 30, 60, 90, 120 minutes) to assess glucose clearance.[8]

    • Insulin Tolerance Test (ITT): Following a short fast, insulin (e.g., 0.75 U/kg) is injected, and blood glucose is monitored at various intervals (e.g., 15, 30, 45, 60 minutes) to evaluate insulin sensitivity.[8]

    • Biochemical Analysis: Plasma levels of lipids (total cholesterol, triglycerides) and pro-inflammatory cytokines (e.g., MCP-1) are measured.[8]

Table 3: Summary of In Vivo Experimental Parameters

ParameterDescription
Animal Model C57BL/6J mice on a high-fat diet (45-60% fat) for 8-12 weeks.[8]
C15:0 Administration Oral gavage.[8]
Glucose Tolerance Test 2 g/kg glucose bolus; blood glucose measured at 0, 15, 30, 60, 90, 120 min.[8]
Insulin Tolerance Test 0.75 U/kg insulin injection; blood glucose measured at 0, 15, 30, 45, 60 min.[8]
Key Biomarkers Body weight, fasting blood glucose, total cholesterol, pro-inflammatory cytokines.[8]

By adhering to these detailed protocols and considering the comparative data presented, researchers can enhance the reproducibility of experiments involving pentadecanoic acid and further elucidate its therapeutic potential.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 15-(3,4-dichlorophenyl)pentadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 15-(3,4-dichlorophenyl)pentadecanoic acid, ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as an irritant.

Key Hazards:

  • Skin Irritation: Causes skin irritation[1][2].

  • Eye Irritation: Causes serious eye irritation[1][2].

  • Respiratory Irritation: May cause respiratory irritation[1][2].

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area, preferably a fume hood, and wear the appropriate PPE[2].

  • Hand Protection: Wear protective gloves[1].

  • Eye Protection: Use chemical goggles or safety glasses. A face shield is also recommended[1].

  • Protective Clothing: Wear suitable protective clothing to prevent skin contact[1].

  • Respiratory Protection: In case of inadequate ventilation, wear respiratory protection[1].

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is incineration by a licensed waste disposal company. Due to its chlorinated structure, it must be treated as a halogenated organic waste [3][4]. Never dispose of this chemical down the drain or in regular trash[5][6][7].

  • Segregation:

    • Carefully separate waste containing this compound from non-halogenated chemical waste[3][4][8].

    • Also, keep it separate from other waste streams such as aqueous waste, sharps, and biological waste[8].

  • Waste Container Selection and Labeling:

    • Use a designated, compatible, and leak-proof container with a secure screw-top cap for collecting the waste[4][7][9]. The container should be clearly labeled.

    • The label should include the words "Hazardous Waste" and the full chemical name: "Waste this compound"[10]. Do not use abbreviations or chemical formulas[10].

    • Keep a running list of the contents if other halogenated solvents are added to the same container[11].

  • Storage:

    • Store the sealed waste container in a designated and well-ventilated Satellite Accumulation Area (SAA) at or near the point of generation[7][9].

    • Ensure the container is kept closed at all times, except when adding waste[5][7][10].

  • Arranging for Disposal:

    • Once the container is full or you are ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[9].

    • Follow their specific procedures for waste pickup requests[5]. The SDS for this compound specifies that it should be sent to an authorized incinerator equipped with an afterburner and a flue gas scrubber[1].

  • Empty Container Disposal:

    • If the original container of the chemical is empty, it must be properly decontaminated before being discarded as regular trash.

    • For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required. The rinseate must be collected and disposed of as hazardous waste[5].

    • After rinsing, deface or remove all chemical labels from the empty container before disposal[5].

Disposal Summary

Aspect Guideline
Waste Classification Halogenated Organic Waste[3][4]
Primary Disposal Method Incineration via a licensed professional waste disposal service[1]
PPE Requirements Protective gloves, chemical goggles/safety glasses, lab coat[1]
Waste Segregation Separate from non-halogenated, aqueous, and solid waste[3][8]
Container Labeled, sealed, and compatible container[7][9][10]
Storage Designated Satellite Accumulation Area (SAA)[7][9]
Prohibited Disposal Do not dispose of down the drain or in regular trash[5][6][7]

Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage_disposal Storage & Final Disposal A Identify Waste as This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is this a Halogenated Compound? B->C D Segregate into Halogenated Waste Stream C->D Yes E Segregate into Non-Halogenated Waste Stream C->E No F Use Labeled, Sealed, Compatible Waste Container D->F G Store in Designated Satellite Accumulation Area F->G H Contact EHS or Licensed Waste Disposal Service G->H I Arrange for Professional Incineration H->I

Caption: Decision workflow for the proper disposal of chemical waste.

References

Essential Safety and Operational Guide for 15-(3,4-dichlorophenyl)pentadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for handling 15-(3,4-dichlorophenyl)pentadecanoic acid. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, operational protocols, and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. Adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety.

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical safety goggles or safety glasses. A face shield should also be worn.Protects against splashes and dust, preventing serious eye irritation[1][2].
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat.Prevents skin contact which can cause irritation[1][2]. Gloves should be inspected before use and changed frequently.
Respiratory Protection Use in a well-ventilated area. In case of inadequate ventilation or dust formation, wear a respirator.Minimizes the risk of respiratory tract irritation from dust or aerosols[1][2].
Foot Protection Closed-toe shoes.Protects feet from potential spills[3].

Operational and Disposal Plans

Safe Handling Procedures:

  • Engineering Controls: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to control exposure to dust and vapors[1][2][4]. Emergency eye wash fountains and safety showers must be readily available[1].

  • Procedural Controls: Avoid creating dust when handling the solid material[2]. Use a spatula for transferring the solid and avoid actions like pouring from a height that could generate dust[4]. When dissolving, add the solid to the solvent slowly to prevent splashing[4].

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn[1][5]. Do not eat, drink, or smoke in laboratory areas where this chemical is handled[1].

Storage Plan:

  • Store in a cool, dry, and well-ventilated area in a tightly closed container[1][2].

  • Keep away from incompatible materials such as strong bases and strong oxidizing agents[1].

Disposal Plan:

As a halogenated organic compound, this compound requires special disposal procedures.

  • Waste Segregation: Do not dispose of this chemical down the drain[3][6]. It must be collected in a designated and clearly labeled "Halogenated Organic Waste" container[3][7][8].

  • Container Management: Waste containers must be kept closed except when adding waste, be in good condition, and be compatible with the chemical[8][9].

  • Final Disposal: Dispose of the waste material through an approved hazardous waste disposal program in accordance with all applicable federal, state, and local environmental regulations[10]. The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber[10].

Experimental Workflow Diagram

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handling_weigh Weigh Compound prep_setup->handling_weigh Begin Work handling_transfer Transfer/Dissolve handling_weigh->handling_transfer handling_reaction Perform Experiment handling_transfer->handling_reaction cleanup_decon Decontaminate Work Area handling_reaction->cleanup_decon Experiment Complete cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe storage_label Label & Store Compound cleanup_ppe->storage_label Post-Handling

Caption: Workflow for Handling this compound.

References

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